Product packaging for Dicreatine citrate(Cat. No.:CAS No. 1960-71-0)

Dicreatine citrate

Cat. No.: B1180860
CAS No.: 1960-71-0
Attention: For research use only. Not for human or veterinary use.
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Description

Dicreatine citrate (CAS 331942-93-9) is a molecular complex of creatine and citric acid supplied as a white powder for scientific investigation . This compound is of significant research interest due to its potential for enhanced aqueous solubility compared to the more common creatine monohydrate . A key area of study involves determining whether this complex exists as a salt or a cocrystal in the solid state, which has implications for its physicochemical properties . The primary research value of this compound is rooted in the role of creatine in cellular energy metabolism. Creatine is critical for recycling adenosine diphosphate (ADP) back to adenosine triphosphate (ATP), the primary energy currency of the cell, particularly in tissues with high energy demands like skeletal muscle and the brain . Researchers investigate creatine and its derivatives for their ergogenic potential and broader clinical applications, which may include mitigating muscle wasting in conditions like sarcopenia, supporting neuroprotection in neurodegenerative diseases, and improving exercise capacity . This product is provided For Research Use Only . It is strictly intended for laboratory analysis and is not for use as a dietary supplement, in food, or for any personal consumption. Researchers should handle this material according to their laboratory's safety protocols. Typical specifications include an assay of ≥99% and limits on heavy metals (≤10ppm) and lead (≤3.0ppm), with detailed certificates of analysis available upon request .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B1180860 Dicreatine citrate CAS No. 1960-71-0

Properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.2C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2H2,1H3,(H3,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYYMRRIOBTNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Dicreatine Citrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine citrate, a salt composed of two molecules of creatine and one molecule of citric acid, is a compound of interest in nutritional and pharmaceutical research due to the potential for enhanced solubility and bioavailability of creatine. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation and analytical characterization are presented. Key quantitative data are summarized in structured tables, and relevant biological signaling pathways influenced by creatine are illustrated with diagrams. This document is intended to serve as a valuable resource for researchers engaged in the study of creatine derivatives and their potential applications.

Introduction

Creatine, an endogenous compound pivotal for cellular energy homeostasis, is widely utilized as a nutritional supplement to enhance physical performance and is under investigation for various therapeutic applications. However, the limited solubility of creatine monohydrate has prompted the development of various creatine salts to improve its physicochemical properties. This compound is one such salt, formed by the reaction of creatine and citric acid in a 2:1 molar ratio. This guide outlines the synthesis and detailed characterization of this compound for research purposes.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of creatine monohydrate with citric acid in an appropriate solvent. The following protocol is based on established methods for the preparation of creatine salts.[1]

Experimental Protocol: Laboratory Scale Synthesis

Materials:

  • Creatine Monohydrate (C₄H₉N₃O₂·H₂O, MW: 149.15 g/mol ), high purity

  • Anhydrous Citric Acid (C₆H₈O₇, MW: 192.12 g/mol ), analytical grade

  • Anhydrous Methanol (CH₃OH), reagent grade

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Drying oven

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 19.21 g (0.1 mol) of anhydrous citric acid to 500 mL of anhydrous methanol.

  • Dissolution: Stir the mixture at room temperature until the citric acid is completely dissolved.

  • Addition of Creatine Monohydrate: To the stirred solution, add 29.83 g (0.2 mol) of creatine monohydrate.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain stirring for 4-6 hours.

  • Crystallization and Filtration: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to promote crystallization of the product. Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold anhydrous methanol (2 x 50 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Creatine Monohydrate Creatine Monohydrate Reaction (Reflux) Reaction (Reflux) Creatine Monohydrate->Reaction (Reflux) Anhydrous Citric Acid Anhydrous Citric Acid Dissolution Dissolution Anhydrous Citric Acid->Dissolution Anhydrous Methanol Anhydrous Methanol Anhydrous Methanol->Dissolution Dissolution->Reaction (Reflux) Crystallization Crystallization Reaction (Reflux)->Crystallization Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound This compound Drying->this compound

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₄H₂₆N₆O₁₁[2]
Molecular Weight454.39 g/mol [2]
AppearanceWhite crystalline solid
Melting PointApproximately 146 °C[1]
Creatine Content (w/w)Approximately 57.7%[1]
SolubilityHigher than creatine monohydrate in water[3]
Spectroscopic and Analytical Characterization Protocols

The following are detailed protocols for the key analytical techniques used to characterize this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Objective: To identify the proton environments in the molecule.

    • Protocol: Dissolve 5-10 mg of this compound in deuterium oxide (D₂O). Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Expected Signals:

      • A singlet corresponding to the N-CH₃ protons of creatine at ~3.03 ppm.[4]

      • A singlet for the N-CH₂-COOH protons of creatine at ~3.92 ppm.[4]

      • Two doublets for the diastereotopic -CH₂- protons of citric acid around 2.5-2.9 ppm.[5][6]

  • ¹³C NMR Spectroscopy:

    • Objective: To identify the carbon environments in the molecule.

    • Protocol: Dissolve 20-30 mg of this compound in D₂O. Acquire the spectrum on a 100 MHz or higher NMR spectrometer.

    • Expected Signals:

      • Signals for the creatine carbons: N-CH₃ (~39 ppm), N-CH₂-COOH (~56 ppm), C=N (~157 ppm), and COOH (~175 ppm).[7]

      • Signals for the citric acid carbons: -CH₂- (~43 ppm), quaternary C-OH (~73 ppm), and COOH (~171-182 ppm).[8][9][10]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol: Prepare a KBr pellet containing a small amount of this compound or use an ATR-FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Peaks:

    • Broad O-H stretch from the carboxylic acid and hydroxyl groups of citric acid (~3300-2500 cm⁻¹).[11][12]

    • N-H stretching vibrations from the guanidinium group of creatine (~3400-3100 cm⁻¹).

    • C=O stretching from the carboxylic acids of both creatine and citric acid (~1750-1680 cm⁻¹).[11][12]

    • C=N stretching of the guanidinium group (~1660 cm⁻¹).

    • Characteristic fingerprint region with C-N, C-O, and C-C stretching and bending vibrations.[13][14]

3.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Protocol: Use electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes. Dissolve a small amount of this compound in a suitable solvent like methanol/water.

  • Expected Ions:

    • Positive Mode: [Creatine + H]⁺ at m/z 132.

    • Negative Mode: [Citric Acid - H]⁻ at m/z 191.

    • The intact this compound ion may be difficult to observe due to its salt nature and tendency to dissociate in solution.

3.2.4. X-ray Powder Diffraction (XRPD)

  • Objective: To analyze the crystalline structure of the solid.

  • Protocol: A finely ground sample of this compound is placed on a sample holder and analyzed using a powder X-ray diffractometer.

  • Expected Result: A unique diffraction pattern that is distinct from that of creatine monohydrate and citric acid, confirming the formation of a new crystalline phase.[15][16]

Characterization Workflow

Characterization_Workflow cluster_techniques Characterization Techniques cluster_data Data Analysis Synthesized this compound Synthesized this compound NMR (1H, 13C) NMR (1H, 13C) Synthesized this compound->NMR (1H, 13C) FTIR FTIR Synthesized this compound->FTIR Mass Spectrometry Mass Spectrometry Synthesized this compound->Mass Spectrometry XRPD XRPD Synthesized this compound->XRPD Structural Confirmation Structural Confirmation NMR (1H, 13C)->Structural Confirmation Functional Group ID Functional Group ID FTIR->Functional Group ID Molecular Weight Verification Molecular Weight Verification Mass Spectrometry->Molecular Weight Verification Crystalline Structure ID Crystalline Structure ID XRPD->Crystalline Structure ID

Caption: Workflow for the characterization of this compound.

Biological Context: Relevant Signaling Pathways

Creatine supplementation has been shown to influence key signaling pathways involved in muscle metabolism, growth, and energy homeostasis.

Akt/mTOR Signaling Pathway

Creatine is suggested to enhance muscle protein synthesis in part by modulating the Akt/mTOR pathway. This pathway is a central regulator of cell growth and proliferation.

Akt_mTOR_Pathway Creatine Creatine Akt Akt Creatine->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

Caption: Creatine's influence on the Akt/mTOR signaling pathway.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a critical sensor of cellular energy status. Creatine's role in energy buffering can impact this pathway.

AMPK_Pathway Creatine Creatine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine ATP ATP Phosphocreatine->ATP Regenerates AMP/ATP Ratio AMP/ATP Ratio ATP->AMP/ATP Ratio Maintains High AMPK AMPK AMP/ATP Ratio->AMPK Inhibits Activation Energy Consuming Pathways Energy Consuming Pathways AMPK->Energy Consuming Pathways Inhibits ATP Producing Pathways ATP Producing Pathways AMPK->ATP Producing Pathways Activates

Caption: Creatine's role in modulating the AMPK signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided protocols and expected analytical data will aid researchers in the preparation and validation of this compound for further investigation. The elucidation of its interaction with key cellular signaling pathways underscores the importance of continued research into creatine derivatives for both performance enhancement and therapeutic applications.

References

A Technical Guide to the Physicochemical Properties of Dicreatine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine citrate, a salt formed from creatine and citric acid, is a substance of interest in the fields of pharmaceutical and nutritional sciences. Its physicochemical properties are critical to its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its melting point, solubility, and stability profile. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of relevant biological signaling pathways influenced by creatine.

Introduction

Creatine is a naturally occurring nitrogenous organic acid that plays a pivotal role in cellular energy homeostasis, primarily in muscle and brain tissue. In supplementation, various forms of creatine have been developed to enhance its physical and physiological properties. This compound is a salt composed of two creatine cations and one citrate dianion.[1] Understanding its fundamental physicochemical properties is essential for the development of stable, effective, and bioavailable formulations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, offering a comparative look at related creatine compounds where data is available.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₄H₂₆N₆O₁₁[2]
Molecular Weight 454.39 g/mol [2]
Appearance White crystalline powder[1]
Creatine Content Approximately 57.7% (wt.)[3]
Table 2: Melting Point of Creatine and its Salts
CompoundMelting Point (°C)Reference
This compound ~146[3]
Tricreatine Citrate ~154[3]
Creatine Monohydrate Decomposes at ~255[4]
Table 3: Aqueous Solubility of Creatine and its Salts at 25°C
CompoundSolubility (g/L)Reference
This compound Higher than creatine and creatine monohydrate[5]
Creatine Monohydrate ~14[6]
Creatine ~13.3 (at 18°C)[4]
Table 4: Intrinsic Dissolution Rate of Creatine Compounds
CompoundIntrinsic Dissolution Rate (mg·cm⁻²·min⁻¹)Reference
This compound 7.61[7]
Creatine 6.92[7]
Creatine Monohydrate 5.18[7]

pKa and Stability

A specific pKa value for this compound is not available in the reviewed literature. However, the pKa values of its constituent molecules, creatine and citric acid, provide insight into the nature of the salt. Creatine is a weak base with a pKb of 11.02 at 25°C, and it can form salts with strong acids (pKa < 3.98).[8] Citric acid is a tribasic acid with pKa values of approximately 3.13, 4.76, and 6.40. The first pKa of citric acid is low enough to form a salt with creatine.[6][9]

The stability of creatine is highly dependent on pH and temperature. In aqueous solutions, creatine can degrade to creatinine through an intramolecular cyclization reaction.[6] This degradation is accelerated at lower pH values and higher temperatures.[6]

A study on an effervescent formulation containing this compound found that in solution, it dissociates to creatine, which then degrades.[10] In this specific formulation, 90% degradation of creatine was observed within 45 days at room temperature, while at refrigerated conditions (4°C), the degradation was approximately 80% over the same period.[10] The pH of the room temperature samples increased from 3.6 to 4.5 during storage.[10] In the solid state, however, this compound showed no conversion to creatine under various humidity conditions.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is a fundamental technique for the quantification of creatine and its degradation product, creatinine, and can be readily applied to the analysis of this compound.

  • Objective: To determine the concentration of this compound (by analyzing its creatine content) and creatinine in a sample.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions (example):

    • Column: A porous graphitic carbon column or a C18 column can be used.[11][12]

    • Mobile Phase: A simple mobile phase can consist of an aqueous solution of an ammonium salt, such as 0.045 M ammonium sulfate in water.[12] Alternatively, a mixture of water, acetonitrile, and an acid like trifluoroacetic acid (TFA) can be employed.[11]

    • Flow Rate: Typically around 0.75 to 1.0 mL/min.[12][13]

    • Detection: UV detection at approximately 205-220 nm.[12][14]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C or 45°C.[13][15]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in the mobile phase or a suitable solvent to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to creatine and creatinine based on their retention times, determined using standard solutions.

    • Quantify the amount of each compound by comparing the peak areas to a standard curve generated from solutions of known concentrations.

Melting Point Determination
  • Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

  • Instrumentation: A capillary melting point apparatus.

  • Procedure:

    • Finely powder the this compound sample.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Saturated Solubility Determination
  • Objective: To determine the maximum amount of this compound that can dissolve in a given amount of solvent at a specific temperature.

  • Procedure:

    • Add an excess amount of this compound to a known volume of solvent (e.g., deionized water) in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

    • Withdraw a known volume of the clear supernatant.

    • Dilute the supernatant to a suitable concentration and analyze the creatine content using a validated HPLC method (as described in 4.1).

    • Calculate the concentration of this compound in the saturated solution.

Intrinsic Dissolution Rate (IDR) Determination
  • Objective: To measure the dissolution rate of a pure substance from a constant surface area.

  • Instrumentation: A rotating disk intrinsic dissolution apparatus (Wood's apparatus).

  • Procedure:

    • Prepare a compact disc of this compound by compressing a known weight of the powder in a die at a specific pressure. The surface area of the disc should be well-defined (e.g., 0.5 cm²).[16]

    • Mount the die in the holder of the rotating disk apparatus.

    • Immerse the disc in a known volume of dissolution medium (e.g., buffered solution at a specific pH) maintained at a constant temperature (e.g., 37°C).

    • Rotate the disc at a constant speed (e.g., 100 rpm).[17]

    • Withdraw samples of the dissolution medium at predetermined time intervals.

    • Analyze the concentration of dissolved creatine in each sample using HPLC.

    • Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.[16]

Thermal Analysis (Differential Scanning Calorimetry - DSC)
  • Objective: To study the thermal transitions of this compound as a function of temperature.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum pan.

    • Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events such as melting, decomposition, or phase transitions.[18]

X-Ray Powder Diffraction (XRPD)
  • Objective: To characterize the crystalline structure of this compound.

  • Instrumentation: An X-ray powder diffractometer.

  • Procedure:

    • Place a small amount of the powdered this compound sample on a sample holder.

    • Expose the sample to a monochromatic X-ray beam.

    • The diffractometer measures the intensity of the scattered X-rays as a function of the scattering angle (2θ).

    • The resulting diffraction pattern, with its characteristic peaks, serves as a fingerprint for the crystalline structure of the compound.[19]

Signaling Pathways and Experimental Workflows

The biological effects of creatine are mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow.

Creatine_Kinase_System cluster_mito Mitochondrial Intermembrane Space cluster_cyto Cytosol Mitochondria Mitochondria Mito_ATP ATP Mitochondria->Mito_ATP Oxidative Phosphorylation Cytosol Cytosol Myofibrils Myofibrils (ATP Consumption) Cyto_ADP ADP Myofibrils->Cyto_ADP mtCK mtCK Mito_ATP->mtCK Mito_ADP ADP mtCK->Mito_ADP PCr Phosphocreatine (PCr) mtCK->PCr Energy Shuttle mmCK mmCK PCr->mmCK Cr Creatine (Cr) Cr->mtCK Cyto_ATP ATP Cyto_ATP->Myofibrils mmCK->Cr mmCK->Cyto_ATP Cyto_ADP->mmCK

Caption: The Creatine Kinase/Phosphocreatine energy shuttle.

mTOR_Signaling Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 May increase expression Akt Akt/PKB IGF1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Muscle Protein Synthesis (Hypertrophy) p70S6K->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits

Caption: Simplified overview of the mTOR signaling pathway influenced by creatine.

Experimental_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolution) start->sample_prep hplc HPLC Analysis (Creatine & Creatinine Quantification) sample_prep->hplc dsc DSC Analysis (Melting Point, Thermal Events) sample_prep->dsc xrpd XRPD Analysis (Crystallinity) sample_prep->xrpd solubility Solubility Study (Equilibrium Method) sample_prep->solubility idr Intrinsic Dissolution Rate (Rotating Disk Method) sample_prep->idr data_analysis Data Analysis & Interpretation hplc->data_analysis dsc->data_analysis xrpd->data_analysis solubility->data_analysis idr->data_analysis end End data_analysis->end

Caption: General experimental workflow for physicochemical characterization.

Conclusion

This technical guide has synthesized the available data on the physicochemical properties of this compound. Key quantitative data for melting point and intrinsic dissolution rate have been presented, along with qualitative and semi-quantitative information on solubility and stability. The provided experimental protocols offer a foundation for the consistent and accurate characterization of this compound. The diagrams of the creatine kinase system and mTOR pathway provide a visual context for the biological significance of creatine. Further research to establish a definitive pKa value and a comprehensive stability profile under various conditions would be beneficial for the continued development and application of this compound.

References

The Cellular Journey of Dicreatine Citrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine citrate, a synthetically produced form of creatine bound to citric acid, has garnered attention in the fields of sports nutrition and clinical research. Its purported advantages, such as enhanced solubility, are of significant interest for optimizing creatine delivery and efficacy. This technical guide provides a comprehensive overview of the current scientific understanding of the cellular uptake and metabolism of this compound. It is crucial to note that the available evidence strongly indicates that this compound dissociates into its constituent parts—creatine and citrate—in an aqueous environment prior to cellular interaction. Therefore, this document will detail the cellular journey of these two molecules following their dissociation.

Physicochemical Properties and Dissociation

This compound is a salt formed from two molecules of creatine and one molecule of citric acid. A key characteristic of this compound is its higher intrinsic dissolution rate compared to the more common creatine monohydrate.[1] In aqueous solutions, such as cell culture media or the gastrointestinal tract, this compound readily dissociates into free creatine and citrate ions.[1][2] This dissociation is a critical first step that dictates the subsequent cellular uptake and metabolic pathways.

The stability of the dissociated creatine in solution is a factor to consider, as it can non-enzymatically convert to creatinine, particularly at room temperature and in acidic conditions.[2]

Table 1: Comparative Dissolution Rates

CompoundIntrinsic Dissolution Rate (mg·cm⁻²·min⁻¹)
This compound7.61[1]
Creatine6.92[1]
Creatine Monohydrate5.18[1]

Cellular Uptake Mechanisms

Following dissociation, creatine and citrate are transported into the cell via distinct mechanisms.

Creatine Uptake

The cellular uptake of creatine is a well-characterized process mediated by a specific transporter protein.

  • The Creatine Transporter (CrT): Creatine is actively transported into cells against a concentration gradient by the sodium- and chloride-dependent creatine transporter, SLC6A8.[3] This transporter is expressed in various tissues, with high levels found in skeletal muscle and the brain. The dependence on sodium and chloride ions highlights the active nature of this transport process.

Citrate Uptake

Citrate, being a key intermediate in cellular metabolism, also has dedicated transport systems to facilitate its entry into cells. The specific transporters involved can vary depending on the cell type.

  • Sodium-Dependent Citrate Transporter (NaCT): Encoded by the SLC13A5 gene, NaCT is a key transporter for citrate uptake from the extracellular environment.[4]

  • Other Anion Transporters: Various other organic anion transporters may also contribute to citrate uptake.

The following diagram illustrates the proposed pathway from extracellular this compound to the intracellular metabolism of its components.

Dicreatine_Citrate_Uptake_Metabolism Proposed Cellular Uptake and Metabolism of this compound Components cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) This compound This compound Creatine Creatine This compound->Creatine Dissociation Citrate Citrate This compound->Citrate Dissociation CrT (SLC6A8) Creatine Transporter (SLC6A8) Creatine->CrT (SLC6A8) Uptake Citrate Transporter Citrate Transporter (e.g., NaCT) Citrate->Citrate Transporter Uptake Intracellular Creatine Intracellular Creatine CrT (SLC6A8)->Intracellular Creatine Intracellular Citrate Intracellular Citrate Citrate Transporter->Intracellular Citrate Creatine Kinase Creatine Kinase Intracellular Creatine->Creatine Kinase ATP <-> ADP TCA Cycle TCA Cycle (Mitochondria) Intracellular Citrate->TCA Cycle ATP-Citrate Lyase ATP-Citrate Lyase Intracellular Citrate->ATP-Citrate Lyase Phosphocreatine Phosphocreatine Fatty Acid Synthesis Fatty Acid Synthesis Creatine Kinase->Phosphocreatine Acetyl-CoA Acetyl-CoA ATP-Citrate Lyase->Acetyl-CoA Acetyl-CoA->Fatty Acid Synthesis

Caption: Dissociation of this compound and subsequent cellular uptake and metabolism of creatine and citrate.

Intracellular Metabolism

Once inside the cell, creatine and citrate enter their respective metabolic pathways.

Metabolism of Creatine

The primary metabolic fate of intracellular creatine is its phosphorylation to form phosphocreatine, a high-energy phosphate compound that serves as a temporal energy buffer.

  • Creatine Kinase (CK): This enzyme catalyzes the reversible transfer of a phosphate group from ATP to creatine, forming phosphocreatine and ADP.[3] This reaction is crucial for maintaining ATP homeostasis in cells with high and fluctuating energy demands, such as muscle and nerve cells.

Metabolism of Citrate

Intracellular citrate is a central node in cellular metabolism with several potential fates.

  • Tricarboxylic Acid (TCA) Cycle: Citrate can be transported into the mitochondria to be utilized in the TCA cycle for the production of ATP and reducing equivalents (NADH and FADH₂).

  • Fatty Acid Synthesis: In the cytoplasm, citrate is a key precursor for the synthesis of fatty acids. The enzyme ATP-citrate lyase cleaves citrate into acetyl-CoA (the building block for fatty acids) and oxaloacetate.[4]

Experimental Protocols

The investigation of the cellular uptake of this compound components typically involves in vitro cell culture models. The Caco-2 cell line, which differentiates into a polarized monolayer of enterocytes, is a widely used model for studying intestinal absorption.

Caco-2 Cell Permeability Assay

This assay measures the transport of a compound across a monolayer of Caco-2 cells, providing an indication of its intestinal permeability.

Objective: To determine the apparent permeability coefficient (Papp) of creatine and citrate derived from a this compound solution.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Caco-2 cells are seeded onto the apical side of Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker such as Lucifer yellow.

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed HBSS.

    • A solution of this compound in HBSS is added to the apical (donor) chamber.

    • The basolateral (receiver) chamber is filled with fresh HBSS.

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the end of the experiment.

  • Sample Analysis: The concentrations of creatine and citrate in the collected samples are quantified using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer (μmol/s).

    • A is the surface area of the filter membrane (cm²).

    • C₀ is the initial concentration of the compound in the donor chamber (μmol/cm³).

The following diagram outlines the workflow for a typical Caco-2 cell permeability assay.

Caco2_Workflow Caco-2 Cell Permeability Assay Workflow Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21 days toform monolayer Culture for 21 days toform monolayer Seed Caco-2 cells on Transwell inserts->Culture for 21 days toform monolayer Verify monolayer integrity (TEER) Verify monolayer integrity (TEER) Culture for 21 days toform monolayer->Verify monolayer integrity (TEER) Wash monolayer with transport buffer Wash monolayer with transport buffer Verify monolayer integrity (TEER)->Wash monolayer with transport buffer Add this compound solution to apical side Add this compound solution to apical side Wash monolayer with transport buffer->Add this compound solution to apical side Incubate at 37°C Incubate at 37°C Add this compound solution to apical side->Incubate at 37°C Collect samples from basolateral side at time points Collect samples from basolateral side at time points Incubate at 37°C->Collect samples from basolateral side at time points Quantify Creatine and Citrate (LC-MS/MS) Quantify Creatine and Citrate (LC-MS/MS) Collect samples from basolateral side at time points->Quantify Creatine and Citrate (LC-MS/MS) Calculate Apparent Permeability (Papp) Calculate Apparent Permeability (Papp) Quantify Creatine and Citrate (LC-MS/MS)->Calculate Apparent Permeability (Papp)

Caption: A generalized workflow for assessing intestinal permeability using Caco-2 cells.

Quantitative Data from Literature

Direct quantitative data on the cellular uptake of this compound is limited. However, studies comparing the bioavailability of different creatine forms provide some insights. One study found no significant difference in the mean peak concentration and area under the curve (AUC) for plasma creatine levels after ingestion of isomolar amounts of creatine monohydrate and tri-creatine citrate.[5]

Table 2: Pharmacokinetic Parameters of Creatine from Different Sources (Human Study)

ParameterCreatine Monohydrate (CrM)Tri-creatine Citrate (CrC)Creatine Pyruvate (CrPyr)
Dose (isomolar to 4.4g creatine)5.0 g6.7 g7.3 g
Mean Peak Plasma Concentration (µmol/L)~750~850~970*
Area Under the Curve (AUC) (mmol·h/L)Not significantly different from CrCNot significantly different from CrMSignificantly higher than CrM and CrC

*Note: This table is adapted from a study on tri-creatine citrate, but provides the most relevant available comparative data. The study showed creatine pyruvate to have a significantly higher peak concentration.[5]

Summary and Future Directions

The cellular uptake and metabolism of this compound are best understood by considering its dissociation into creatine and citrate in aqueous environments. The subsequent cellular processes are then governed by the well-established transport and metabolic pathways of these individual components. Creatine is actively transported into cells via the SLC6A8 transporter and is primarily involved in energy buffering through the creatine kinase system. Citrate is taken up by its own set of transporters and plays a central role in both energy production via the TCA cycle and as a precursor for fatty acid synthesis.

Future research should focus on directly assessing the permeability of this compound in various cell models to confirm the dissociation-before-uptake hypothesis. Furthermore, studies investigating the potential for synergistic or modulatory effects of co-delivering creatine and citrate to cells would be of significant interest. A deeper understanding of the stability of this compound under various physiological conditions will also be crucial for optimizing its formulation and delivery for both nutritional and therapeutic applications.

References

The Pharmacokinetics and Bioavailability of Dicreatine Citrate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and bioavailability of dicreatine citrate. A thorough review of the existing literature reveals a notable scarcity of direct pharmacokinetic studies specifically investigating this compound. However, the available research on closely related creatine salts, particularly tri-creatine citrate, offers valuable insights. This document synthesizes the available data, focusing on comparative pharmacokinetic parameters with the industry-standard creatine monohydrate. It details the experimental methodologies employed in these studies and presents visual representations of creatine metabolic pathways and typical experimental workflows to aid in research design and data interpretation. It is important to note that while this compound is reported to dissociate into creatine and citric acid in aqueous solutions, the quantitative pharmacokinetic data presented herein is based on studies of tri-creatine citrate as the most relevant available proxy.

Introduction to this compound

This compound is a salt formed from two molecules of creatine and one molecule of citric acid. It is often marketed as a form of creatine with enhanced water solubility compared to the more common creatine monohydrate. In aqueous solutions, this compound is expected to dissociate into its constituent components: creatine and citric acid. Theoretically, this increased solubility could lead to faster dissolution and potentially altered absorption kinetics. However, the ultimate bioavailability of creatine from this salt is dependent on the subsequent absorption of the liberated creatine molecules.

Comparative Pharmacokinetics: Creatine Citrate vs. Creatine Monohydrate

Data Presentation

The following tables summarize the key pharmacokinetic parameters obtained from the Jäger et al. (2007) study, comparing tri-creatine citrate to creatine monohydrate.

Table 1: Mean Plasma Creatine Concentrations (µmol/L) Over Time

Time (hours)Creatine Monohydrate (CrM)Tri-creatine Citrate (CrC)
045.3 ± 10.742.8 ± 9.8
0.5389.2 ± 112.1432.5 ± 123.4
1761.9 ± 107.7855.3 ± 165.1
2543.8 ± 98.2598.7 ± 110.3
4210.5 ± 45.6234.1 ± 55.9
889.7 ± 18.395.4 ± 21.7

Table 2: Key Pharmacokinetic Parameters

ParameterCreatine Monohydrate (CrM)Tri-creatine Citrate (CrC)
Cmax (µmol/L) 761.9 ± 107.7855.3 ± 165.1
Tmax (hours) 1.0 ± 0.01.0 ± 0.0
AUC (mmol/L·h) 2.38 ± 0.382.63 ± 0.51
Absorption Rate Constant (ka) Not significantly differentNot significantly different
Elimination Rate Constant (kel) Not significantly differentNot significantly different

Data presented as mean ± standard deviation. Data extracted from Jäger et al. (2007).

The results indicate that while there was a trend towards a higher peak plasma concentration (Cmax) with tri-creatine citrate compared to creatine monohydrate, the difference was not statistically significant.[1] Importantly, the area under the curve (AUC), which is a measure of total bioavailability, was also not significantly different between the two forms.[1] This suggests that while the absorption kinetics may be slightly altered, the overall amount of creatine absorbed is comparable to that of creatine monohydrate.[1]

Experimental Protocols

The following is a detailed description of the methodology used in the Jäger et al. (2007) study, which serves as a representative protocol for assessing the pharmacokinetics of creatine compounds.

3.1. Study Design

A randomized, double-blind, crossover design was employed.

3.2. Participants

  • Six healthy subjects (three male, three female).

  • Age: 25.8 ± 3.9 years.

  • Body weight: 70.4 ± 12.5 kg.

  • Height: 175.2 ± 8.7 cm.

3.3. Dosing Regimen

  • Subjects ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of:

    • 5.0 g Creatine Monohydrate (CrM)

    • 6.7 g Tri-creatine Citrate (CrC)

    • 7.3 g Creatine Pyruvate (CrPyr)

  • Each dose was dissolved in 450 ml of water.

  • A washout period of at least one week separated the trials.

3.4. Blood Sampling

  • Venous blood samples were collected at baseline (0 hours) and at 0.5, 1, 2, 4, and 8 hours post-ingestion.

  • Blood was collected into heparinized tubes and centrifuged to separate the plasma.

  • Plasma samples were stored at -20°C until analysis.

3.5. Analytical Method

  • Plasma creatine concentrations were determined using a colorimetric assay based on the reaction of creatine with ninhydrin.

  • The absorbance was measured spectrophotometrically.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were created using the Graphviz (DOT language) to illustrate key pathways and processes related to the study of creatine pharmacokinetics.

Creatine_Metabolism cluster_ingestion Oral Ingestion & Dissociation cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_uptake Tissue Uptake & Metabolism Dicreatine_Citrate This compound Dissociation Dissociation in GI Tract Dicreatine_Citrate->Dissociation Creatine Free Creatine Dissociation->Creatine Citrate Citric Acid Dissociation->Citrate Intestinal_Lumen Intestinal Lumen Creatine->Intestinal_Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Active Transport Bloodstream Bloodstream Enterocyte->Bloodstream Target_Tissues Target Tissues (Muscle, Brain) Bloodstream->Target_Tissues SLC6A8 Transporter Creatinine Creatinine (Excretion) Bloodstream->Creatinine Renal Clearance Phosphocreatine Phosphocreatine (PCr) Target_Tissues->Phosphocreatine Creatine Kinase Target_Tissues->Creatinine Phosphocreatine->Target_Tissues Energy Buffer

Caption: General metabolic pathway of orally ingested this compound.

Pharmacokinetic_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Analysis Participant_Recruitment Participant Recruitment (Healthy Volunteers) Randomization Randomization (Crossover Design) Participant_Recruitment->Randomization Baseline_Sample Baseline Blood Sample (T=0) Randomization->Baseline_Sample Oral_Administration Oral Administration (e.g., this compound) Baseline_Sample->Oral_Administration Serial_Sampling Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8h) Oral_Administration->Serial_Sampling Centrifugation Centrifugation to Obtain Plasma Serial_Sampling->Centrifugation Sample_Storage Plasma Storage (-20°C) Centrifugation->Sample_Storage Analytical_Method Plasma Creatine Analysis (e.g., Colorimetric Assay) Sample_Storage->Analytical_Method PK_Modeling Pharmacokinetic Modeling Analytical_Method->PK_Modeling Parameter_Calculation Calculation of Cmax, Tmax, AUC PK_Modeling->Parameter_Calculation Statistical_Analysis Statistical Comparison Parameter_Calculation->Statistical_Analysis

Caption: Experimental workflow for a typical creatine pharmacokinetic study.

Conclusion

References

A Comprehensive Technical Guide to Dicreatine Citrate: Molecular Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine citrate, a bonded salt of creatine and citric acid, has garnered interest as a dietary supplement and research compound, primarily within the sports nutrition and human performance sectors. This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It details experimental protocols for its synthesis and characterization, and explores the biological signaling pathways associated with its constituent components. All quantitative data is presented in structured tables for clarity and comparative analysis.

Molecular Structure and Chemical Formula

This compound is a salt formed from two molecules of creatine and one molecule of citric acid. The IUPAC name for this compound is bis(2-[carbamimidoyl(methyl)amino]acetic acid);2-hydroxypropane-1,2,3-tricarboxylic acid.[1] The formation of this salt involves an acid-base reaction where the basic guanidinium group of creatine is protonated by the carboxylic acid groups of citric acid. This interaction results in a compound with distinct physicochemical properties compared to its individual components.

Chemical Formula: C₁₄H₂₆N₆O₁₁[1]

Molecular Weight: 454.39 g/mol [1]

The structural representation of this compound involves the ionic association between the citrate anion and two creatine cations.

Physicochemical Properties

The physicochemical properties of this compound distinguish it from other forms of creatine, such as creatine monohydrate. These properties can influence its solubility, stability, and bioavailability.

PropertyValueReference
Molecular Weight 454.39 g/mol [1]
Exact Mass 454.16595567 Da[1]
Melting Point Approximately 146 °C[2]
Creatine Content Approximately 57.7% (wt.)[2]
Hydrogen Bond Donor Count 10[1]
Hydrogen Bond Acceptor Count 13[1]
Rotatable Bond Count 11[1]
Topological Polar Surface Area 313 Ų[1]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the manufacturing process described in U.S. Patent 6,211,407 B1.[2] This large-scale synthesis method can be scaled down for laboratory preparation.

Materials:

  • Anhydrous methanol

  • Citric acid

  • Creatine monohydrate

Procedure:

  • Charge a suitable reactor with anhydrous methanol.

  • With continuous stirring, slowly add citric acid to the methanol. Continue stirring for 30 minutes after all the citric acid has been added to ensure complete dissolution.

  • To the methanol/citric acid mixture, gradually add creatine monohydrate. The stoichiometric ratio of creatine to citric acid should be 2:1.[2]

  • Allow the reaction to proceed, which will result in the crystallization of this compound.

  • Filter the crystallized product from the reaction mixture using a centrifuge or vacuum filtration.

  • Wash the collected solid product with anhydrous methanol to remove any unreacted starting materials or byproducts.

  • Dry the solid this compound product at 45°C ± 5°C until the loss on drying (LOD) is less than 3%.[2]

  • The final product can be ground to a free-flowing powder.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Preparation cluster_1 Synthesis cluster_2 Product Isolation and Purification A Charge reactor with anhydrous methanol B Add citric acid with stirring A->B C Stir for 30 minutes B->C D Add creatine monohydrate (2:1 ratio to citric acid) C->D E Crystallization of This compound D->E F Filter crystallized product E->F G Wash with anhydrous methanol F->G H Dry product at 45°C G->H I Grind to powder H->I

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

An HPLC method can be developed to determine the purity of this compound and to quantify its creatine content. The method would separate creatine, citrate, and any potential impurities or degradation products like creatinine.

Instrumentation:

  • HPLC system with a UV or pulsed electrochemical detector.[3]

  • A suitable column, such as a reverse-phase C18 column or a porous graphitic carbon column.[4]

Mobile Phase (Example):

  • A mixture of water, acetonitrile, and an ion-pairing agent or buffer like trifluoroacetic acid (TFA) or sodium acetate.[3][5] An isocratic or gradient elution can be optimized.

Procedure (General):

  • Prepare standard solutions of creatine, citric acid, and creatinine of known concentrations.

  • Prepare a sample solution of the synthesized this compound in the mobile phase or a suitable solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the separation at a suitable wavelength (e.g., around 210 nm for UV detection) or using an electrochemical detector.[3]

  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the thermal stability of this compound.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small amount of the this compound sample into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to identify thermal events such as melting.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in this compound and confirm the salt formation by observing the characteristic peaks for the carboxylate groups of citrate and the guanidinium group of creatine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the molecular structure of this compound in solution. The chemical shifts of the protons and carbons in the creatine and citrate moieties can confirm the structure of the compound.

Signaling Pathways and Biological Relevance

The biological effects of this compound are attributable to its constituent components: creatine and citrate.

Creatine Signaling in Muscle Metabolism

Creatine plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle. Its primary function is to act as a temporal and spatial energy buffer through the phosphocreatine (PCr)/creatine kinase (CK) system. Beyond its bioenergetic role, creatine has been shown to influence muscle protein synthesis and hypertrophy through various signaling pathways.

One of the key pathways modulated by creatine is the mTOR (mammalian target of rapamycin) signaling pathway .[6][7][8] mTOR is a central regulator of cell growth, proliferation, and protein synthesis.

Creatine Signaling Pathway in Muscle Cells

cluster_0 Cellular Uptake and Energy Buffering cluster_1 Anabolic Signaling Cascade Creatine Creatine Supplementation PCr Increased intracellular Phosphocreatine (PCr) Creatine->PCr mTOR mTOR Activation Creatine->mTOR Stimulates ATP Enhanced ATP regeneration PCr->ATP P70S6K p70S6K Phosphorylation mTOR->P70S6K Activates ProteinSynthesis Increased Muscle Protein Synthesis P70S6K->ProteinSynthesis Promotes Hypertrophy Muscle Hypertrophy ProteinSynthesis->Hypertrophy

Caption: Creatine's influence on the mTOR signaling pathway.

Citrate in Cellular Metabolism

Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. It also plays a role in fatty acid synthesis. In the context of exercise, citrate levels can influence energy metabolism.[9][10] Ingestion of citrate salts has been investigated for their potential to induce a state of metabolic alkalosis, which could buffer the acid produced during high-intensity exercise, although the performance-enhancing effects are debated.[9][11][12]

Conclusion

This compound is a chemically distinct form of creatine with specific physicochemical properties that may offer advantages in terms of solubility and stability in aqueous solutions. This technical guide has provided a comprehensive overview of its molecular structure, methods for its synthesis and characterization, and the known biological signaling pathways of its components. The provided experimental frameworks can serve as a foundation for further research and development in the fields of nutritional science, pharmacology, and drug development. Further studies are warranted to fully elucidate the bioavailability and efficacy of this compound in comparison to other creatine salts.

References

Unraveling the Molecular Architecture of Dicreatine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stoichiometric relationship between creatine and citric acid in the formation of dicreatine citrate, a compound of interest for researchers, scientists, and professionals in drug development. This document elucidates the precise molar ratio, details the experimental protocols for its synthesis, and presents relevant biochemical context through structured data and visualizations.

Core Stoichiometry and Molecular Composition

This compound is a salt formed from the reaction of creatine and citric acid. The defining characteristic of this compound is its precise 2:1 stoichiometric ratio of creatine to citric acid.[1] This means that for every two molecules of creatine, there is one molecule of citric acid. This ratio is crucial in distinguishing it from other creatine-citric acid salts, such as monocreatine citrate (1:1 ratio) and tricreatine citrate (3:1 ratio).[1]

The formation of this compound involves the interaction between two creatine cations and one citrate dianion.[1] This molecular arrangement has implications for the compound's physical and chemical properties, including its molecular weight and creatine content.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its constituent components.

Compound Molecular Formula Molecular Weight ( g/mol )
CreatineC₄H₉N₃O₂131.13
Citric AcidC₆H₈O₇192.12
This compoundC₁₄H₂₆N₆O₁₁454.39[2]
Parameter Value Reference
Stoichiometric Ratio (Creatine:Citric Acid)2:1[1]
Creatine Content (by weight)Approximately 57.7%[1]
Melting PointApproximately 146 °C[1]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound on a laboratory scale can be achieved through the reaction of creatine monohydrate and citric acid in a suitable solvent. The following protocol is based on established methodologies.[1]

Materials:

  • Creatine Monohydrate (Molecular Weight: 149.13 g/mol )

  • Anhydrous Citric Acid (Molecular Weight: 192.12 g/mol )

  • Anhydrous Methanol

Procedure:

  • Charge a reaction vessel with a suitable volume of anhydrous methanol.

  • With continuous stirring, add the desired molar quantity of anhydrous citric acid to the methanol.

  • Continue stirring the mixture for approximately 30 minutes to ensure complete dissolution of the citric acid.

  • Gradually add a two-fold molar excess of creatine monohydrate to the citric acid/methanol solution. For instance, for every 1 mole of citric acid, 2 moles of creatine monohydrate should be added.

  • Allow the reaction to proceed with continuous stirring for approximately four hours at ambient temperature.

  • After the reaction period, the resulting crystalline product, this compound, is filtered from the reaction mixture.

  • The filtered product is then washed with anhydrous methanol to remove any unreacted starting materials or byproducts.

  • The purified this compound is subsequently dried to remove any residual solvent.

Analytical Characterization

To confirm the successful synthesis and the stoichiometric ratio of this compound, various analytical techniques can be employed. High-performance liquid chromatography (HPLC) with UV detection is a common method for the simultaneous determination of creatine and creatinine, a breakdown product.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more sensitive and specific method for analysis.[6]

Visualizing the Molecular and Biochemical Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Synthesis_of_Dicreatine_Citrate cluster_reactants Reactants cluster_process Process cluster_products Products Creatine_Monohydrate 2x Creatine Monohydrate (C₄H₉N₃O₂·H₂O) Reaction Stirring at Ambient Temperature Creatine_Monohydrate->Reaction Citric_Acid 1x Citric Acid (C₆H₈O₇) Citric_Acid->Reaction Solvent Anhydrous Methanol Solvent->Reaction Dicreatine_Citrate This compound (C₁₄H₂₆N₆O₁₁) Reaction->Dicreatine_Citrate Water Water (H₂O) Reaction->Water

Caption: Synthesis workflow for this compound.

Creatine_Energy_Metabolism cluster_supplementation Supplementation cluster_cellular Cellular Energy Buffering cluster_muscle Muscle Contraction Dicreatine_Citrate This compound Creatine Creatine Dicreatine_Citrate->Creatine Dissociation in vivo Phosphocreatine Phosphocreatine (PCr) Creatine->Phosphocreatine + ATP Creatine_Kinase Creatine Kinase Creatine->Creatine_Kinase Phosphocreatine->Creatine + ADP Phosphocreatine->Creatine_Kinase ADP ADP ATP ATP ADP->ATP ATP_utilization ATP → ADP + Pi ATP->ATP_utilization Creatine_Kinase->ADP

Caption: Role of creatine in cellular energy metabolism.

References

Thermal Analysis of Dicreatine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of dicreatine citrate using Differential Scanning Calorimetry (DSC). This compound, a salt formed from creatine and citric acid, is utilized in dietary supplements. Its thermal properties are crucial for understanding its stability, purity, and formulation compatibility. This document summarizes key thermal data, outlines detailed experimental protocols for DSC analysis, and presents a visual workflow of the analytical process.

Quantitative Thermal Data

The thermal characteristics of this compound and its related compounds are summarized below. The primary thermal event observed for this compound is melting. In aqueous solutions, this compound can dissociate and recrystallize as creatine monohydrate, the thermal properties of which are also included for comparative purposes.

CompoundThermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH)Notes
This compound MeltingNot Reported~146Not ReportedData is based on patent information; a complete DSC thermogram with enthalpy data is not readily available in public literature.[1]
Creatine MonohydrateDehydration~55 - 97~88.3 - 125~37 kJ/molLoss of one mole of water.[2]
Intramolecular Cyclization~230~234.7Not ReportedTransformation into creatinine with the loss of another mole of water.[2]
Melting with Decomposition>260~290Not ReportedThe formed creatinine melts with decomposition.

Experimental Protocols for DSC Analysis

The following section details a typical experimental protocol for the thermal analysis of a powdered sample like this compound using a standard heat-flux DSC instrument.

1. Objective: To determine the melting point and enthalpy of fusion of this compound powder.

2. Materials and Equipment:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • This compound sample (powder form)

  • High-purity nitrogen gas (for purging)

  • Reference material (e.g., indium for calibration)

3. Instrument Calibration: Before sample analysis, calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium. The calibration should be performed under the same experimental conditions as the sample run.

4. Sample Preparation:

  • Accurately weigh 3-5 mg of the this compound powder into an aluminum DSC pan using a microbalance.

  • Ensure the sample is evenly distributed at the bottom of the pan to facilitate uniform heat transfer. For powdered samples, it is advisable to gently compact the powder.

  • Place a lid on the pan and seal it using a crimper. A hermetic seal is recommended to prevent any loss of volatile substances, although a pierced lid can be used if studying decomposition.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

5. DSC Measurement Procedure:

  • Place the sealed sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C) and hold for a few minutes to ensure thermal stability.

  • Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature well above the melting point (e.g., 200°C).

  • Record the heat flow as a function of temperature.

  • After the heating scan, cool the sample back to the starting temperature. A second heating scan can be performed to investigate the thermal history of the sample.

6. Data Analysis:

  • Analyze the resulting DSC thermogram to identify thermal events such as melting.

  • The melting point is typically taken as the peak temperature of the endothermic event.

  • The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak. The instrument's software is used for this calculation.

Visualizing the DSC Workflow

The following diagram illustrates the typical workflow for the thermal analysis of this compound using DSC.

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start instrument_cal Instrument Calibration (Indium Standard) start->instrument_cal sample_prep Sample Preparation (3-5 mg in Al pan) instrument_cal->sample_prep pan_seal Seal Pan (Hermetic Seal) sample_prep->pan_seal load_sample Load Sample & Reference into DSC Cell pan_seal->load_sample purge Purge with Nitrogen (50 mL/min) load_sample->purge equilibrate Equilibrate at 25°C purge->equilibrate heat Heat at 10°C/min to 200°C equilibrate->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Thermogram record->analyze determine_mp Determine Melting Point (°C) analyze->determine_mp calculate_h Calculate Enthalpy (ΔH) analyze->calculate_h end End determine_mp->end

Caption: Workflow for DSC analysis of this compound.

References

The Solubility of Dicreatine Citrate in Aqueous Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility and stability of dicreatine citrate in aqueous solutions is paramount for designing robust and reproducible experiments. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its dissolution, and insights into its relevant signaling pathways.

This compound, a salt formed from creatine and citric acid, is often utilized in supplements and research due to its enhanced solubility compared to creatine monohydrate. However, its behavior in aqueous solutions is dynamic, involving dissociation and potential degradation, which necessitates precise handling and preparation for experimental use.

Quantitative Solubility Data

The solubility of this compound in water is influenced by temperature. The data below, compiled from available literature, summarizes the saturated solubility at various temperatures.

Temperature (°C)Saturated Solubility of this compound (g/L)Saturated Solubility of Creatine Monohydrate (g/L) [for comparison]
4-6
202914
25--
37Value may be lower due to increased conversion to creatinine-
50-34

Note: The solubility of this compound can be affected by the pH of the solution. A saturated solution of this compound in water has a pH of approximately 3.2[1]. This compound dissociates into creatine and citrate in solution[2][3].

Intrinsic Dissolution Rate

The intrinsic dissolution rate provides a measure of the inherent dissolution speed of a compound under constant surface area. For this compound, this rate is notably higher than that of creatine and creatine monohydrate, indicating a faster dissolution process.

CompoundIntrinsic Dissolution Rate (mg·cm⁻²·min⁻¹)
This compound 7.61
Creatine6.92
Creatine Monohydrate5.18

Experimental Protocol for Determining Saturated Solubility

This protocol outlines a reliable method for determining the saturated solubility of this compound in an aqueous solution.

Materials:

  • This compound powder

  • Deionized or distilled water (pH ≈ 6.2)

  • Borosilicate screw-capped glass bottles

  • Shaker or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a borosilicate screw-capped glass bottle containing a known volume (e.g., 5 mL) of deionized water.

  • Equilibration: Seal the bottles and place them on a shaker or use a magnetic stirrer to agitate the solutions periodically for 48 hours at a controlled temperature (e.g., 4°C, 25°C, or 37°C) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: After the equilibration period, centrifuge the samples at 1000 rpm for 10 minutes to pellet the undissolved this compound.

  • Supernatant Collection: Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Filtration and Dilution: Filter the supernatant through a 0.45 µm syringe filter. Prepare diluted solutions of the clear supernatant for analysis.

  • Quantification via HPLC: Analyze the diluted supernatant samples using a validated HPLC method to determine the concentration of creatine in the solution. This concentration represents the saturated solubility of this compound at the tested temperature.

G cluster_prep Solution Preparation cluster_separation Separation cluster_analysis Analysis A Add excess this compound to water B Agitate for 48h at constant temperature A->B Equilibration C Centrifuge at 1000 rpm for 10 min B->C Phase Separation D Collect supernatant C->D E Filter supernatant (0.45 µm) D->E F Dilute supernatant E->F Sample Preparation for Analysis G Analyze by HPLC F->G H Determine concentration G->H Quantification G cluster_input Stimuli cluster_pathway Signaling Cascade cluster_output Cellular Response Creatine Creatine Akt Akt (PKB) Creatine->Akt GrowthFactors Growth Factors (e.g., IGF-1) GrowthFactors->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K ProteinSynthesis Increased Muscle Protein Synthesis p70S6K->ProteinSynthesis Hypertrophy Muscle Hypertrophy ProteinSynthesis->Hypertrophy G cluster_stimulus Stimulus cluster_creatine Creatine's Role cluster_cellular Cellular Process cluster_outcome Outcome Exercise Strenuous Exercise SatelliteCell Enhanced Satellite Cell Signaling Exercise->SatelliteCell Creatine Creatine Supplementation Creatine->SatelliteCell Enhances Myonuclei Increased Myonuclei per Muscle Fiber SatelliteCell->Myonuclei Repair Muscle Repair Myonuclei->Repair Growth Muscle Growth (Hypertrophy) Myonuclei->Growth

References

Dissociation of Dicreatine Citrate into Creatine and Citric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine citrate, a popular dietary supplement, is a salt formed from creatine and citric acid. In aqueous environments, it readily dissociates into its constituent components: two molecules of creatine and one molecule of citric acid. This complete dissociation is a critical factor influencing its physicochemical properties, bioavailability, and ultimately its physiological effects. This technical guide provides an in-depth analysis of the dissociation process, summarizing key quantitative data, detailing relevant experimental protocols for its characterization, and illustrating the underlying chemical transformations.

Chemical and Physical Properties of this compound

This compound is a molecular complex composed of two creatine cations and one citrate dianion.[1] Its formation involves an acid-base reaction between the basic guanidinium group of creatine and the carboxylic acid groups of citric acid. The resulting salt exhibits different physical properties compared to its individual components, notably in terms of solubility and dissolution rate.

Table 1: Physicochemical Properties of this compound and its Components

PropertyThis compoundCreatineCitric Acid
Molecular Formula C₁₄H₂₆N₆O₁₁[2]C₄H₉N₃O₂C₆H₈O₇
Molecular Weight 454.39 g/mol [2]131.13 g/mol 192.12 g/mol
Appearance White crystalline powderWhite crystalline powderWhite crystalline powder
Solubility in Water Higher than creatine[3]Sparingly solubleVery soluble
Intrinsic Dissolution Rate 7.61 mg·cm⁻²·min⁻¹[3]6.92 mg·cm⁻²·min⁻¹[3]-

The Dissociation Process in Aqueous Solution

Upon dissolution in water, this compound undergoes complete and rapid dissociation into its constituent ions: creatine and citrate. This process is a fundamental characteristic of salts in polar solvents.

Dissociation Dicreatine_Citrate This compound (Solid) Aqueous_Solution Aqueous Solution (H₂O) Dicreatine_Citrate->Aqueous_Solution Dissolution Dissociated_Ions 2x Creatine⁺ + Citrate²⁻ (in solution) Aqueous_Solution->Dissociated_Ions Dissociation

Caption: Dissolution and subsequent dissociation of this compound in an aqueous environment.

The dissociation can be represented by the following equilibrium reaction:

This compound (s) ⇌ 2 Creatine⁺ (aq) + Citrate²⁻ (aq)

While the equilibrium lies heavily towards the dissociated state in dilute solutions, the concept of a formal dissociation constant (Kd) or pKa for the salt itself is not typically applied in the same manner as for a weak acid or base. Instead, the behavior of the solution is governed by the individual properties of creatine and citric acid.

Factors Influencing the Stability of Dissociated Creatine

Following dissociation, the stability of the liberated creatine becomes a crucial factor, as it can degrade into the biologically inactive creatinine. This conversion is influenced by several factors, primarily pH and temperature.

Effect of pH

The conversion of creatine to creatinine is an intramolecular cyclization reaction that is significantly influenced by the pH of the solution. Acidic conditions generally accelerate this degradation. The presence of citric acid, a weak acid, will lower the pH of the solution, thereby creating an environment that can favor the conversion of creatine to creatinine over time.

Effect of Temperature

Higher temperatures increase the rate of chemical reactions, including the degradation of creatine to creatinine. Therefore, aqueous solutions of this compound are more stable at lower temperatures.

The interplay of these factors is critical in the formulation and storage of products containing this compound.

DegradationPathway cluster_dissociation Dissociation cluster_degradation Degradation cluster_factors Influencing Factors Dicreatine_Citrate This compound Creatine Creatine Dicreatine_Citrate->Creatine Citric_Acid Citric Acid Dicreatine_Citrate->Citric_Acid Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization pH Low pH (Acidic) pH->Creatinine accelerates Temp High Temperature Temp->Creatinine accelerates

Caption: Logical workflow of this compound dissociation and subsequent creatine degradation.

Experimental Protocols for Characterization

A comprehensive understanding of the dissociation and subsequent behavior of this compound requires robust analytical methodologies.

Quantification of Creatine and Citric Acid by High-Performance Liquid Chromatography (HPLC)

An HPLC method can be employed for the simultaneous quantification of creatine and citric acid in a solution of dissolved this compound.

Table 2: Example HPLC Method Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH should be controlled to ensure good peak shape and retention.
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength suitable for both creatine (around 210 nm) and citric acid (around 210 nm), or a diode array detector to monitor multiple wavelengths.
Injection Volume 20 µL
Temperature Ambient or controlled (e.g., 25 °C)

Experimental Workflow:

HPLC_Workflow A Prepare standard solutions of creatine and citric acid C Filter all solutions (0.45 µm filter) A->C F Generate calibration curves from standards A->F B Prepare aqueous solution of this compound B->C D Inject samples onto HPLC system C->D E Acquire chromatograms D->E G Quantify creatine and citric acid in the this compound sample E->G F->G

Caption: Experimental workflow for HPLC analysis of this compound dissociation.

Determination of the Dissociation Equilibrium (Indirectly)

While a direct pKa for the salt is not conventional, the extent of dissociation can be inferred by monitoring the concentrations of the free ions.

Potentiometric titration can be used to determine the pKa values of the individual components, creatine and citric acid, in the solution. By titrating a solution of dissolved this compound with a strong acid and a strong base, the titration curve will exhibit inflection points corresponding to the protonation/deprotonation of the citrate and creatine molecules. This data can be used to model the species distribution at different pH values.

ITC can measure the heat changes associated with the binding or dissociation of molecules. While typically used for determining binding affinities, a reverse experiment could be designed to measure the heat of dilution of a concentrated this compound solution, which would be related to the energetics of dissociation and ion solvation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to study the chemical environment of the protons in creatine and citric acid. In a solution of this compound, the chemical shifts of the protons on both molecules can be observed. Changes in these chemical shifts upon dilution or changes in pH can provide insights into the dissociation process and any potential interactions between the dissociated ions in solution.

Conclusion

This compound fully dissociates into creatine and citric acid upon dissolution in aqueous media. The physicochemical properties of the resulting solution are dictated by the individual characteristics of its components. The stability of the liberated creatine is a key consideration, with pH and temperature being critical factors that influence its degradation to creatinine. A combination of analytical techniques, including HPLC, potentiometric titration, and NMR spectroscopy, can be utilized to thoroughly characterize the dissociation process and the subsequent behavior of creatine and citric acid in solution. This understanding is paramount for the development of stable and effective formulations for research, scientific, and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Dicreatine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine citrate is a molecule of interest in the fields of nutritional supplements and pharmaceuticals, combining the ergogenic properties of creatine with the metabolic benefits of citrate. Rigorous analytical characterization is essential to ensure the purity, stability, and overall quality of this compound. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and reliable technique for the separation, identification, and quantification of this compound and its potential impurities. The method described below is adapted from established procedures for creatine and citrate analysis, optimized for the specific properties of the combined molecule.

Table 1: HPLC Method Parameters for this compound Analysis
ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile
Gradient 5% B for 2 min, 5-95% B over 10 min, hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time 15 minutes
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the calibration range (e.g., 0.2 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes to ensure a stable baseline.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak area of this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (1 mg/mL Stock) Calibration_Curve Calibration Curve Construction Sample_Prep Sample Preparation (0.2 mg/mL) Filtration Sample Filtration (0.45 µm) Sample_Prep->Filtration Injection Inject Samples & Standards Filtration->Injection HPLC_System HPLC System (C18 Column) HPLC_System->Injection Data_Acquisition Data Acquisition (UV @ 210 nm) Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: HPLC analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of impurities. Both 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments are valuable.

Table 2: ¹H NMR Acquisition Parameters for this compound
ParameterRecommended Value
Spectrometer 400 MHz or higher
Solvent Deuterium Oxide (D₂O)
Temperature 25°C
Pulse Program zg30 (or similar for quantitative ¹H)
Number of Scans 16
Relaxation Delay (d1) 5 s (for quantitative analysis)
Acquisition Time 4 s
Spectral Width 16 ppm
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6 mL of D₂O in a 5 mm NMR tube.[1] Ensure complete dissolution.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined in Table 2. For structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should also be performed.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum.

  • Spectral Analysis: Integrate the signals in the ¹H spectrum. The expected signals for this compound would include singlets for the N-methyl and methylene protons of the creatine moieties, and an AB quartet or two doublets for the methylene protons of the citrate moiety. The relative integration of these signals should correspond to the stoichiometry of the molecule (2 creatine molecules to 1 citrate molecule). Chemical shifts should be referenced to an internal standard (e.g., DSS) or the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weighing Weigh Sample (5-10 mg) Dissolution Dissolve in D₂O (0.6 mL) Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Instrument_Setup Lock & Shim Transfer->Instrument_Setup Acquire_1D Acquire ¹H Spectrum Instrument_Setup->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC) Instrument_Setup->Acquire_2D Processing Fourier Transform, Phase & Baseline Correction Acquire_1D->Processing Acquire_2D->Processing Analysis Integration & Chemical Shift Assignment Processing->Analysis Structure_Confirmation Structure Confirmation Analysis->Structure_Confirmation

References

Application Note: Quantification of Dicreatine Citrate in Human Plasma Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicreatine citrate, a popularly used dietary supplement, is an ionic salt of creatine. Creatine is a naturally occurring nitrogenous organic acid pivotal to cellular energy metabolism, particularly in muscle and brain tissues.[1] The accurate quantification of plasma creatine levels is essential for pharmacokinetic studies, monitoring therapeutic efficacy, and understanding its metabolic fate.[1] High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, specific, and reliable method for the determination of this compound in a biological matrix like human plasma.[2] This application note provides a detailed protocol for a validated HPLC assay for the quantification of this compound in human plasma.

Principle

This method employs a reversed-phase HPLC system to separate this compound from endogenous plasma components.[1] Plasma samples are first deproteinized to remove interfering proteins.[1] The supernatant is then injected into a C18 column.[1] An isocratic mobile phase allows for the separation of the analyte, which is then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)[1]

  • Potassium phosphate monobasic (KH₂PO₄)[1]

  • Orthophosphoric acid (H₃PO₄)[1]

  • Water (HPLC grade)[1]

  • Human plasma (drug-free)[1]

  • 0.45 µm syringe filters[1]

2. Equipment

  • HPLC system with a UV detector[1]

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]

  • Analytical balance[1]

  • pH meter[1]

  • Vortex mixer[1]

  • Centrifuge[1]

  • Micropipettes[1]

3. Preparation of Solutions

  • Mobile Phase: Prepare a 50 mM potassium phosphate monobasic solution in HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. The final mobile phase can be a mixture of this buffer and acetonitrile, which should be optimized for best separation (a common starting point is 95:5 v/v buffer:acetonitrile).[1][3]

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 5 µg/mL to 100 µg/mL).[1]

4. Sample Preparation

  • Pipette 200 µL of human plasma into a microcentrifuge tube.[1]

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant.[1]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

5. HPLC Conditions

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Isocratic elution with a mixture of pH 4.0 phosphate buffer and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C[3]

  • Detection: UV at 210 nm

6. Calibration Curve

Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve.

Data Presentation

The performance of the HPLC method for the quantification of creatine, which serves as a strong proxy for this compound analysis, is summarized below.

Table 1: HPLC Method Validation Parameters for Creatine Quantification in Plasma

ParameterResultReference
Linearity Range1-100 µg/mL[2][4]
Correlation Coefficient (r²)> 0.999[4]
Lower Limit of Quantification (LLOQ)5 µg/mL[1][5]
Accuracy (% Recovery)88-112%[5]
Precision (RSD %)< 6%[1][5]
Within-day Precision (RSD %)1.0-4.6%[4]
Day-to-day Precision (RSD %)2.2-4.7%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma 200 µL Human Plasma acetonitrile Add 400 µL Acetonitrile plasma->acetonitrile vortex Vortex for 1 min acetonitrile->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.45 µm Syringe Filter supernatant->filter hplc_vial HPLC Vial filter->hplc_vial hplc_system Inject into HPLC System (C18 Column, UV Detection) hplc_vial->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

creatine_pathway cluster_synthesis Creatine Synthesis cluster_metabolism Creatine Metabolism cluster_transport Transport arginine_glycine Arginine + Glycine gaa Guanidinoacetate (GAA) arginine_glycine->gaa AGAT creatine Creatine gaa->creatine GAMT sam S-adenosyl methionine (SAM) sam->creatine phosphocreatine Phosphocreatine creatine->phosphocreatine Creatine Kinase creatinine Creatinine creatine->creatinine Non-enzymatic plasma_creatine Plasma Creatine creatine->plasma_creatine atp ATP phosphocreatine->atp phosphocreatine->creatinine Non-enzymatic adp ADP atp->adp muscle_cell Muscle Cell plasma_creatine->muscle_cell CRT (SLC6A8) muscle_cell->phosphocreatine

Caption: Simplified overview of creatine synthesis and metabolism.

References

Preparation of Dicreatine Citrate Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a vital molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and neuronal cells. In the cell, creatine is phosphorylated to phosphocreatine, which serves as a rapidly available reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP). Supplementation of cell cultures with creatine can be advantageous for studies focusing on energy metabolism, neuroprotection, and muscle cell differentiation.

Dicreatine citrate is a salt composed of two creatine molecules and one citrate molecule. It is reported to have higher aqueous solubility than the more commonly used creatine monohydrate. However, a critical consideration for its use in cell culture is its behavior in aqueous solutions. This compound dissociates into creatine and citric acid when dissolved in water. This dissociation has two major implications for cell culture applications: the resulting solution will be acidic, and the cellular effects will be attributable to both creatine and citrate. These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture, with a focus on ensuring solution stability and experimental reproducibility.

Data Presentation

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its dissociation products is essential for preparing accurate and stable solutions.

CompoundMolecular Weight ( g/mol )Note
This compound454.39Dissociates in aqueous solution.
Creatine131.13The active molecule of interest for cellular energy metabolism.
Citric Acid192.12Contributes to the acidity of the solution.
Creatine Monohydrate149.13For comparison; a commonly used form of creatine.
Solubility Data

The solubility of creatine compounds is a key factor in the preparation of stock solutions. While this compound is more soluble than creatine monohydrate, its dissociation in solution means the resulting creatine concentration must be carefully considered.

CompoundSolubility in WaterpH of Saturated SolutionReference
This compoundHigher than creatine monohydrateAcidic
Creatine Monohydrate~14 g/L at 20°C~7.0
Tricreatine Citrate~29 g/L at 20°C3.2
Stability of Creatine in Solution

Creatine is unstable in aqueous solutions and can degrade into creatinine, an inactive byproduct. This degradation is highly dependent on pH and temperature.

  • Effect of pH: Creatine degradation is accelerated at lower pH. Since this compound solutions are acidic, this is a critical consideration.

  • Effect of Temperature: Higher temperatures increase the rate of degradation.

Due to this instability, it is crucial to prepare fresh creatine-supplemented media for each experiment and to store stock solutions appropriately.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be stored frozen. The acidic nature of the solution requires careful handling and consideration.

Materials:

  • This compound powder (high purity, suitable for cell culture)

  • Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filters

  • Sterile syringes (10-50 mL)

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

  • pH meter and sterile pH adjustment solutions (e.g., 1 M NaOH) - Optional but recommended

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.

    • Calculation Example: To prepare a 100 mM creatine stock solution (assuming complete dissociation), you would need to account for the two creatine molecules per molecule of this compound. Therefore, you would prepare a 50 mM solution of this compound.

      • 50 mM = 0.050 mol/L

      • 0.050 mol/L * 454.39 g/mol = 22.72 g/L

      • For 50 mL of stock solution: 22.72 g/L * 0.050 L = 1.136 g of this compound.

  • Dissolving:

    • Transfer the weighed powder to a sterile 50 mL conical tube.

    • Add approximately 80% of the final volume of sterile water or PBS.

    • Vortex or gently swirl to dissolve. This compound's higher solubility should facilitate dissolution at room temperature. Avoid heating, as this can accelerate degradation.

  • pH Measurement and Adjustment (Recommended):

    • Aseptically measure the pH of the solution. It will be acidic.

    • If necessary, carefully adjust the pH to a more physiological range (e.g., 7.0-7.4) using a sterile solution of 1 M NaOH. Add the NaOH dropwise while monitoring the pH to avoid overshooting. Be aware that pH adjustment may affect the solubility.

  • Final Volume and Sterilization:

    • Bring the solution to the final desired volume with sterile water or PBS.

    • Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter.

    • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Clearly label each tube with "this compound," the effective creatine concentration (e.g., 100 mM Creatine), and the preparation date.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.

Protocol 2: Application of this compound Solution to Cell Culture

This protocol outlines the final dilution of the stock solution into the cell culture medium.

Materials:

  • Frozen aliquot of sterile this compound stock solution

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Cell cultures to be treated

Procedure:

  • Thawing: Remove an aliquot of the this compound stock solution from the freezer and thaw it rapidly in a 37°C water bath.

  • Dilution: Immediately after thawing, dilute the stock solution to the desired final working concentration directly into the pre-warmed cell culture medium.

    • Example: To achieve a final concentration of 5 mM creatine in 10 mL of medium from a 100 mM creatine stock solution:

      • (100 mM) * V1 = (5 mM) * (10 mL)

      • V1 = 0.5 mL

      • Add 0.5 mL of the 100 mM creatine stock solution to 9.5 mL of cell culture medium.

  • Cell Treatment:

    • Remove the existing medium from your cell cultures.

    • Add the freshly prepared creatine-supplemented medium to the cells.

    • Return the cells to the incubator under their standard growth conditions.

Important Considerations:

  • Prepare Fresh: Due to the instability of creatine in solution, always prepare the final creatine-supplemented medium immediately before use.

  • pH of Medium: Standard cell culture media are buffered, typically at a pH of 7.2-7.4. The small volume of the (potentially acidic) stock solution added is unlikely to significantly alter the final pH. However, for high concentrations of this compound, it is advisable to check the pH of the final supplemented medium.

  • Citrate Effects: Be aware that you are also adding citrate to your cell cultures. Citrate can act as a chelator and is involved in cellular metabolism. Consider including a citrate-only control in your experiments to distinguish the effects of creatine from those of citrate.

  • Purity: Always use high-purity, cell culture-grade this compound to avoid introducing contaminants.

Signaling Pathways and Experimental Workflows

Creatine Signaling in Energy Metabolism and Cell Growth

Creatine supplementation primarily impacts cellular bioenergetics through the creatine kinase/phosphocreatine (CK/PCr) system. This system acts as a temporal and spatial energy buffer. Additionally, creatine has been shown to influence signaling pathways involved in muscle protein synthesis and cell growth, such as the Akt/mTOR pathway.

CK_PCr_Shuttle

experimental_workflow

Akt_mTOR_pathway

Application Notes and Protocols for Using Dicreatine Citrate in Muscle Cell Energy Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a pivotal molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle.[1] It plays a crucial role in the temporal and spatial buffering of cellular ATP levels through the creatine kinase (CK)/phosphocreatine (PCr) system.[1] While creatine monohydrate is the most extensively studied form, other salt forms like dicreatine citrate have been developed. This compound is a molecular complex composed of two creatine molecules bound to one citrate molecule.[2] These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on muscle cell energy metabolism, leveraging established methodologies and providing a framework for novel research.

It is important to note that while this compound is available, the vast majority of in vitro research on muscle cell metabolism has been conducted using creatine monohydrate. Therefore, the quantitative data and signaling pathways described herein are primarily based on studies with creatine monohydrate and should be considered as a baseline for investigating the specific effects of this compound. One study on the stability of this compound in aqueous solution found that it dissociates to creatine and can eventually crystallize as creatine monohydrate, a factor to consider in experimental design.[3][4]

Mechanism of Action: The Creatine Kinase/Phosphocreatine Shuttle

The primary mechanism by which creatine enhances cellular energy capacity is through the creatine kinase (CK) and phosphocreatine (PCr) shuttle. In this system, creatine is reversibly phosphorylated to PCr by CK, utilizing an ATP molecule. This reaction stores a high-energy phosphate bond that can be readily transferred back to ADP to regenerate ATP during periods of high energy demand, thus maintaining cellular ATP levels.[1]

cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol cluster_Myofibrils Myofibrils Mitochondria Mitochondria Cytosol Cytosol Mitochondria->Cytosol ATP Cytosol->Mitochondria ADP Myofibrils Myofibrils Cytosol->Myofibrils ATP Myofibrils->Cytosol ADP Mito_ATP ATP Production (Oxidative Phosphorylation) Mito_CK Mito-CK Mito_ATP->Mito_CK ATP Creatine_in_Mito Creatine Mito_CK->Creatine_in_Mito PCr Cyto_PCr Phosphocreatine (PCr) Creatine_in_Mito->Cyto_PCr PCr Shuttle Cyto_CK Cyto-CK Cyto_PCr->Cyto_CK Cyto_Creatine Creatine Cyto_Creatine->Creatine_in_Mito Creatine Shuttle Cyto_CK->Cyto_Creatine Cyto_ATP ATP Cyto_CK->Cyto_ATP Cyto_ADP ADP Cyto_ADP->Cyto_CK Myo_ATP ATP Consumption (Contraction) Cyto_ATP->Myo_ATP Myo_ADP ADP Myo_ATP->Myo_ADP Energy Myo_ADP->Cyto_ADP

Phosphocreatine/Creatine Energy Shuttle

Key Signaling Pathways in Muscle Cell Metabolism Influenced by Creatine

Creatine supplementation has been shown to modulate key signaling pathways that regulate muscle protein synthesis and metabolism.[5] While these effects have been predominantly observed with creatine monohydrate, it is hypothesized that this compound would elicit similar responses.

  • mTOR/Akt Pathway: This pathway is a central regulator of muscle growth and protein synthesis. Creatine has been shown to upregulate the phosphorylation of key components of this pathway, including Akt and p70S6K, in C2C12 myotubes.[5] This suggests that creatine can enhance muscle cell differentiation and protein accretion.

  • AMPK Pathway: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Activation of AMPK can inhibit protein synthesis and stimulate catabolic processes. Some studies suggest that creatine may indirectly influence AMPK activity, although the direct effects are still under investigation.[6]

cluster_mTOR mTOR/Akt Pathway cluster_AMPK AMPK Pathway Creatine This compound (intracellular creatine) Akt Akt/PKB Creatine->Akt Upregulates Phosphorylation mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Protein_Synthesis Protein Synthesis Muscle Growth p70S6K->Protein_Synthesis AMPK AMPK AMPK->mTORC1 Inhibits Catabolism Catabolic Processes AMPK->Catabolism Energy_Stress Energy Stress (High AMP:ATP ratio) Energy_Stress->AMPK

Key Signaling Pathways Modulated by Creatine

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of creatine supplementation on muscle cells. It is important to reiterate that this data is primarily from studies using creatine monohydrate and should be used as a reference for designing and interpreting experiments with this compound.

Table 1: Effects of Creatine on Intracellular Energy Metabolites in Muscle Cells

ParameterCell TypeCreatine ConcentrationDuration of TreatmentFold Change vs. ControlReference
Phosphocreatine (PCr)C2C12 myotubes5 mM3-4 days3-6 fold increase[7]
Total CreatineC2C12 myotubes5 mM3-4 days3-6 fold increase[7]
ATPC2C12 myotubes5 mM3-4 daysNo significant change[7]
PCr/Creatine RatioHuman MuscleVaries5 days~20% increase[8]

Table 2: Effects of Creatine on Creatine Kinase Activity and Protein Synthesis

ParameterCell TypeCreatine ConcentrationDuration of Treatment% Change vs. ControlReference
Sarcoplasmic Protein SynthesisC2C12 myotubes5 mM5 days+20%[7][9]
Myofibrillar Protein SynthesisC2C12 myotubes5 mM5 days+50%[7][9]
Myosin Heavy Chain II ExpressionC2C12 myotubes5 mMDifferentiated+1300%[9]
Creatine Kinase ActivityDifferentiating C2C12 cellsN/A3 daysIncreases with differentiation[10]

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on muscle cell energy metabolism using the C2C12 mouse myoblast cell line.

Protocol 1: C2C12 Cell Culture and Differentiation
  • Cell Culture:

    • Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells when they reach 70-80% confluency to avoid spontaneous differentiation.

  • Myogenic Differentiation:

    • Seed C2C12 myoblasts in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 90-100% confluency within 24-48 hours.

    • Once confluent, induce differentiation by replacing the GM with Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Change the DM every 48 hours. Myotube formation should be visible within 3-5 days.

Protocol 2: Treatment with this compound
  • Stock Solution Preparation:

    • Prepare a sterile stock solution of this compound in serum-free DMEM or phosphate-buffered saline (PBS). The concentration should be high enough to allow for dilution into the final treatment medium without significantly altering the medium's composition.

    • Note on Stability: As this compound can dissociate in aqueous solutions, it is recommended to prepare fresh stock solutions for each experiment.[3][4]

  • Treatment of Differentiated Myotubes:

    • After 3-5 days of differentiation, replace the DM with fresh DM containing the desired final concentration of this compound (e.g., 1-10 mM). Include a vehicle control (medium with the same volume of solvent used for the stock solution).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with metabolic assays.

Protocol 3: Measurement of Intracellular ATP Levels
  • Principle: This protocol utilizes a luciferase-based assay to quantify ATP levels. The light produced is proportional to the amount of ATP present.

  • Procedure:

    • Culture, differentiate, and treat C2C12 cells in a white-walled 96-well plate.

    • At the end of the treatment period, remove the culture medium and wash the cells once with PBS.

    • Lyse the cells according to the manufacturer's instructions of a commercially available ATP luminescence assay kit.

    • Add the luciferase reagent to the cell lysate.

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the ATP levels to the total protein content of each well, determined by a standard protein assay (e.g., BCA assay).

Protocol 4: Measurement of Creatine Kinase Activity
  • Principle: This protocol is based on a coupled enzyme reaction where the ATP produced by CK is used to phosphorylate glucose, which is then oxidized, leading to the reduction of NADP+ to NADPH. The rate of NADPH formation is measured spectrophotometrically at 340 nm and is proportional to the CK activity.

  • Procedure:

    • Culture, differentiate, and treat C2C12 cells in 6-well plates.

    • After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

    • Use a commercial creatine kinase activity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the CK activity and normalize it to the protein concentration of the lysate.

Protocol 5: Measurement of Oxygen Consumption Rate (OCR)
  • Principle: A Seahorse XF Analyzer measures the rate of oxygen consumption in real-time, providing insights into mitochondrial respiration.

  • Procedure:

    • Seed and differentiate C2C12 cells in a Seahorse XF cell culture microplate.

    • Treat the differentiated myotubes with this compound for the desired duration.

    • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • The Seahorse XF Analyzer will measure the OCR at baseline and after each injection.

    • Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

cluster_assays Metabolic Assays start Start culture C2C12 Myoblast Culture (Growth Medium) start->culture end Data Analysis & Interpretation differentiate Induce Differentiation (Differentiation Medium) culture->differentiate treat Treat with this compound differentiate->treat assays Perform Metabolic Assays treat->assays assays->end atp_assay ATP Luminescence Assay ck_assay Creatine Kinase Activity Assay ocr_assay Oxygen Consumption Rate (OCR) (Seahorse XF)

Experimental Workflow

Conclusion

This compound presents an interesting alternative to creatine monohydrate for research into muscle cell energy metabolism. However, there is a clear lack of direct in vitro evidence for its specific effects. The protocols and information provided here offer a solid foundation for researchers to begin their investigations. It is strongly recommended that initial studies focus on directly comparing the effects of this compound to creatine monohydrate on key metabolic parameters and signaling pathways in a controlled in vitro setting, such as the C2C12 myotube model. Such studies will be crucial in determining if this compound offers any unique advantages in modulating muscle cell energy metabolism.

References

Application Notes and Protocols for Utilizing Dicreatine Citrate in Creatine Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine kinase (CK), an enzyme crucial for cellular energy homeostasis, catalyzes the reversible phosphorylation of creatine to phosphocreatine.[1][2] Assaying CK activity is fundamental in various research and clinical settings, particularly for diagnosing and monitoring neuromuscular and cardiac diseases.[3][4] Standard assays for creatine kinase typically measure the forward reaction (creatine phosphorylation) or the reverse reaction (phosphocreatine dephosphorylation).[2] While creatine monohydrate is a commonly used substrate for the forward reaction, its limited solubility can pose challenges in assay preparation. Dicreatine citrate, a more soluble form of creatine, dissociates in aqueous solutions to provide creatine and citrate.[5][6] This property makes it a viable and convenient alternative for creatine kinase assays.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a substrate in creatine kinase assays.

Principle of the Assay

The use of this compound as a substrate for creatine kinase relies on the forward reaction of the enzyme. In solution, this compound readily dissociates, making creatine available for the enzymatic reaction. The activity of creatine kinase is determined by a coupled enzyme system. Creatine kinase (CK) transfers a phosphate group from adenosine triphosphate (ATP) to creatine, producing phosphocreatine and adenosine diphosphate (ADP). The produced ADP is then used in a series of reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which ultimately leads to the oxidation of NADH to NAD+. The rate of NADH decrease, measured by the change in absorbance at 340 nm, is directly proportional to the creatine kinase activity in the sample.

Data Presentation

Table 1: Physicochemical Properties of Creatine Compounds
CompoundMolecular Weight (Creatine Monohydrate)Solubility in WaterKey Characteristics
Creatine Monohydrate 149.13 g/mol LowerStandard substrate, but can be challenging to dissolve.
This compound 411.39 g/mol (anhydrous)HigherDissociates into creatine and citrate in solution, offering ease of preparation.[5][6]
Table 2: Comparison of Different Creatine Forms as Substrates for Creatine Kinase

A study comparing various forms of creatine (monohydrate, nitrate, hydrochloride, buffered, and ethyl ester) found no significant difference in creatine kinase activity among them.[7] This suggests that the source of creatine, once dissolved, does not significantly impact the enzyme's catalytic efficiency in a standard assay. Given that this compound dissociates to creatine, similar results are expected.

Creatine FormRelative Creatine Kinase Activity (OD450nm)
Creatine Monohydrate (CrM)0.956 ± 0.012
Creatine Nitrate (CrN)0.945 ± 0.045
Creatine Hydrochloride (CrH)0.912 ± 0.036
Buffered Creatine (CrB)0.971 ± 0.031
Creatine Ethyl Ester (CrE)0.951 ± 0.042

Data from a colorimetric assay measuring the forward CK reaction.[7] There was no statistically significant difference between the groups (p > 0.05).

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer (pH 7.4):

    • 100 mM Tris-HCl

    • 20 mM MgCl₂

    • Adjust pH to 7.4 with HCl.

    • Store at 4°C.

  • This compound Stock Solution (100 mM Creatine equivalent):

    • To prepare a solution containing 100 mM creatine, dissolve 41.14 mg of this compound (anhydrous) in 1 mL of Assay Buffer.

    • Note: Due to its higher solubility, this compound should dissolve readily. Prepare fresh daily to avoid degradation.[8]

  • ATP Stock Solution (100 mM):

    • Dissolve 55.1 mg of ATP (disodium salt) in 1 mL of Assay Buffer.

    • Store in aliquots at -20°C.

  • Phosphoenolpyruvate (PEP) Stock Solution (100 mM):

    • Dissolve 20.8 mg of PEP (monosodium salt) in 1 mL of Assay Buffer.

    • Store in aliquots at -20°C.

  • NADH Stock Solution (10 mM):

    • Dissolve 7.1 mg of NADH (disodium salt) in 1 mL of Assay Buffer.

    • Protect from light and store in aliquots at -20°C.

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) Enzyme Mix:

    • Prepare a mix containing 1000 U/mL of PK and 2000 U/mL of LDH in Assay Buffer.

    • Store in aliquots at -20°C.

Protocol 2: Creatine Kinase Activity Assay
  • Reaction Mixture Preparation:

    • For each reaction, prepare a master mix with the following components per well of a 96-well plate:

      • Assay Buffer: 155 µL

      • This compound Stock Solution: 10 µL (Final concentration: 5 mM creatine)

      • ATP Stock Solution: 10 µL (Final concentration: 5 mM)

      • PEP Stock Solution: 5 µL (Final concentration: 2.5 mM)

      • NADH Stock Solution: 10 µL (Final concentration: 0.5 mM)

      • PK/LDH Enzyme Mix: 5 µL (Final concentration: 25 U/mL PK, 50 U/mL LDH)

    • Vortex the master mix gently.

  • Assay Procedure:

    • Pipette 195 µL of the reaction mixture into each well of a clear, flat-bottom 96-well plate.

    • Add 5 µL of the sample (e.g., cell lysate, purified enzyme) to each well. For a blank control, add 5 µL of the sample buffer.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 10-15 minutes.

  • Calculation of Creatine Kinase Activity:

    • Determine the rate of decrease in absorbance at 340 nm (ΔA340/min) from the linear portion of the kinetic curve.

    • Calculate the enzyme activity using the following formula:

      CK Activity (U/L) = (ΔA340/min) * (Total Reaction Volume in mL) * 1000 / (ε * Light Path in cm * Sample Volume in mL)

      • Where:

        • ε (Molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹

        • Light path for a standard 96-well plate is typically calculated based on the volume.

        • 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Mandatory Visualizations

Creatine Kinase Energy Shuttle

Creatine_Kinase_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP mtCK Mitochondrial CK Mito_ATP->mtCK H⁺ Mito_ADP ADP mtCK->Mito_ADP PCr Phosphocreatine mtCK->PCr Energy Transport Cyto_ATP ATP Myofibril Myofibril (ATP Consumption) Cyto_ATP->Myofibril Contraction Cyto_ADP ADP Myofibrillar_CK Myofibrillar CK Cyto_ADP->Myofibrillar_CK PCr->Myofibrillar_CK Cr Creatine Cr->mtCK Myofibrillar_CK->Cyto_ATP Myofibrillar_CK->Cr Myofibril->Cyto_ADP

Caption: The Creatine Kinase energy shuttle for cellular energy homeostasis.

Experimental Workflow for CK Assay using this compound

CK_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Dicreatine_Citrate This compound Stock Solution Master_Mix Prepare Reaction Master Mix Dicreatine_Citrate->Master_Mix ATP ATP Stock ATP->Master_Mix PEP PEP Stock PEP->Master_Mix NADH NADH Stock NADH->Master_Mix Enzymes PK/LDH Mix Enzymes->Master_Mix Add_Sample Add Sample to 96-well Plate Master_Mix->Add_Sample Incubate_Read Incubate at 37°C Read A340nm Kinetically Add_Sample->Incubate_Read Calculate_Rate Calculate Rate (ΔA340/min) Incubate_Read->Calculate_Rate Calculate_Activity Calculate CK Activity (U/L) Calculate_Rate->Calculate_Activity

Caption: Workflow for creatine kinase activity measurement.

Coupled Enzyme Reaction for CK Assay

Coupled_Enzyme_Reaction Creatine Creatine (from this compound) CK Creatine Kinase (Sample) Creatine->CK ATP ATP ATP->CK PCr Phosphocreatine CK->PCr ADP ADP CK->ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP2 ATP PK->ATP2 LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (A340nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD⁺ LDH->NAD

Caption: Coupled enzymatic reactions for the CK assay.

References

Application Notes and Protocols: In Vitro Models for Studying Dicreatine Citrate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine citrate is a form of creatine that is reported to have higher water solubility than the more common creatine monohydrate.[1] In aqueous solutions, this compound dissociates into creatine and citric acid.[1][2] Therefore, its efficacy in in vitro models can be considered based on the known effects of creatine and potentially synergistic or independent effects of citrate. These application notes provide an overview of in vitro models and detailed protocols to study the efficacy of this compound, primarily focusing on muscle and neuronal cell lines, given creatine's established roles in these tissues. While direct in vitro studies on this compound are limited, the provided protocols for creatine monohydrate can be adapted to investigate this specific form.

Key In Vitro Models

Two primary cell lines are recommended for studying the efficacy of this compound, reflecting the main physiological roles of creatine:

  • C2C12 Myoblasts: A mouse myoblast cell line that can be differentiated into myotubes, providing an excellent model to study muscle cell differentiation, mitochondrial function, and protection against oxidative stress.[3][4][5]

  • SH-SY5Y Neuroblastoma Cells: A human cell line that can be differentiated into a neuronal phenotype, making it a valuable tool for investigating neuroprotective effects against various toxins and oxidative insults.[6]

Data Presentation: Quantitative Effects of Creatine in In Vitro Models

The following tables summarize quantitative data from studies on creatine (primarily monohydrate) in relevant in vitro models. These provide expected outcomes and benchmarks for designing experiments with this compound.

Table 1: Effects of Creatine on Myogenic C2C12 Cells

ParameterCreatine ConcentrationEffectReference
Myofibrillar Protein Synthesis5 mM+50%[5]
Nuclei Incorporation in Myotubes5 mM+40%[5][7]
Myosin Heavy Chain Type II Expression5 mM+1300%[5]
Akt/PKB Phosphorylation5 mM+60%[5]
p70s6k Phosphorylation5 mM+50%[5]
Cell Viability (under H₂O₂ stress)Pre-treatmentPrevents ~30% loss[3]

Table 2: Neuroprotective Effects of Creatine in SH-SY5Y and other Neuronal Cells

ParameterCreatine ConcentrationStressorEffectReference
DNA Fragmentation12 mM & 24 mMPropionic Acid (5 mM & 10 mM)Significant neuroprotection
Synaptosomal Viability38 µM6-OHDAMaintained at ~71-73%[6]
GSH Levels in Mitochondria38 µMt-BuOOHMaintained at ~70-80%[6]
LDH Release (Hippocampal Cells)5 mMGlutamateSubstantial mitigation[8]

Signaling Pathways

Creatine and Energy Metabolism in Muscle Cells

Creatine plays a crucial role in cellular energy homeostasis, particularly in tissues with high energy demand like muscle. A key pathway influenced by creatine is the AMP-activated protein kinase (AMPK) pathway. The phosphocreatine to creatine (PCr:Cr) ratio is a sensitive indicator of the cell's energy state and modulates AMPK activity.[9][10]

Creatine_AMPK_Pathway Creatine This compound (dissociates) Cr Creatine Creatine->Cr PCr Phosphocreatine Cr->PCr Creatine Kinase AMPK AMPK Cr->AMPK Antagonizes Inhibition PCr->AMPK Inhibits Glucose_Uptake Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Stimulates Glucose_Oxidation Glucose Oxidation AMPK->Glucose_Oxidation Stimulates Lactate_Production Lactate Production AMPK->Lactate_Production Reduces Mitochondrial_Biogenesis Mitochondrial Biogenesis (PGC-1α) AMPK->Mitochondrial_Biogenesis Stimulates

Creatine's influence on the AMPK signaling pathway.
Creatine and Myogenic Differentiation

Creatine has been shown to enhance the differentiation of myoblasts into myotubes by activating key signaling pathways like p38 MAPK and Akt/PKB.[5][7]

Myogenic_Differentiation_Pathway Creatine This compound (via Creatine) p38 p38 MAPK Creatine->p38 Akt Akt/PKB Creatine->Akt MyoD MyoD p38->MyoD MEF2 MEF-2 p38->MEF2 mTOR mTOR/p70s6k Akt->mTOR Differentiation Myogenic Differentiation (Myotube Formation) MyoD->Differentiation MEF2->Differentiation mTOR->Differentiation

Signaling pathways in creatine-enhanced myogenesis.

Experimental Protocols

Protocol 1: Assessment of Myogenic Differentiation in C2C12 Cells

This protocol details the steps to assess the effect of this compound on the differentiation of C2C12 myoblasts.

C2C12_Differentiation_Workflow Start Seed C2C12 Myoblasts Growth Grow to 80% Confluency in Growth Medium Start->Growth Induce Induce Differentiation: Switch to Differentiation Medium (2% Horse Serum) Growth->Induce Treat Treat with this compound (e.g., 1-10 mM) Induce->Treat Incubate Incubate for 4-6 Days Treat->Incubate Assess Assess Differentiation: - Myotube Fusion Index - Myosin Heavy Chain Staining - Protein Synthesis Assay Incubate->Assess

Workflow for C2C12 myogenic differentiation assay.

Materials:

  • C2C12 mouse myoblasts

  • Growth Medium: DMEM, 15-20% Fetal Bovine Serum (FBS), 1x Penicillin/Streptomycin[11]

  • Differentiation Medium: DMEM, 2% Horse Serum, 1x Penicillin/Streptomycin, Insulin[11]

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against Myosin Heavy Chain (MHC)

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • [³⁵S]methionine (for protein synthesis assay)

Methodology:

  • Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach approximately 80% confluency within 24-48 hours.

  • Induction of Differentiation: Once cells reach the desired confluency, aspirate the growth medium and wash once with PBS. Replace with differentiation medium.

  • Treatment: Add this compound to the differentiation medium at desired final concentrations (e.g., 1, 5, 10 mM). Include a no-treatment control and a creatine monohydrate control.

  • Incubation: Incubate the cells for 4-6 days to allow for myotube formation, replacing the medium with fresh treatment medium every 48 hours.

  • Assessment of Myotube Formation (Immunofluorescence):

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% goat serum for 1 hour.

    • Incubate with primary antibody against MHC overnight at 4°C.

    • Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour.

    • Image using a fluorescence microscope.

    • Calculate the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100.

  • Assessment of Protein Synthesis:

    • During the final hours of differentiation, add [³⁵S]methionine to the medium.

    • Lyse the cells and measure the incorporation of radioactivity into sarcoplasmic and myofibrillar protein fractions.[5]

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol is designed to evaluate the neuroprotective effects of this compound against a neurotoxin-induced insult in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Culture Medium: DMEM/F12, 10% FBS, 1x Penicillin/Streptomycin

  • This compound

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), propionic acid)[6]

  • Cell Viability Assay Kit (e.g., MTT, LDH)

  • Assay kits for oxidative stress markers (e.g., GSH, MDA)

Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at an appropriate density.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Toxicity: Add the neurotoxin to the culture medium at a pre-determined toxic concentration. Include control wells (no treatment, this compound alone, toxin alone).

  • Incubation: Incubate for the desired duration (e.g., 24-48 hours).

  • Assessment of Cell Viability:

    • Perform an MTT assay to measure mitochondrial metabolic activity or an LDH assay to quantify membrane damage.

  • Assessment of Oxidative Stress:

    • Lyse the cells and measure levels of reduced glutathione (GSH) and malondialdehyde (MDA) using commercially available kits to assess the antioxidant effect and lipid peroxidation, respectively.[6]

Protocol 3: Creatine Uptake Assay

This protocol measures the uptake of creatine into cultured cells, which is a crucial first step for its biological activity.

Materials:

  • Adherent cell line (e.g., C2C12, SH-SY5Y)

  • [¹⁴C]-Creatine (radiolabeled)

  • Unlabeled creatine or this compound

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and counter

  • Protein assay kit (e.g., BCA)

Methodology:

  • Cell Seeding: Plate cells in a 24-well plate and grow to confluency.[12]

  • Preparation of Uptake Solution: Prepare the uptake solution containing a known concentration of [¹⁴C]-creatine and the desired concentration of unlabeled this compound in uptake buffer.

  • Uptake Assay:

    • Wash cells twice with pre-warmed PBS.

    • Add the pre-warmed uptake solution to initiate uptake.

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.[12]

  • Cell Lysis and Quantification:

    • Lyse the cells with lysis buffer.

    • Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

    • Use another aliquot of the lysate to determine the total protein concentration.

  • Data Analysis: Normalize the radioactivity (counts per minute) to the protein concentration to determine the rate of creatine uptake (e.g., pmol/mg protein/min).[12]

Protocol 4: Assessment of Mitochondrial Function

This protocol provides a method to assess the impact of this compound on mitochondrial membrane potential, an indicator of mitochondrial health.

Materials:

  • C2C12 or SH-SY5Y cells

  • This compound

  • Oxidative stressor (e.g., H₂O₂)

  • Tetramethylrhodamine, methyl ester (TMRE) dye

  • MitoTracker Green FM dye

  • Flow cytometer or fluorescence microscope

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with this compound and/or an oxidative stressor as described in previous protocols.

  • Staining:

    • Incubate cells with MitoTracker Green FM (stains mitochondria regardless of membrane potential) for 30 minutes.[4]

    • In the last 15 minutes of incubation, co-load with TMRE (accumulates in mitochondria with an active membrane potential).[4]

  • Analysis:

    • Analyze the cells using a flow cytometer or fluorescence microscope.

    • The ratio of TMRE to MitoTracker Green fluorescence provides a measure of mitochondrial membrane potential normalized to mitochondrial mass.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the efficacy of this compound in vitro. By adapting established methods for creatine monohydrate, researchers can explore its effects on myogenesis, neuroprotection, mitochondrial function, and cellular energy metabolism. The dissociation of this compound into creatine and citrate in solution should be considered when interpreting the results, as the observed effects may be attributable to one or both components. These in vitro models are crucial for elucidating the cellular mechanisms of action and for the preclinical evaluation of this compound as a potential therapeutic or ergogenic agent.

References

Application Notes and Protocols for Formulating Dicreatine Citrate for in vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicreatine citrate is a salt formed from two creatine molecules and one citric acid molecule. It is of interest in preclinical research due to its potential for enhanced solubility and bioavailability compared to creatine monohydrate.[1][2] Proper formulation and administration are critical for obtaining reliable and reproducible data in in vivo animal studies investigating its therapeutic potential in various disease models. These notes provide detailed protocols for the preparation and administration of this compound for animal research.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental for its effective formulation.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compoundCreatine MonohydrateReference
Molecular Formula C₁₄H₂₆N₆O₁₁C₄H₉N₃O₂·H₂O[3]
Molecular Weight 454.39 g/mol 149.15 g/mol [3]
Creatine Content ~57.7% (wt.)~87.9% (wt.)[4]
Melting Point ~146°CDehydrates at ~100°C[4][5]
Solubility in Water Higher than creatine monohydrate~14 g/L at 20°C[6][7]
Intrinsic Dissolution Rate Higher than creatine monohydrate5.18 mg·cm⁻²·min⁻¹[1]

Formulation Protocol

This protocol details the preparation of a this compound solution for oral gavage administration in mice.

Materials
  • This compound powder

  • Vehicle: Sterile, purified water or 0.5% carboxymethylcellulose (CMC) in water

  • Calibrated analytical balance

  • Stir plate and magnetic stir bars

  • Volumetric flasks and appropriate glassware

  • pH meter

Preparation of this compound Solution
  • Determine the Required Concentration: Calculate the concentration of the this compound solution based on the desired dosage (mg/kg) and the administration volume (e.g., 10 mL/kg).

    • Example Calculation: For a target creatine dosage of 50 mg/kg in a 25g mouse, with an administration volume of 10 mL/kg:

      • Total dose per mouse = 50 mg/kg * 0.025 kg = 1.25 mg of creatine.

      • Since this compound is ~57.7% creatine, the required amount of this compound is 1.25 mg / 0.577 ≈ 2.17 mg.

      • The administration volume is 10 mL/kg * 0.025 kg = 0.25 mL.

      • Therefore, the required concentration is 2.17 mg / 0.25 mL = 8.68 mg/mL of this compound.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder.

  • Prepare the Vehicle: If using 0.5% CMC, prepare the solution by slowly adding CMC powder to sterile water while stirring vigorously to prevent clumping.

  • Dissolve this compound:

    • Place a stir bar in a volumetric flask.

    • Add the weighed this compound powder.

    • Add a portion of the vehicle (e.g., about 70-80% of the final volume).

    • Stir the mixture until the this compound is completely dissolved. This compound has a higher water solubility than creatine monohydrate, which should facilitate dissolution.[6]

    • Bring the solution to the final volume with the vehicle.

  • pH Measurement and Adjustment (Optional): Measure the pH of the final solution. Depending on the experimental requirements, the pH may be adjusted using appropriate buffers, but it's important to note that creatine stability is pH-dependent.[8]

  • Storage: this compound in aqueous solution can dissociate into creatine and citric acid.[1][6] Over time, some of the creatine may convert to creatinine, and at refrigerated temperatures, creatine monohydrate can crystallize out of the solution if the concentration is high.[2][9] Therefore, it is recommended to prepare the solution fresh daily. If short-term storage is necessary, refrigerate at 4°C and use within 24 hours.

In Vivo Administration Protocol: Oral Gavage in Mice

Oral gavage is a precise method for administering exact doses.[10]

Animal Handling and Acclimatization
  • Acclimatize the mice to handling for several days before the first gavage session to minimize stress.[10]

Gavage Procedure
  • Restraint: Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.[10] Support the body of the mouse.

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus.[10]

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound solution at a steady pace to prevent regurgitation.[10]

  • Post-Procedure Monitoring:

    • Gently remove the gavage needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution.[10]

    • Ensure free access to food and water.

Table 2: Dosage and Administration Parameters for Creatine Compounds in Mice (for reference)

ParameterValueSpecies/StrainDurationReference
Dosage 0.3 mg/kgMDX and C57Bl/10 mice8 weeks[11]
5 mg/kgWobbler mice4 weeks[12]
50 mg/kgWobbler mice4 weeks[12]
0.3 mg/g (300 mg/kg)Charles River mice6 days[13]
Vehicle WaterMDX and C57Bl/10 mice8 weeks[10]
Diluted in waterCharles River mice6 days[13]
Frequency DailyWobbler mice4 weeks[12]
Mondays, Wednesdays, FridaysMDX and C57Bl/10 mice8 weeks[10]
Administration Volume 10 mL/kg (recommended max)MiceN/A[10]

Key Signaling Pathways

Creatine supplementation is known to influence several key signaling pathways involved in muscle metabolism and growth.

  • Akt/mTOR Pathway: Creatine supplementation can enhance the activation of the Akt/mTOR pathway, a crucial regulator of muscle protein synthesis and hypertrophy.[14][15] This can be influenced by increased IGF-1 signaling.[14]

  • Satellite Cell Signaling: Creatine plays a role in enhancing satellite cell signaling, which is vital for muscle repair and the generation of new muscle tissue.[16]

Diagrams

G cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration calc Calculate Concentration weigh Weigh this compound calc->weigh dissolve Dissolve in Vehicle weigh->dissolve fresh Prepare Fresh Daily dissolve->fresh acclimate Acclimatize Animal restrain Restrain Animal acclimate->restrain administer Administer Solution restrain->administer monitor Monitor Post-Procedure administer->monitor

Caption: Experimental workflow for this compound formulation and administration.

G creatine Creatine Supplementation igf1 IGF-1 Signaling creatine->igf1 enhances akt Akt Activation igf1->akt mtor mTOR Activation akt->mtor p70s6k p70S6K Phosphorylation mtor->p70s6k protein_synthesis Muscle Protein Synthesis p70s6k->protein_synthesis promotes hypertrophy Muscle Hypertrophy protein_synthesis->hypertrophy

Caption: Simplified Akt/mTOR signaling pathway influenced by creatine.

References

Application Note: UV Detection of Dicreatine Citrate in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of dicreatine citrate in various formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a popular dietary supplement, readily dissociates in aqueous solutions to creatine and citric acid. This method provides a reliable protocol for the determination of the creatine component, which is often the primary analyte of interest for quality control and stability studies. The procedure employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection at 205 nm. This document provides detailed experimental protocols, system suitability parameters, and method validation data to ensure accurate and reproducible results.

Introduction

This compound is a salt formed from creatine and citric acid, purported to offer enhanced solubility and bioavailability over creatine monohydrate.[1][2] Accurate and precise analytical methods are crucial for the quality control of raw materials and finished products containing this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of creatine and its related compounds due to its specificity, sensitivity, and reproducibility.[1][3]

In aqueous solutions, this compound dissociates, and creatine can degrade to creatinine.[4][5] Therefore, a stability-indicating HPLC method should be able to separate and quantify creatine and its primary degradant, creatinine. The method described herein is simple, rapid, and has been successfully applied to the analysis of various creatine supplements, including those containing this compound.[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the analysis of creatine (from this compound) and creatinine.[1][2]

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System LC-600 pump, SCL-6B system controller, or equivalent
Detector SPD-6AV UV-Vis Detector, or equivalent
Column Betabasic C-18, 250 x 4.6 mm, 5 µm
Mobile Phase 0.045 M Ammonium Sulfate in Water
Flow Rate 0.75 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 205 nm
Internal Standard (IS) 4-(2-Aminoethyl)benzene sulfonamide
Preparation of Solutions

a. Mobile Phase Preparation: To prepare 1 L of the mobile phase, dissolve 5.95 g of ammonium sulfate in 1 L of HPLC-grade water. Filter and degas the solution before use.

b. Standard Solution Preparation:

  • Creatine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of creatine reference standard and dissolve it in 100 mL of deionized water.

  • Creatinine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of creatinine reference standard and dissolve it in 100 mL of deionized water.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-(2-Aminoethyl)benzene sulfonamide and dissolve it in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with deionized water to cover the desired concentration range (e.g., 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine).[1][2] Spike each working standard with a fixed concentration of the internal standard.

c. Sample Preparation (for a this compound Product):

  • Accurately weigh a portion of the this compound product powder equivalent to approximately 100 mg of creatine.

  • Transfer the powder to a 100 mL volumetric flask and add approximately 80 mL of deionized water.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with deionized water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Perform further dilutions with deionized water as necessary to bring the creatine concentration within the linear range of the standard curve.

Method Validation Summary

The following tables summarize the validation parameters for the analytical method as reported in the literature.[1][2]

Table 2: Linearity Data

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Creatine1 - 100> 0.999
Creatinine2 - 100> 0.999

Table 3: Precision and Accuracy Data for Creatine

ParameterWithin-Day RSD (%)Day-to-Day RSD (%)Accuracy RSD (%)
Value Range 1.0 - 4.62.2 - 4.72.4 - 4.7

Table 4: Precision and Accuracy Data for Creatinine

ParameterWithin-Day RSD (%)Day-to-Day RSD (%)Accuracy RSD (%)
Value Range 1.7 - 4.42.3 - 5.42.4 - 4.8

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Dicreatine Citrate Sample Dissolve Dissolve in Deionized Water Sample->Dissolve Standard Prepare Creatine & Creatinine Standards Standard->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 205 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Standard Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

Chromatographic System Components

This diagram shows the logical relationship between the key components of the liquid chromatography system.

G cluster_system HPLC System MobilePhase Mobile Phase (0.045 M Ammonium Sulfate) Pump HPLC Pump (0.75 mL/min) MobilePhase->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column (250 x 4.6 mm) Injector->Column Detector UV Detector (205 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical components of the HPLC system.

Conclusion

The HPLC-UV method described in this application note is a simple, sensitive, and reliable approach for the quantitative analysis of this compound in various formulations by measuring its creatine content.[1] The method is also capable of separating and quantifying the main degradation product, creatinine, making it suitable for stability studies.[1][2] The provided experimental protocols and performance data will enable researchers, scientists, and drug development professionals to implement this method for routine quality control and research applications.

References

Application Note: A Validated Stability-Indicating HPLC Assay for the Quantification of Dicreatine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicreatine citrate is a salt formed from creatine and citric acid, developed to enhance the solubility and potentially the bioavailability of creatine, a widely used supplement in the sports nutrition and clinical fields.[1] Accurate and reliable quantification of this compound in raw materials and finished products is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose due to its high resolution, sensitivity, and precision.[2]

This application note describes a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to separate this compound from its potential degradation products and related substances, including creatine and creatinine.[3][4] The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose.[2][5][6][7]

Physicochemical Properties of this compound

  • Molecular Formula: C₁₄H₂₆N₆O₁₁[8]

  • Molecular Weight: 454.39 g/mol [8]

  • Structure: A salt consisting of two creatine cations and one citrate dianion.[9]

  • Solubility: More water-soluble than creatine monohydrate.[1][10]

  • Degradation: Prone to degradation into creatine and subsequently creatinine, especially in acidic conditions.[1][11]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (purity >99%)

  • Creatine Reference Standard (purity >99%)

  • Creatinine Reference Standard (purity >99%)

  • HPLC grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • HPLC grade water

  • 0.45 µm nylon syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 4.0 adjusted with phosphoric acid) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 20 µL
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 150 µg/mL for linearity studies. A working standard of 100 µg/mL is used for routine analysis.

  • Sample Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase to achieve a final concentration of 1000 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6][7][12]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[13][14] A solution of this compound (100 µg/mL) was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed sample. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 10 µg/mL to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

Accuracy was determined by the recovery method. A known amount of this compound reference standard was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery at each level was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days by different analysts to assess the reproducibility of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 2°C)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored after each variation.

Data Presentation

Table 1: System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20005800
%RSD of Peak Areas ≤ 2.0%0.8%
Table 2: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
10125430
25312870
50624500
75938120
1001251050
1501878340
Correlation Coeff. (r²) ≥ 0.999
Table 3: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery%RSD
80%8079.599.40.9
100%100100.8100.80.7
120%120119.299.31.1
Table 4: Precision Data
Precision Type%RSD (n=6)Acceptance Criteria
Repeatability 0.6%≤ 2.0%
Intermediate 1.2%≤ 2.0%
Table 5: LOD, LOQ, and Robustness
ParameterResult
LOD 2.5 µg/mL
LOQ 8.0 µg/mL
Robustness No significant impact on system suitability parameters was observed.

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solutions prep_sample Prepare Sample Solutions prep_std->prep_sample filter_sol Filter Solutions (0.45 µm) prep_sample->filter_sol instrument_setup Instrument Setup & Equilibration filter_sol->instrument_setup injection Inject Samples & Standards instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 210 nm separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification peak_int->quant validation Method Validation quant->validation report Final Report validation->report

Caption: Workflow for the HPLC analysis of this compound.

Forced_Degradation cluster_stress Forced Degradation Conditions start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis specificity Demonstrate Specificity & Peak Purity analysis->specificity

Caption: Logical flow of the forced degradation study.

Conclusion

The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound. The method was successfully validated according to ICH guidelines and demonstrated to be stability-indicating through forced degradation studies. This method is suitable for routine quality control analysis of this compound in bulk drug and finished pharmaceutical products.

References

Application Notes and Protocols: Dicreatine Citrate in Serum-Free Media for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of optimized biopharmaceutical production and robust cell-based assays necessitates the development of well-defined, serum-free cell culture media. Serum-free formulations offer enhanced lot-to-lot consistency, simplified downstream processing, and a reduced risk of contamination with adventitious agents.[1][2][3] The strategic supplementation of these media with specific biomolecules can significantly improve cell growth, viability, and productivity. Dicreatine citrate is a novel compound that holds considerable promise as a beneficial supplement in serum-free media. This molecule combines two key metabolic intermediates: creatine, which is central to cellular energy buffering and homeostasis, and citrate, a critical component of the tricarboxylic acid (TCA) cycle.[4]

These application notes provide a comprehensive overview of the theoretical benefits and practical applications of this compound in serum-free cell culture, with a focus on hybridoma and CHO cell lines. Detailed protocols are provided to enable researchers to evaluate the efficacy of this compound in their specific cell culture systems.

Principle of Action and Potential Benefits

This compound is hypothesized to enhance cellular performance in serum-free environments by providing two key metabolic substrates simultaneously.

Creatine's Role in Cellular Energetics:

Creatine plays a pivotal role in maintaining cellular ATP levels, particularly in cells with high or fluctuating energy demands.[4] It is taken up by cells via a specific transporter and is phosphorylated by creatine kinase to form phosphocreatine.[4] Phosphocreatine serves as a rapidly accessible reserve of high-energy phosphate, which can be utilized to regenerate ATP from ADP. This "phosphocreatine shuttle" is crucial for maintaining energy homeostasis, which in turn supports cell growth, protein synthesis, and viability.[4] Studies have shown that creatine supplementation can have stimulatory effects on the metabolic activity of cells and can protect against cellular stress.[5][6]

Citrate's Role in Metabolism and as a Chelator:

Citrate is a central intermediate in the TCA cycle, a key pathway for cellular respiration and the generation of ATP. It can also be transported from the mitochondria to the cytoplasm, where it is converted to acetyl-CoA, a precursor for fatty acid and cholesterol biosynthesis. Furthermore, citrate is a known chelator of metal ions, including iron. In serum-free media, where iron availability can be a limiting factor, citrate can act as an iron carrier, facilitating its uptake by cells.

By providing both creatine and citrate, this compound has the potential to synergistically enhance cellular metabolism, leading to a range of benefits in serum-free cell culture.

Potential Benefits of this compound Supplementation:

  • Increased Cell Growth and Viability: By bolstering cellular energy reserves and providing a key TCA cycle intermediate, this compound may promote more robust cell proliferation and enhanced survival, particularly under stressful culture conditions.

  • Enhanced Protein Production: The increased availability of ATP and metabolic precursors can support higher rates of protein synthesis, leading to improved yields of monoclonal antibodies from hybridoma cells or recombinant proteins from CHO cells.

  • Improved Cellular Robustness: The cytoprotective effects of creatine may render cells more resistant to apoptosis and the stresses associated with high-density culture and bioreactor environments.[5]

  • Defined and Consistent Supplementation: As a single, chemically defined molecule, this compound offers a more consistent and reproducible alternative to complex and undefined supplements.

Data Presentation: Effects of Creatine and Citrate Supplementation

While direct data for this compound is not yet widely available, the following tables summarize the observed effects of creatine and citrate supplementation from various studies. This information provides a basis for the expected outcomes when using this compound.

Table 1: Summary of Quantitative Data on Creatine Supplementation in Cell Culture

Cell TypeCreatine ConcentrationObserved EffectsReference
Primary rat osteoblast-like cells10 mMSignificantly increased metabolic activity, ALP activity, and mineralization.[6]
Primary rat osteoblast-like cells20 mMEnhanced ALP activity and mineralization, but some adverse effects on cell viability.[6]
C2C12 myoblasts3 mMPrevented reduction in cell survival and restored myogenic differentiation after oxidative stress.[7]
Organotypic tissue cultures5 mMResulted in a 35% increase in tyrosine hydroxylase immunoreactive cell density.[8]

Table 2: Summary of Quantitative Data on Citrate Supplementation in Cell Culture

Cell TypeCitrate ConcentrationObserved EffectsReference
HepG2 cells1-20 mMDose-dependent decrease in cell viability, with IC50 values of approximately 17 mM (high glucose) and 13 mM (low glucose).[9]
HepG2 cells10 mMQualitative increase in intracellular neutral lipid production.[9]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound in your specific serum-free cell culture system.

Protocol 1: Determination of Optimal this compound Concentration

Objective: To determine the optimal concentration of this compound that promotes cell growth and viability without inducing cytotoxicity.

Materials:

  • Your cell line of interest (e.g., hybridoma, CHO)

  • Serum-free basal medium appropriate for your cell line

  • This compound (sterile, cell culture grade)

  • Sterile, purified water for reconstitution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • Plate reader

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in sterile, purified water to create a concentrated stock solution (e.g., 100 mM). Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of your serum-free basal medium.

  • Prepare Serial Dilutions: Prepare a range of this compound concentrations in your serum-free medium. A suggested starting range is 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM, and 20 mM. Also, include a no-supplement control.

  • Treatment: Add 100 µL of the prepared this compound dilutions to the corresponding wells of the 96-well plate. This will bring the final volume in each well to 200 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the concentration of this compound. The optimal concentration will be the one that provides the highest cell viability and/or proliferation without any signs of toxicity.

Protocol 2: Comparative Analysis of Cell Growth and Viability

Objective: To compare the growth kinetics and viability of cells cultured in serum-free medium with and without the optimal concentration of this compound.

Materials:

  • Your cell line of interest

  • Serum-free basal medium

  • Optimal concentration of this compound (determined in Protocol 1)

  • T-25 cell culture flasks or 6-well plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed your cells in duplicate T-25 flasks or 6-well plates at a low density (e.g., 1 x 10⁵ cells/mL) in two different media:

    • Control: Serum-free basal medium.

    • Test: Serum-free basal medium supplemented with the optimal concentration of this compound.

  • Incubation: Incubate the cultures at 37°C in a 5% CO₂ incubator.

  • Cell Counting: At regular intervals (e.g., every 24 hours for 5-7 days), collect a small aliquot of cells from each flask.

  • Viable Cell Density and Viability: Mix the cell suspension with an equal volume of trypan blue solution. Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

  • Data Analysis: Plot the viable cell density over time to generate growth curves for both conditions. Also, plot the percentage of viability over time. Calculate the specific growth rate and doubling time for each condition.

Protocol 3: Assessment of Protein Production

Objective: To evaluate the impact of this compound supplementation on the production of a target protein (e.g., monoclonal antibody, recombinant protein).

Materials:

  • Your protein-producing cell line

  • Serum-free basal medium

  • Optimal concentration of this compound

  • Spinner flasks or shake flasks for suspension culture

  • Assay for quantifying your protein of interest (e.g., ELISA, HPLC)

  • Centrifuge

Procedure:

  • Culture Setup: Set up duplicate spinner or shake flask cultures at a suitable seeding density in:

    • Control: Serum-free basal medium.

    • Test: Serum-free basal medium supplemented with the optimal concentration of this compound.

  • Incubation: Incubate the cultures under appropriate agitation and temperature conditions for your cell line for a typical production run (e.g., 7-14 days).

  • Sampling: At regular intervals (e.g., every 48 hours), take a sample from each culture.

  • Cell Density and Viability: Determine the viable cell density and viability as described in Protocol 2.

  • Protein Quantification: Centrifuge the collected samples to pellet the cells. Collect the supernatant and store it at -20°C or -80°C until analysis. Quantify the concentration of your target protein in the supernatant using a suitable assay.

  • Data Analysis: Plot the protein concentration over time for both conditions. Calculate the specific productivity (qP), which is the amount of protein produced per cell per day.

Visualizations

Proposed Mechanism of this compound in Cell Metabolism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Citrate_cyto Citrate This compound->Citrate_cyto Uptake This compound->Citrate_cyto Creatine Creatine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatine Kinase Creatine->Phosphocreatine ADP_cyto ADP Phosphocreatine->ADP_cyto Phosphate Donation Phosphocreatine->ADP_cyto ATP_cyto ATP ADP_cyto->ATP_cyto ADP_cyto->ATP_cyto AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ATP Citrate Lyase Citrate_cyto->AcetylCoA Citrate_mito Citrate Citrate_cyto->Citrate_mito Transport Citrate_cyto->Citrate_mito FattyAcids Fatty Acids / Cholesterol AcetylCoA->FattyAcids AcetylCoA->FattyAcids TCA_Cycle TCA Cycle Citrate_mito->TCA_Cycle Citrate_mito->TCA_Cycle ATP_mito ATP TCA_Cycle->ATP_mito Generates TCA_Cycle->ATP_mito

Caption: Proposed metabolic pathways for this compound in a cell.

Experimental Workflow for Evaluating this compound Start Start: Select Cell Line and Serum-Free Medium Protocol1 Protocol 1: Determine Optimal Concentration (Dose-Response Curve) Start->Protocol1 Protocol2 Protocol 2: Comparative Growth Analysis (Growth Curves, Viability) Protocol1->Protocol2 Use Optimal Concentration Protocol3 Protocol 3: Assess Protein Production (Titer, Specific Productivity) Protocol2->Protocol3 DataAnalysis Data Analysis and Interpretation Protocol3->DataAnalysis Conclusion Conclusion: Optimized Serum-Free Medium Formulation DataAnalysis->Conclusion

Caption: Workflow for evaluating this compound in cell culture.

References

Troubleshooting & Optimization

"troubleshooting dicreatine citrate precipitation in buffers"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dicreatine citrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and handling of this compound solutions and to troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often used instead of creatine monohydrate?

This compound is utilized for its enhanced aqueous solubility compared to creatine monohydrate. The citrate component lowers the pH of the solution, which increases the solubility of creatine.[1][2]

Q2: What happens when this compound is dissolved in a buffer?

Upon dissolution, this compound dissociates into creatine and citrate ions.[3][4][5] The resulting solution will have an acidic pH. Over time, the dissolved creatine can potentially degrade into creatinine, a process accelerated by lower pH and higher temperatures.[1][2]

Q3: I dissolved this compound, but a precipitate formed later. What is this precipitate?

The precipitate is most likely creatine monohydrate.[3][6] Although this compound is readily soluble, it dissociates into creatine in solution. If the concentration of this dissociated creatine exceeds its solubility limit in the buffer, especially upon cooling, it can crystallize out as less soluble creatine monohydrate.[3][6]

Q4: How does pH affect the solubility of this compound solutions?

The pH of the solution is a critical factor in maintaining the solubility of creatine. Creatine is most soluble in acidic conditions (e.g., pH 3-4).[7] In neutral or slightly alkaline buffers, the solubility of the dissociated creatine decreases, increasing the risk of precipitation. A saturated solution of tricreatine citrate in water results in a pH of 3.2.[1]

Q5: Can temperature changes cause precipitation?

Yes. The solubility of creatine and its salts is temperature-dependent, increasing as the temperature rises.[1][8] If a solution is prepared at an elevated temperature to achieve a higher concentration and then cooled, it can become supersaturated, leading to the precipitation of creatine monohydrate.[8]

Troubleshooting Guide

Issue 1: Precipitate Forms Immediately Upon Adding this compound to a Buffer
Possible Cause Recommended Solution
Buffer pH is too high (neutral or alkaline) Lower the pH of the buffer to a more acidic range (ideally pH 3-5) before adding the this compound. Creatine solubility is significantly higher in acidic conditions.[7][9]
Buffer is already saturated with other salts Reduce the ionic strength of the buffer if possible. High concentrations of other salts can decrease the solubility of this compound through the common ion effect or by reducing the amount of available water for hydration.
Incorrect calculation of solubility Verify the solubility of this compound in your specific buffer system. The solubility can be influenced by all components of the buffer.
Issue 2: A Clear Solution of this compound Becomes Cloudy or Forms a Precipitate Over Time
Possible Cause Recommended Solution
Crystallization of creatine monohydrate This is common, especially in concentrated solutions stored at room temperature or refrigerated.[3][6] To redissolve, gently warm the solution and agitate. For long-term storage, consider preparing a less concentrated stock solution or storing it at a controlled, slightly elevated temperature.
Change in pH of the solution Monitor the pH of your solution over time. The buffering capacity of your system might be insufficient to maintain the optimal acidic pH for creatine solubility. If the pH drifts upwards, it can cause precipitation.
Degradation to creatinine While creatinine is generally more soluble than creatine, this indicates instability of the active compound. Degradation is faster at lower pH and higher temperatures.[1][2] For experiments sensitive to creatinine, prepare fresh solutions.
Issue 3: Difficulty Dissolving this compound Powder
Possible Cause Recommended Solution
Insufficient agitation Use a magnetic stirrer or vortexer to ensure vigorous and consistent mixing.[8]
Low temperature of the solvent Gently warm the buffer (e.g., to 30-40°C) to increase the rate of dissolution.[8][10] Avoid excessive heat to prevent degradation.
Large particle size of the powder If possible, use a micronized form of this compound. Smaller particles have a larger surface area, which facilitates faster dissolution.[7]

Data Presentation

Table 1: Solubility of Creatine Forms in Water at 20°C
CompoundSolubility (g/L)Resulting pH of Saturated Solution
Creatine Monohydrate14~7.0[1]
Tricreatine Citrate293.2[1]
Creatine Pyruvate542.6[1]
Table 2: Effect of Temperature on Creatine Monohydrate Solubility in Water
Temperature (°C)Solubility (g/L)
46[1]
2014[1]
5034[1]
6045[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Buffer Preparation: Prepare your desired buffer (e.g., 0.1 M citrate buffer) and adjust the pH to 4.0 using citric acid or sodium citrate.

  • Weighing: Accurately weigh the required amount of this compound powder based on your target concentration.

  • Dissolution: While stirring the buffer with a magnetic stirrer, slowly add the this compound powder.

  • Warming (Optional): If dissolution is slow, gently warm the solution to 30-40°C on a hot plate with stirring. Do not exceed 50°C to minimize degradation.

  • pH Confirmation: After complete dissolution, allow the solution to cool to room temperature and verify that the pH is still in the desired range. Adjust if necessary.

  • Sterilization (if required): For sterile applications, filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the solution in a tightly sealed container. For short-term storage, 2-8°C is recommended. Be aware that refrigeration increases the risk of precipitation. Visually inspect for crystals before use.

Protocol 2: Re-solubilizing Precipitated this compound Solutions
  • Visual Inspection: Confirm the presence of a precipitate in your stored solution.

  • Gentle Warming: Place the container in a water bath set to 37-40°C.

  • Agitation: Gently agitate or stir the solution until the precipitate is fully redissolved.

  • Cooling: Allow the solution to return to the temperature required for your experiment before use.

  • Use Promptly: Use the re-dissolved solution as soon as possible to minimize the chance of re-precipitation.

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitate Observed in This compound Solution issue_time When did precipitation occur? start->issue_time immediate Immediately upon mixing issue_time->immediate Immediately over_time After a period of time (e.g., during storage) issue_time->over_time Over Time check_ph Check Buffer pH immediate->check_ph check_temp Check Storage Temperature over_time->check_temp ph_high Is pH > 6.0? check_ph->ph_high temp_low Was it refrigerated? check_temp->temp_low solution_ph Action: Lower buffer pH to 3-5 before adding powder. ph_high->solution_ph Yes solution_temp Action: Gently warm and agitate. Consider lower concentration for cold storage. temp_low->solution_temp Yes

Caption: Troubleshooting logic for this compound precipitation.

G cluster_1 Chemical Dynamics in Solution dc_citrate This compound (Solid) dissolved Dissolved Creatine + Citrate Ions dc_citrate->dissolved Dissolution in Buffer precipitate Creatine Monohydrate (Precipitate) dissolved->precipitate Supersaturation (Low Temp, High Conc.) degradation Creatinine dissolved->degradation Degradation (Low pH, High Temp) precipitate->dissolved Warming & Agitation

Caption: The fate of this compound in an aqueous buffer.

References

Technical Support Center: Optimizing Dicreatine Citrate Delivery to Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicreatine citrate in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound over creatine monohydrate in primary cell culture?

This compound offers significantly higher aqueous solubility compared to creatine monohydrate, which can facilitate the preparation of stock solutions and its dissolution in cell culture media.[1][2] In solution, this compound dissociates into creatine and citrate.[1] This enhanced solubility can be advantageous for achieving desired working concentrations without the risk of precipitation that can occur with the less soluble creatine monohydrate.[2][3]

Q2: How should I prepare and store this compound stock solutions for cell culture experiments?

To ensure stability and prevent degradation, it is recommended to prepare fresh stock solutions of this compound. If storage is necessary, sterile-filter the solution and store it in single-use aliquots at -20°C for short-term storage or -80°C for longer-term storage to minimize degradation.[4] The stability of creatine in solution is pH and temperature-dependent, with degradation increasing at lower pH and higher temperatures.[2][4]

Q3: What is the optimal concentration of this compound to use in my primary cell culture?

The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. A starting point for primary osteoblast-like cells has been reported in the range of 10-20 mM. It is crucial to consider the potential effects of both creatine and citrate on your specific primary cells. High concentrations of citrate have been shown to impact cell proliferation and metabolism in some cancer cell lines.[5][6]

Q4: I'm observing low cell viability after treating my primary cells with this compound. What could be the cause?

Several factors could contribute to low cell viability:

  • Citrate Toxicity: At high concentrations, citrate can induce metabolic changes and potentially be toxic to some cell types.[6][7] Consider performing a dose-response curve to determine the optimal non-toxic concentration for your specific primary cells.

  • Osmotic Shock: Rapid changes in the osmolarity of the culture medium can lead to decreased cell viability.[8] When adding the this compound solution, ensure it is done slowly and that the final volume of the addition is minimal to avoid significant changes in osmolarity.

  • pH Shift: The addition of a this compound solution could alter the pH of your culture medium. Verify the pH of the medium after supplementation and adjust if necessary, as deviations from the optimal pH range can be detrimental to primary cells.[9]

  • Suboptimal Culture Conditions: Primary cells are sensitive to their environment.[10] Ensure that your general cell culture technique is optimized, including proper thawing, seeding density, and media changes.

Q5: My primary cells are not attaching properly after the addition of this compound. What should I do?

Poor cell attachment can be due to several reasons:[8]

  • Matrix Coating Issues: If your primary cells require a specific matrix for attachment (e.g., collagen, fibronectin), ensure the coating is fresh and has not dried out before seeding the cells.

  • Cell Clumping: Ensure that your cell suspension is homogenous before and during seeding to prevent clumping, which can hinder proper attachment.

  • Sub-optimal Cell Health: The overall health of your primary cells prior to the experiment is critical. Ensure they are in a healthy proliferative phase before treatment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the culture medium after adding this compound. This compound has dissociated, and the less soluble creatine monohydrate is crystallizing out of solution.[2]Prepare fresh this compound stock solution. Ensure the final concentration in the media does not exceed the solubility limit of creatine monohydrate at your incubation temperature. Consider warming the media slightly during supplementation.[4]
Inconsistent experimental results between batches. Degradation of this compound in stock solutions. Variability in primary cell isolation and culture.[11]Prepare fresh stock solutions for each experiment or use properly stored single-use aliquots.[4] Standardize your primary cell isolation and culture protocols to ensure consistency.
Slow cell proliferation after treatment. The citrate component may be affecting cellular metabolism or cell cycle progression.[5][6]Perform a dose-response experiment to find a concentration that provides the desired creatine effect without inhibiting proliferation. Analyze key metabolic pathways to understand the impact of citrate on your cells.
Difficulty in detecting creatine uptake. Primary neurons may not have a high-capacity creatine transport system; uptake might be more prominent in astroglia.[12]Consider co-culture models with astrocytes if studying neuronal creatine uptake.[13] Use sensitive detection methods, such as radiolabeled creatine uptake assays, to quantify transport.

Data Presentation

Table 1: Solubility of Creatine Monohydrate vs. This compound

CompoundSolubility in Water at Room TemperatureReference
Creatine MonohydrateLower[1]
This compoundHigher[1]

Table 2: Factors Affecting Creatine Stability in Aqueous Solutions

FactorEffect on StabilityReference
Temperature Higher temperatures accelerate degradation.[3][4]
pH Lower pH (more acidic) accelerates degradation to creatinine.[2][4]

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution

  • Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the required amount of this compound powder.

  • Dissolving: Transfer the powder to a sterile conical tube. Add approximately 80% of the final required volume of sterile, cell culture-grade water or phosphate-buffered saline (PBS).

  • Mixing: Gently vortex or mix the solution until the powder is completely dissolved. This compound's higher solubility should facilitate this process.[1]

  • Volume Adjustment: Add sterile water or PBS to reach the final desired volume.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.[4]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use, sterile cryovials. Label them clearly with the name, concentration, and date of preparation. For immediate use, store at 4°C. For longer-term storage, store at -20°C or -80°C.[4]

Protocol 2: General Protocol for Treating Primary Cell Cultures with this compound

  • Cell Seeding: Plate your primary cells at the desired density in a suitable culture vessel and allow them to attach and recover overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of Treatment Medium: Thaw a fresh aliquot of your sterile this compound stock solution. Dilute the stock solution to the desired final working concentration in pre-warmed, fresh cell culture medium.

  • Medium Exchange: Carefully aspirate the old medium from your cell cultures.

  • Treatment: Gently add the prepared treatment medium containing this compound to your cells.

  • Incubation: Return the cells to the incubator for the desired experimental duration.

  • Analysis: Following incubation, proceed with your planned downstream analysis (e.g., viability assays, metabolic assays, gene expression analysis).

Mandatory Visualizations

experimental_workflow Experimental Workflow: this compound Treatment of Primary Cells cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_stock Prepare Sterile Dicreatine Citrate Stock Solution prep_media Prepare Treatment Medium prep_stock->prep_media add_treatment Add Treatment Medium prep_media->add_treatment seed_cells Seed Primary Cells seed_cells->add_treatment incubate Incubate for Desired Duration add_treatment->incubate analyze Perform Downstream Analysis incubate->analyze

Caption: Workflow for treating primary cells with this compound.

signaling_pathway Simplified Creatine Uptake and Energy Metabolism Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dicreatine_citrate This compound creatine Creatine dicreatine_citrate->creatine Dissociation pcr Phosphocreatine (PCr) creatine->pcr Creatine Kinase transporter Creatine Transporter (SLC6A8) creatine->transporter Uptake adp ADP pcr->adp Phosphate Donation atp ATP energy Cellular Processes (e.g., Proliferation, Function) atp->energy adp->atp

Caption: Creatine's role in cellular energy homeostasis.

References

Technical Support Center: Analysis of Dicreatine Citrate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicreatine citrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in an aqueous solution?

In an aqueous solution, this compound dissociates into creatine and citric acid.[1][2] The primary degradation product of the creatine moiety is creatinine.[3][4][5] This occurs through a non-enzymatic, intramolecular cyclization where the amino group attacks the carboxyl group, leading to the elimination of a water molecule.[4]

Under certain conditions, such as in complex matrices like common beverages or under thermal and UV stress, other degradation products may form. High-resolution mass spectrometry (HRMS) can be employed to identify these additional, less common degradation products.[6][7]

Q2: What factors influence the rate of this compound degradation?

The degradation of the creatine component of this compound is primarily influenced by:

  • pH: The rate of degradation to creatinine is highly pH-dependent. Generally, a lower pH (more acidic conditions) and higher temperatures accelerate degradation.[3][5] A saturated solution of tricreatine citrate has a pH of 3.2, which can contribute to a faster degradation rate compared to creatine monohydrate in a neutral solution.[3] However, at a very low pH (below 2.5), the degradation of creatine can be significantly reduced or even stopped.[5][8]

  • Temperature: Higher temperatures increase the rate of creatine degradation to creatinine.[4][5] Storing solutions at refrigerated temperatures can slow down this process.[1][9]

  • Solution Matrix: The composition of the solution can affect stability. For example, the presence of carbohydrates has been shown to increase the stability of some creatine salts.[3]

Q3: Why do crystals form in my this compound solution?

When this compound is dissolved in water, it dissociates into creatine and citric acid.[1][2] If the concentration of the resulting creatine exceeds the solubility of creatine monohydrate at a given temperature, creatine monohydrate will crystallize out of the solution.[1][2] This is more likely to occur at refrigerated temperatures where the solubility of creatine monohydrate is lower.[1]

Troubleshooting Guides

HPLC Analysis Issues

Problem 1: Poor or no retention of creatine on a C18 HPLC column.

  • Cause: Creatine is a very polar compound and may not be well-retained on a standard C18 reversed-phase column, especially with highly aqueous mobile phases.

  • Solution:

    • Use a Polar-Endcapped C18 Column: These columns are designed to provide better retention for polar analytes.[4][10]

    • Employ a Porous Graphitic Carbon (PGC) Column: PGC columns, such as Thermo Scientific's Hypercarb, offer a different retention mechanism and can be effective for highly polar compounds.[4]

    • Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode well-suited for the separation of polar compounds.

    • Mobile Phase Modification: The use of ion-pairing reagents in the mobile phase can enhance the retention of polar, ionizable compounds like creatine on a C18 column. However, this can lead to longer column equilibration times and potential for contamination of the HPLC system.

Problem 2: Inconsistent peak areas or retention times.

  • Cause: This can be due to a variety of factors including system leaks, temperature fluctuations, or an improperly equilibrated column.

  • Solution:

    • System Check: Ensure all fittings are secure and there are no leaks in the system. Salt buildup at fittings can be an indicator of a leak.[11]

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[11]

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting samples. This is particularly important for gradient methods or when using mobile phase additives.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump.[11]

Problem 3: Negative peak observed for creatinine.

  • Cause: With a Diode Array Detector (DAD), a negative peak can result from an incorrect reference wavelength setting.[12] It can also be an injection artifact if the sample solvent has a lower absorbance than the mobile phase.[12]

  • Solution:

    • Check DAD Settings: Disable the reference wavelength or set it to a wavelength where neither the mobile phase nor the analyte absorbs (e.g., 360-380 nm).[12]

    • Sample Solvent: Whenever possible, dissolve and dilute samples in the mobile phase to minimize solvent effects.[11]

Data Presentation

Table 1: Influence of pH on Creatine Degradation in Aqueous Solution at 25°C over 3 Days.

pHDegradation (%)
7.5Relatively Stable
6.5Relatively Stable
5.54
4.512
3.521

Data adapted from Harris et al. as cited in various sources.[3][5][8]

Table 2: Solubility of Creatine in Water at Different Temperatures.

Temperature (°C)Solubility (g/L)
46
2014
5034
6045

Data from Jäger et al. and other sources.[3][5][8]

Experimental Protocols

Protocol 1: Quantification of Creatine and Creatinine using HPLC-UV

This protocol provides a general method for the simultaneous quantification of creatine and its primary degradation product, creatinine.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.[4]

  • Polar-endcapped C18 or Porous Graphitic Carbon (PGC) column.

  • Mobile Phase: A buffered aqueous solution. For example, a phosphate or acetate buffer at a pH of approximately 6.[10] A common mobile phase composition is a mixture of buffer and a small amount of organic solvent like acetonitrile.

  • Standards: Reference standards for creatine and creatinine.

  • Sample Preparation: Dissolve this compound samples in the mobile phase or deionized water, filter through a 0.22 µm or 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm[10]

  • Run Time: Approximately 7-10 minutes, sufficient to elute both creatine and creatinine.[10]

3. Procedure:

  • Prepare a series of calibration standards of creatine and creatinine in the mobile phase.

  • Prepare the this compound samples by accurately weighing and dissolving them in a known volume of solvent.

  • Inject the calibration standards to generate a standard curve for both creatine and creatinine.

  • Inject the prepared samples.

  • Quantify the amount of creatine and creatinine in the samples by comparing their peak areas to the respective calibration curves.

Mandatory Visualizations

Dicreatine_Citrate This compound in Aqueous Solution Creatine Creatine Dicreatine_Citrate->Creatine Dissociation Citric_Acid Citric Acid Dicreatine_Citrate->Citric_Acid Dissociation Creatinine Creatinine (Primary Degradation Product) Creatine->Creatinine Intramolecular Cyclization (Loss of H2O) Other_Products Other Degradation Products (Under Stress Conditions) Creatine->Other_Products Stress (Heat, UV, etc.)

Caption: Degradation pathway of this compound in an aqueous solution.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Dicreatine Citrate Sample Dissolve Dissolve in Known Volume of Solvent Sample->Dissolve Filter Filter through 0.22 µm Filter Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Separation Separation on C18 or PGC Column HPLC->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify using Standard Curve Integration->Quantification rect_node rect_node success_node success_node fail_node fail_node start Inconsistent Peak Areas? leak_check System Leak? start->leak_check Yes fail Issue Persists (Consult Manual) start->fail No temp_control Constant Temp? leak_check->temp_control No fix_leak Tighten/Replace Fittings leak_check->fix_leak Yes equilibration Column Equilibrated? temp_control->equilibration Yes use_oven Use Column Oven temp_control->use_oven No equilibrate Equilibrate for Longer Period equilibration->equilibrate No success Problem Resolved equilibration->success Yes fix_leak->success use_oven->success equilibrate->success

References

Technical Support Center: Dicreatine Citrate Stability in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of dicreatine citrate in experimental assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it behave in an aqueous solution?

A1: this compound is a salt composed of two creatine molecules and one citric acid molecule.[1] In aqueous solutions, it readily dissociates into creatine and citric acid.[2] This dissociation is a key factor to consider in experimental design, as the resulting free creatine is susceptible to degradation.

Q2: What is the primary degradation pathway for this compound in experimental assays?

A2: The primary issue is not the hydrolysis of the citrate salt itself, but the subsequent degradation of the dissociated creatine. In solution, creatine can undergo an intramolecular cyclization to form creatinine.[3] This conversion is largely irreversible under typical physiological conditions and results in a loss of the active creatine molecule.

Q3: What are the main factors that influence the rate of creatine degradation to creatinine?

A3: The stability of creatine in your assay is primarily influenced by two factors:

  • pH: The rate of degradation is pH-dependent. Generally, a lower pH (more acidic) and a higher temperature lead to faster degradation.[3] While creatine is relatively stable at a neutral pH of 7.5, the degradation significantly increases as the pH drops. For instance, at 25°C, the degradation is more pronounced at pH 4.5 and 3.5 compared to pH 5.5.[3]

  • Temperature: Higher temperatures accelerate the conversion of creatine to creatinine.[3][4] Storing creatine solutions at lower temperatures, such as in a refrigerator, can slow this degradation process.[3]

Q4: Can I prepare a stock solution of this compound and store it for later use?

A4: It is strongly recommended to prepare this compound solutions fresh for each experiment. Due to its instability in aqueous solutions, storing it, even for a short period, can lead to significant degradation into creatine and subsequently creatinine.[3] If a solution must be stored, it should be kept at a low temperature, though this may not completely halt degradation.[3] Be aware that refrigeration of concentrated solutions can also lead to the crystallization of creatine monohydrate.[5][6]

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: The most reliable method for monitoring the stability of this compound is to quantify the concentrations of creatine and its primary degradation product, creatinine. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective analytical technique for this purpose.[7][8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound: The active creatine concentration may be lower than anticipated due to conversion to creatinine.1. Prepare fresh solutions: Always prepare this compound solutions immediately before use. 2. Control pH: Maintain a pH as close to neutral (7.0-7.5) as your experimental conditions allow.[3] 3. Control temperature: Perform experiments at a controlled, and if possible, lower temperature to minimize degradation.[3] 4. Quantify creatine: Use HPLC to verify the creatine concentration in your stock and working solutions.[7]
Precipitate forms in a refrigerated this compound solution. Crystallization of creatine monohydrate: this compound dissociates into creatine, which has lower solubility, especially at colder temperatures.[5][6]1. Avoid refrigeration of concentrated solutions: If a solution must be stored cold, use a lower concentration to prevent precipitation. 2. Prepare fresh: The best practice is to prepare solutions fresh and use them immediately, avoiding the need for cold storage.
Assay variability between different experimental days. Inconsistent solution preparation and storage: Differences in how long the solution was stored or the temperature at which it was kept can lead to varying levels of degradation.1. Standardize protocols: Implement a strict, standardized protocol for the preparation and handling of this compound solutions. 2. Fresh is best: Reiterate the importance of preparing solutions fresh for each experiment to all lab members.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Creatine and Creatinine Quantification

This protocol provides a general method for the simultaneous determination of creatine and its degradation product, creatinine.

Objective: To quantify the concentration of creatine and creatinine in a sample.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm)[7]

  • Mobile phase: 0.045 M ammonium sulfate in water[7]

  • Creatine and creatinine standards

  • Internal standard (e.g., 4-(2-Aminoethyl)benzene sulfonamide)[7]

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Standards:

    • Prepare stock solutions of creatine, creatinine, and the internal standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of your samples. A typical range is 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine.[7]

  • Sample Preparation:

    • Dilute your experimental samples with the mobile phase to fall within the calibration range.

    • Filter all standards and samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Betabasic C-18 column (250 x 4.6 mm)[7]

    • Mobile Phase: 0.045 M ammonium sulfate in water[7]

    • Flow Rate: 0.75 mL/min[7]

    • Detection Wavelength: 205 nm[7]

    • Injection Volume: 20 µL

    • Temperature: Ambient

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration for each standard.

    • Determine the concentration of creatine and creatinine in your samples by interpolating their peak area ratios from the standard curve.

Visualizations

cluster_hydrolysis This compound in Aqueous Solution Dicreatine_Citrate This compound Creatine Creatine Dicreatine_Citrate->Creatine Dissociation Citric_Acid Citric Acid Dicreatine_Citrate->Citric_Acid Dissociation Creatinine Creatinine (Inactive Degradation Product) Creatine->Creatinine Intramolecular Cyclization (Accelerated by low pH & high temp)

Caption: Hydrolysis and degradation pathway of this compound.

cluster_workflow Experimental Workflow to Minimize Degradation start Start of Experiment prepare Prepare Fresh Dicreatine Citrate Solution in Assay Buffer start->prepare check_ph Verify pH is in Optimal Range (e.g., 7.0-7.5) prepare->check_ph adjust_ph Adjust pH if Necessary check_ph->adjust_ph pH is Not Optimal use_immediately Use Solution Immediately in the Assay check_ph->use_immediately pH is Optimal adjust_ph->use_immediately control_temp Maintain Consistent Temperature During Assay use_immediately->control_temp end Assay Completion control_temp->end

Caption: Recommended experimental workflow for this compound.

cluster_troubleshooting Troubleshooting Logic issue Inconsistent Results? fresh_solution Was the solution prepared fresh? issue->fresh_solution Yes recommend_fresh Action: Always prepare fresh solutions. issue->recommend_fresh No ph_controlled Was the pH of the solution controlled? fresh_solution->ph_controlled Yes fresh_solution->recommend_fresh No temp_controlled Was the temperature controlled? ph_controlled->temp_controlled Yes recommend_ph Action: Buffer to a neutral pH. ph_controlled->recommend_ph No recommend_temp Action: Maintain a stable, lower temperature. temp_controlled->recommend_temp No valid_results Results are likely valid. Consider other experimental variables. temp_controlled->valid_results Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Dicreatine Citrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dicreatine citrate in solution. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What happens to this compound when dissolved in water?

A1: In an aqueous solution, this compound dissociates into its constituent parts: creatine and citric acid. This is a critical first step to understand, as the stability of the solution is then governed by the behavior of creatine under the resulting conditions.

Q2: What is the primary degradation product of this compound in solution?

A2: The primary degradation product is creatinine. Following dissociation, the creatine molecule can undergo an irreversible cyclization to form creatinine. This conversion is influenced by the pH and temperature of the solution.[1]

Q3: How do temperature and pH affect the stability of a this compound solution?

A3: Both temperature and pH are critical factors. Lower pH (more acidic conditions) and higher temperatures accelerate the degradation of creatine to creatinine.[2][1] Conversely, storing solutions at refrigerated temperatures and maintaining a more neutral pH can slow down this degradation process. A study showed that at room temperature, 90% degradation of creatine from a this compound solution occurred within 45 days, compared to 80% under refrigerated conditions over the same period.[3][4][5] During storage at room temperature, the pH of the solution may also increase.[3][4]

Q4: I observed crystal formation in my refrigerated this compound solution. What is this and why did it happen?

A4: The crystals are likely creatine monohydrate.[3][4][5] This occurs because this compound dissociates into creatine in the solution.[3][4] Creatine monohydrate has lower solubility than this compound, especially at refrigerated temperatures. If the concentration of dissociated creatine exceeds its solubility limit at a low temperature (e.g., above 15.6 mg/mL), it will crystallize out of the solution. This phenomenon was observed to begin around the seventh day of storage in refrigerated samples.[3][4][5]

Q5: Is this compound more soluble than creatine monohydrate?

A5: Yes, this compound has a higher saturated solubility and a faster intrinsic dissolution rate compared to both creatine and creatine monohydrate.[6][7] The presence of citric acid lowers the pH of the solution, which in turn increases the solubility of creatine.[1][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of creatine concentration in solution. The solution is being stored at a high temperature or has a low pH, accelerating the conversion of creatine to creatinine.[2][1]Store the solution at refrigerated temperatures (4°C) to slow the degradation rate. If the experimental design allows, consider adjusting the pH to a more neutral range (6.5-7.5) where creatine is more stable.[1]
Unexpected crystal precipitation in the solution. The concentration of the this compound solution is too high for the storage temperature, leading to the crystallization of the less soluble creatine monohydrate after dissociation.To avoid crystallization in refrigerated solutions, consider using a lower concentration of this compound (e.g., below 15.6 mg/mL).[6] Alternatively, if a higher concentration is necessary, use the solution promptly after preparation.
Inconsistent analytical results for creatine concentration. This could be due to the ongoing degradation of creatine to creatinine between the time of sample collection and analysis. The analytical method may also not be adequately separating creatine from creatinine.Ensure a consistent and minimal time lag between sample collection and analysis. Use a validated HPLC method specifically designed to separate and quantify both creatine and creatinine.[6]

Quantitative Data Summary

Table 1: Intrinsic Dissolution Rates

CompoundIntrinsic Dissolution Rate (mg·cm⁻²·min⁻¹)
This compound7.61[6][7]
Creatine6.92[6][7]
Creatine Monohydrate5.18[6][7]

Table 2: Creatine Degradation from this compound Solution Over 45 Days

Storage ConditionDegradationpH Change
Room Temperature (25°C)~90%[3][4][5]Increased from 3.6 to 4.5[3][4]
Refrigerated (4°C)~80%[3][4][5]No significant change[3][4]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Solution

  • Solution Preparation: Prepare a solution of this compound in deionized water at the desired concentration (e.g., 100 µg/mL for accelerated stability studies or a higher concentration to observe crystallization).[5]

  • Storage Conditions: Aliquot the solution into sealed containers (e.g., glass ampules) and store them under controlled temperature conditions (e.g., room temperature at 25°C and refrigerated at 4°C).[3][4][5]

  • Sampling: Collect samples at predetermined time points (e.g., day 0, 1, 2, 4, 7, 10, 21, and 45).[7]

  • Sample Analysis:

    • Immediately before analysis, dilute the samples to an appropriate concentration for the analytical instrument.

    • Analyze the concentration of creatine and creatinine using a validated High-Performance Liquid Chromatography (HPLC) method.[3][4][5]

    • Monitor the pH of the remaining solution at each time point.

  • Data Analysis: Plot the concentration of creatine as a function of time for each storage condition to determine the degradation kinetics.

Visualizations

Stability_Pathway This compound in Aqueous Solution DCC This compound in Solution Creatine Creatine DCC->Creatine Dissociation CitricAcid Citric Acid DCC->CitricAcid Dissociation Creatinine Creatinine (Degradation Product) Creatine->Creatinine Degradation (accelerated by low pH and high temperature) CM_Crystal Creatine Monohydrate (Crystallization) Creatine->CM_Crystal Crystallization (at high concentration and low temperature)

Caption: Dissociation and degradation pathway of this compound in an aqueous solution.

Experimental_Workflow Workflow for Stability Testing start Prepare Dicreatine Citrate Solution storage Store at Controlled Temperatures (e.g., 4°C and 25°C) start->storage sampling Collect Samples at Time Intervals storage->sampling analysis Analyze via HPLC for Creatine & Creatinine sampling->analysis end Determine Degradation Kinetics analysis->end

Caption: A typical experimental workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Crystallization Issues with Dicreatine Citrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering crystallization issues with dicreatine citrate in aqueous solutions.

Troubleshooting Guide

This guide addresses common problems observed during the handling of this compound solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected precipitation or crystal formation occurs shortly after dissolving this compound. 1. Dissociation and Crystallization: this compound can dissociate into creatine and citric acid in an aqueous solution. The resulting creatine may then crystallize out of solution as creatine monohydrate, which has a lower solubility.[1][2][3] 2. Supersaturation: The initial concentration of the prepared solution may exceed the solubility limit of the dissociated creatine species at the given temperature.1. Confirm Crystal Identity: Analyze the precipitate using methods like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm if it is creatine monohydrate.[1][2] 2. Adjust Concentration: Prepare a more dilute solution. It has been suggested to use concentrations below 15.6 mg/mL if the solution is to be refrigerated to avoid crystallization.[3][4]
Crystals form after the solution is refrigerated at 2-8°C. 1. Temperature-Dependent Solubility: The solubility of creatine and its salts, including the dissociated forms of this compound, decreases at lower temperatures.[5][6] 2. Nucleation and Growth: Refrigeration can induce the nucleation and subsequent growth of creatine monohydrate crystals.[1][2]1. Store at Room Temperature (for short-term use): If stability allows, store the solution at room temperature for immediate use, as higher concentrations can be maintained without crystal formation.[4] 2. Re-dissolve Before Use: If refrigeration is necessary, gently warm the solution to room temperature or 37°C and agitate to redissolve the precipitate before use.[7] 3. Prepare Lower Concentration Stocks: For refrigerated storage, prepare a stock solution with a lower concentration of this compound.[7]
The pH of the aqueous solution changes over time. 1. Degradation: Creatine can degrade to creatinine in an aqueous solution, which can lead to a shift in pH.[2] 2. Buffering Capacity: The initial solution may have insufficient buffering capacity to maintain a stable pH.1. Monitor pH: Regularly check the pH of the solution, especially during long-term storage. A study observed a pH increase from 3.6 to 4.5 over 45 days at room temperature.[1][2] 2. Use Buffered Systems: If a specific pH is critical for your experiment, prepare the this compound in a suitable buffer system. 3. Refrigerate to Slow Degradation: Storing the solution at lower temperatures can slow the rate of degradation and associated pH changes.[2][5]
Cloudy or turbid solution after preparation. 1. Incomplete Dissolution: The this compound may not have fully dissolved. 2. Microbial Contamination: Although less common in freshly prepared solutions, microbial growth can cause turbidity.[7]1. Ensure Complete Dissolution: Gently warm the solution (up to 40-50°C) and use consistent agitation, such as a magnetic stirrer, to ensure all particles are dissolved.[6] 2. Aseptic Technique: If the solution is for cell culture or other sensitive applications, prepare it using sterile water and aseptic techniques, and consider sterile filtration.[7]

Frequently Asked Questions (FAQs)

Q1: Why does this compound, which is more soluble than creatine monohydrate, lead to crystallization issues?

A1: this compound dissociates in aqueous solutions into creatine and citric acid.[3] While this compound itself has a high dissolution rate, the resulting free creatine in the solution is subject to its own solubility limits.[1][2] If the concentration of this dissociated creatine exceeds its solubility at a given temperature and pH, it can crystallize out of solution, typically as the less soluble creatine monohydrate.[3][4]

Q2: What is the impact of pH on the stability and solubility of this compound solutions?

A2: The pH of the solution is a critical factor. This compound solutions are acidic.[5][8] A lower pH can increase the solubility of creatine.[5] However, acidic conditions can also accelerate the degradation of creatine to creatinine.[9] The stability of creatine in solution is generally greatest at a neutral pH.[7]

Q3: How does temperature affect the solubility of this compound in water?

A3: The solubility of creatine and its salts is temperature-dependent, with solubility increasing at higher temperatures.[5][6] Conversely, at lower temperatures, such as during refrigeration, the solubility decreases significantly, which is a common cause of precipitation.[5][7]

Q4: What are the degradation products of this compound in an aqueous solution?

A4: In an aqueous solution, this compound first dissociates into creatine and citric acid. The creatine can then undergo an intramolecular cyclization to form creatinine.[3][4] The rate of this degradation is influenced by factors such as pH and temperature.[9]

Q5: What analytical techniques are recommended for characterizing the crystals formed in my solution?

A5: To identify the nature of the precipitate, the following techniques are recommended:

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the crystals and compare them to known standards of creatine monohydrate.[1][2]

  • X-ray Diffraction (XRD): To analyze the crystal structure and confirm its identity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of creatine and its degradation product, creatinine, in the solution over time.[10][11]

Quantitative Data Summary

The following tables provide a summary of solubility data for creatine and its related compounds.

Table 1: Saturated Solubility of Creatine Compounds in Water

CompoundTemperatureSaturated Solubility (g/L)
Creatine4°C6
Creatine Monohydrate20°C14
Creatine50°C34
Tricreatine Citrate20°C29
Creatine Pyruvate20°C54

Note: Data compiled from multiple sources.[5]

Table 2: Intrinsic Dissolution Rates

CompoundIntrinsic Dissolution Rate (mg·cm⁻²·min⁻¹)
This compound7.61
Creatine6.92
Creatine Monohydrate5.18

Note: Data from a comparative study.[4]

Experimental Protocols

Protocol 1: Determination of Saturated Solubility

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous solution at a specific temperature without precipitation.

Methodology:

  • Add an excess amount of this compound powder to a known volume of purified water (e.g., 5 mL) in a sealed container.[12]

  • Agitate the solution at a constant temperature (e.g., 4°C, 25°C, or 37°C) for a period of 48 hours to ensure equilibrium is reached.[12]

  • After the equilibration period, centrifuge the samples to pellet the undissolved solid.[12]

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.[13]

  • Dilute the clear supernatant to a concentration that falls within the linear range of your analytical method.[12]

  • Quantify the concentration of creatine in the diluted supernatant using a validated HPLC method.[11][14]

Protocol 2: Characterization of Precipitate by DSC

Objective: To identify the chemical nature of the crystals formed in a this compound solution.

Methodology:

  • Isolate the precipitate from the solution by centrifugation or filtration.

  • Gently wash the isolated crystals with a small amount of ice-cold water to remove any residual soluble components.

  • Dry the crystals under a vacuum at a low temperature to remove moisture without inducing thermal degradation.

  • Accurately weigh a small amount of the dried crystals (typically 2-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument. An empty, sealed pan should be used as a reference.

  • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.

  • Record the heat flow and compare the resulting thermogram (e.g., melting point endotherm) to a reference standard of creatine monohydrate.[1]

Visualizations

Troubleshooting Workflow for Unexpected Precipitation

G start Precipitation Observed in This compound Solution check_temp Was solution refrigerated (2-8°C)? start->check_temp check_conc Is concentration > 15 mg/mL? check_temp->check_conc No cause_temp Cause: Temperature-dependent solubility decrease. check_temp->cause_temp Yes cause_conc Cause: Supersaturation leading to creatine monohydrate crystallization. check_conc->cause_conc Yes analyze_xtal Further Analysis: Characterize crystals (DSC, XRD). check_conc->analyze_xtal No solution_warm Solution: Warm to 37°C and agitate to redissolve. cause_temp->solution_warm solution_store_rt Solution: Store at room temp for short-term use. cause_temp->solution_store_rt solution_dilute Solution: Prepare a more dilute solution. cause_conc->solution_dilute solution_warm->analyze_xtal

Caption: Troubleshooting decision tree for unexpected precipitation.

Factors Influencing this compound Solution Stability

G dc_solution This compound Aqueous Solution dissociation Dissociation dc_solution->dissociation creatine Creatine + Citric Acid dissociation->creatine crystallization Crystallization creatine->crystallization degradation Degradation creatine->degradation creatine_mh Creatine Monohydrate (Precipitate) crystallization->creatine_mh creatinine Creatinine (Soluble) degradation->creatinine temp Low Temperature temp->crystallization ph Acidic pH ph->degradation conc High Concentration conc->crystallization

Caption: Key factors affecting this compound in aqueous solutions.

References

Technical Support Center: Dicreatine Citrate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and degradation of dicreatine citrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in an aqueous solution?

A1: In an aqueous environment, this compound first dissociates into creatine and citric acid. The released creatine is then susceptible to degradation through intramolecular cyclization, forming creatinine. This conversion is the primary pathway for the loss of active creatine.[1] The citric acid component will lower the pH of the solution, which can influence the rate of creatine degradation.[2][3]

Q2: How does pH affect the stability of a this compound solution?

A2: The stability of a this compound solution is highly dependent on the pH of the environment, primarily due to its impact on the degradation rate of creatine. Generally, a lower pH (acidic conditions) accelerates the conversion of creatine to creatinine.[2][3] A saturated solution of tricreatine citrate in water has been shown to have a pH of 3.2.[2][3] The degradation of creatine is slowest at a pH below 2.5 and is also reduced at a very high pH.[2][3]

Q3: What is the expected stability of a this compound solution at room temperature versus refrigeration?

A3: Lower temperatures slow down the degradation of creatine. In a study on an effervescent formulation containing this compound, 90% degradation of creatine was observed over 45 days at room temperature (25°C), with the pH increasing from 3.6 to 4.5.[1][4][5] Under refrigerated conditions (4°C), the degradation was slower, with 80% degradation occurring over the same period, and no significant change in pH was observed.[1][4][5]

Q4: Can the citrate component of this compound influence its stability?

A4: Yes, the citrate component can indirectly influence stability by lowering the pH of the solution upon dissolution. This acidic environment can then accelerate the degradation of the dissociated creatine into creatinine.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of creatine content in solution. The pH of the solution is in a range that promotes rapid degradation (typically acidic to near-neutral).Adjust the pH of the solution to below 2.5 or to a more neutral pH (around 7.0) if compatible with the experimental design. Consider using a buffer system to maintain a stable pH.
The solution is being stored at an elevated temperature.Store the this compound solution at refrigerated temperatures (2-8°C) to slow the rate of degradation. Prepare solutions fresh whenever possible.
Precipitate forms in a concentrated this compound solution upon standing, especially when refrigerated. This compound has dissociated, and the less soluble creatine monohydrate is crystallizing out of the solution.While this compound has a higher solubility than creatine monohydrate, this can still occur. Prepare more dilute solutions if possible. If a precipitate is observed, it can be characterized by methods such as DSC or XRD to confirm its identity.[1][4]
Inconsistent results in stability studies. The pH of the solution is changing over time, leading to variable degradation rates.Ensure the use of a suitable buffer system to maintain a constant pH throughout the experiment. Monitor and record the pH at each time point.
Inaccurate quantification of creatine and creatinine.Utilize a validated, stability-indicating analytical method, such as HPLC, to accurately quantify both the parent compound and its degradation product. Ensure proper sample preparation and handling.

Data Presentation

Table 1: pH-Dependent Degradation of Creatine at 25°C

pHDegradation after 3 days (%)
5.54
4.512
3.521

Data adapted from a study on creatine stability.[3]

Table 2: Stability of Creatine in an Effervescent this compound Formulation over 45 Days

Storage ConditionCreatine Degradation (%)Initial pHFinal pH
Room Temperature (25°C)903.64.5
Refrigerated (4°C)803.63.6

Data from a study on an effervescent formulation containing this compound.[1][4][5]

Experimental Protocols

Protocol: Stability Testing of this compound in Aqueous Solution

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.

Materials:

  • This compound

  • Deionized water

  • Buffer solutions (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH)

  • HPLC-grade acetonitrile

  • Ammonium sulfate

  • Creatine and creatinine analytical standards

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 analytical column

Methodology:

  • Solution Preparation:

    • Prepare buffer solutions at the desired pH values (e.g., 3.5, 5.5, 7.0).

    • Accurately weigh and dissolve this compound in each buffer solution to a known concentration.

    • Store the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Sampling:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution.

    • Immediately dilute the sample with the mobile phase to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Mobile Phase: Prepare a mobile phase of 0.045 M ammonium sulfate in water and acetonitrile (ratio may need optimization, e.g., 70:30 v/v).[6]

    • Chromatographic Conditions:

      • Column: C18, 250 x 4.6 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 210 nm

      • Injection Volume: 20 µL

    • Calibration: Prepare a series of standard solutions of creatine and creatinine of known concentrations. Inject these standards to generate a calibration curve.

    • Sample Analysis: Inject the prepared samples from the stability study.

    • Quantification: Determine the concentration of this compound (by measuring creatine) and creatinine in each sample by comparing the peak areas to the calibration curves.

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of creatinine formed at each time point for each pH condition.

    • Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., calculate the half-life).

Visualizations

degradation_pathway cluster_solution In Aqueous Solution DCC This compound Creatine Creatine DCC->Creatine Dissociation CitricAcid Citric Acid DCC->CitricAcid Dissociation Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization Water_out - H₂O Water H₂O H_plus H⁺ (Acidic pH) experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solution Prepare this compound Solutions at Different pH store_solution Store Solutions at Constant Temperature prep_solution->store_solution sample Withdraw Samples at Time Intervals store_solution->sample hplc Analyze by HPLC sample->hplc quantify Quantify Creatine and Creatinine hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics troubleshooting_logic start Instability Observed (e.g., Degradation, Precipitation) check_ph Is the solution pH in the optimal range? start->check_ph check_temp Is the storage temperature controlled? check_ph->check_temp Yes adjust_ph Adjust pH to <2.5 or use a buffer check_ph->adjust_ph No check_conc Is the concentration below saturation? check_temp->check_conc Yes refrigerate Store at 2-8°C check_temp->refrigerate No dilute Prepare a more dilute solution check_conc->dilute No (Precipitation) stable Solution Stabilized check_conc->stable Yes adjust_ph->stable refrigerate->stable dilute->stable

References

"minimizing conversion of dicreatine citrate to creatinine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the conversion of dicreatine citrate to its primary degradation product, creatinine.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in solution?

A1: In an aqueous solution, this compound dissociates into creatine and citric acid. The creatine molecule can then undergo an irreversible intramolecular cyclization to form creatinine.[1][2] This conversion is the primary route of degradation.

Q2: What are the key factors that influence the rate of this compound conversion to creatinine?

A2: The two most significant factors are pH and temperature. Acidic conditions and elevated temperatures significantly accelerate the conversion of creatine to creatinine.[2][3]

Q3: How does pH affect the stability of this compound solutions?

A3: The conversion of creatine to creatinine is spontaneous under acidic conditions.[2] As the pH of the solution decreases, the rate of creatinine formation increases.[3]

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Higher temperatures increase the rate of conversion to creatinine. Conversely, storing solutions at refrigerated temperatures (e.g., 4°C) can significantly slow down this degradation process.[4][5] One study observed 90% degradation of creatine in a solution stored at room temperature (25°C) over 45 days, compared to 80% degradation in a refrigerated solution over the same period.[5]

Q5: Can the concentration of this compound in a solution affect its stability?

A5: While the rate of conversion to creatinine is primarily pH and temperature-dependent, high concentrations of this compound in refrigerated solutions can lead to the crystallization of creatine monohydrate.[1][4] This is because this compound is more soluble than creatine monohydrate, and upon dissociation, the less soluble creatine monohydrate can precipitate out, especially at lower temperatures.[1][4]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • HPLC analysis shows a rapid decrease in the this compound/creatine peak and a corresponding increase in the creatinine peak over a short period.

  • Inconsistent results in bioassays or other functional experiments.

Possible Causes:

  • Low pH of the solvent or buffer: The solution is too acidic, accelerating the conversion to creatinine.

  • High storage temperature: The solution is being stored at room temperature or higher.

  • Extended storage time of the prepared solution: Solutions are being prepared too far in advance of their use.

Solutions:

  • pH Adjustment:

    • Prepare this compound solutions in a neutral to slightly alkaline buffer (pH 7.0-8.0).

    • If using unbuffered water, measure the pH after dissolving the this compound, as the citric acid component will lower the pH. Adjust as necessary with a suitable base (e.g., NaOH).

  • Temperature Control:

    • Prepare solutions using chilled solvents and keep them on ice during experimental procedures.

    • For short-term storage (a few days), refrigerate the solution at 2-8°C.[2]

    • For longer-term storage, consider preparing fresh solutions for each experiment.

  • Minimize Storage Time:

    • Prepare this compound solutions immediately before use whenever possible.

Issue 2: Precipitation or Crystallization in this compound Solutions

Symptoms:

  • Visible crystals or a solid precipitate form in the solution, particularly when stored at low temperatures.

Possible Causes:

  • Supersaturation of creatine monohydrate: this compound is more soluble than creatine monohydrate. In solution, it dissociates, and if the resulting creatine concentration exceeds the solubility of creatine monohydrate at that temperature, it will crystallize out.[1][4] This is more common in highly concentrated solutions stored at refrigerated temperatures.[1][4]

Solutions:

  • Adjust Concentration:

    • If refrigeration is necessary, consider preparing less concentrated solutions of this compound to ensure the dissociated creatine remains below its solubility limit at that temperature.

  • Temperature Modulation:

    • If a higher concentration is required, prepare the solution at room temperature and use it immediately. Avoid refrigeration for highly concentrated solutions.

  • Solubility Enhancement:

    • While this compound itself has enhanced solubility, if precipitation persists, a brief and gentle warming of the solution with agitation before use may redissolve the precipitate. However, be mindful that elevated temperatures will also accelerate creatinine conversion.

Issue 3: Inaccurate Quantification by HPLC

Symptoms:

  • Poor peak shape, shifting retention times, or inconsistent quantification of this compound and creatinine.

Possible Causes:

  • Matrix effects: Components in the sample matrix (e.g., plasma, urine, cell culture media) can interfere with the ionization or detection of the analytes.[6]

  • Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal for the separation of the polar compounds, creatine and creatinine.

  • Column degradation: The stationary phase of the HPLC column has been compromised.

Solutions:

  • Sample Preparation:

    • For biological samples, use a protein precipitation step (e.g., with acetone or acetonitrile) followed by centrifugation and filtration.[7]

    • Consider solid-phase extraction (SPE) for cleaner samples if matrix effects are severe.

  • Method Optimization:

    • Ensure the mobile phase pH is controlled and optimized for the separation. A slightly acidic mobile phase (e.g., pH 3.2) with an ion-pairing agent can be effective.[7]

    • Refer to the detailed experimental protocol below for a validated HPLC method.

  • Column Maintenance:

    • Use a guard column to protect the analytical column from contaminants.

    • Flush the column with an appropriate solvent after each batch of samples.

Data Presentation

Table 1: Influence of pH on Creatine Degradation in Solution at 25°C

pHDegradation after 3 days
5.54%
4.512%
3.521%

Data adapted from a study on creatine monohydrate, which is the relevant species after this compound dissociation in solution.[3]

Table 2: Effect of Storage Temperature on Creatine Degradation Over 45 Days

Storage ConditionDegradation
Room Temperature (25°C)90%
Refrigerated (4°C)80%

Data from a study on an effervescent creatine formulation containing this compound.[5]

Experimental Protocols

Protocol 1: Stability Testing of this compound Solutions
  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., deionized water, phosphate-buffered saline).

    • Divide the stock solution into aliquots for testing under different conditions (e.g., pH 3.5, 5.5, 7.5).

    • Adjust the pH of the aliquots using dilute HCl or NaOH.

    • Further divide each pH-adjusted group into two sets of aliquots: one for storage at room temperature (25°C) and one for refrigerated storage (4°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove one aliquot from each condition.

    • Immediately prepare the sample for HPLC analysis as described in Protocol 2.

  • Data Analysis:

    • Quantify the concentrations of creatine and creatinine in each sample.

    • Calculate the percentage of creatine remaining and the percentage converted to creatinine at each time point for all conditions.

    • Plot the degradation curves to determine the rate of conversion under each condition.

Protocol 2: HPLC Method for Simultaneous Quantification of Creatine and Creatinine
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Porous Graphitic Carbon (e.g., Thermo Scientific Hypercarb) or a C18 column.[8]

    • Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and trifluoroacetic acid (TFA) (e.g., 96.95:3:0.05 v/v/v).[8] Alternatively, for C18 columns, a mobile phase of water:acetonitrile (95:5 v/v) containing 10 mmol/L sodium 1-octanesulfonate, with the pH adjusted to 3.2 with phosphoric acid, can be used.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 210 nm or 236 nm.[7]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standards: Prepare stock solutions of creatine and creatinine in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

    • Experimental Samples: Dilute an aliquot of the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

    • Biological Samples: To 200 µL of plasma or urine, add 800 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase. Filter before injection.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify and quantify the creatine and creatinine peaks based on their retention times and the calibration curve.

Visualizations

DicreatineCitrate This compound in Aqueous Solution Creatine Creatine DicreatineCitrate->Creatine Dissociation CitricAcid Citric Acid DicreatineCitrate->CitricAcid Dissociation Creatinine Creatinine (Degradation Product) Creatine->Creatinine Intramolecular Cyclization (Irreversible) Factors Influencing Factors: - Low pH (Acidic) - High Temperature Factors->Creatine

Caption: Dissociation and degradation pathway of this compound.

Start Prepare this compound Solution SetConditions Aliquot and Set Conditions (pH, Temperature) Start->SetConditions TimeSampling Sample at Time Intervals (T0, T1, T2...) SetConditions->TimeSampling SamplePrep Prepare Sample for HPLC (Dilution, Filtration) TimeSampling->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Quantify and Calculate Degradation HPLC->DataAnalysis End Determine Stability Profile DataAnalysis->End

Caption: Workflow for stability testing of this compound.

issue Issue Observed? degradation Rapid Degradation? issue->degradation Yes precipitation Precipitation? issue->precipitation Yes hplc_issue HPLC Inaccuracy? issue->hplc_issue Yes check_ph Check Solution pH degradation->check_ph Potential Cause check_temp Check Storage Temp. degradation->check_temp Potential Cause check_conc Check Concentration precipitation->check_conc Potential Cause check_matrix Assess Matrix Effects hplc_issue->check_matrix Potential Cause adjust_ph Adjust to pH 7-8 check_ph->adjust_ph Solution refrigerate Store at 4°C check_temp->refrigerate Solution lower_conc Lower Concentration check_conc->lower_conc Solution cleanup Improve Sample Cleanup check_matrix->cleanup Solution

Caption: Troubleshooting decision tree for this compound stability.

References

"storage conditions to prevent dicreatine citrate degradation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of dicreatine citrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation of this compound occurs in aqueous solutions. In water, it dissociates into creatine and citric acid.[1][2][3][4] The released creatine can then undergo intramolecular cyclization to form its primary degradation product, creatinine.[4][5][6] This conversion is accelerated by acidic conditions (lower pH) and higher temperatures.[5][7]

Q2: How stable is this compound in its solid (powder) form?

A2: this compound is highly stable in its solid state. Studies have shown that even when exposed to high relative humidity (up to 100% RH) at room temperature, there is no significant conversion of this compound to creatine or creatinine.[1] However, it is still recommended to store it in a cool, dry place to prevent clumping and ensure long-term integrity.[8][9]

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure maximum shelf-life and prevent any physical changes, solid this compound should be stored in a cool, dry, and dark place.[8][9][10] An airtight container is crucial to protect the powder from atmospheric moisture.[8][9]

Q4: What happens when this compound is dissolved in water for an experiment?

A4: When dissolved in water, this compound dissociates into creatine and citric acid.[1][2][3][4] This results in a more acidic solution, which can accelerate the conversion of creatine to creatinine over time.[5][7] For this reason, it is recommended to use solutions of this compound as freshly prepared as possible.

Q5: How does temperature affect the stability of a this compound solution?

A5: Higher temperatures significantly accelerate the degradation of creatine to creatinine in solution.[5][7] Conversely, storing solutions at refrigerated temperatures (e.g., 4°C) can slow down this degradation process.[2][3][4] However, at refrigerated temperatures, if the concentration of dissociated creatine exceeds its solubility limit, it may crystallize out of solution as creatine monohydrate.[1][2][3][4]

Q6: Can I prepare a stock solution of this compound and store it?

A6: It is not recommended to store stock solutions of this compound for extended periods, especially at room temperature, due to the degradation of creatine to creatinine.[2][3][4] If a solution must be stored, it should be kept at a low temperature (refrigerated) and used as soon as possible.[2][3][4] Be mindful of potential crystallization at lower temperatures if the solution is concentrated.[1][2][3][4]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Unexpectedly low creatine concentration in an experiment. 1. Degradation of creatine to creatinine in solution. 2. The solution was prepared in advance and stored improperly (e.g., at room temperature or for too long).1. Prepare this compound solutions fresh before each experiment. 2. If storage is unavoidable, keep the solution at 4°C for a short period. 3. Analyze the creatinine levels in your solution to quantify the extent of degradation.
Crystals forming in a refrigerated this compound solution. The concentration of dissociated creatine in the solution has exceeded its solubility limit at the refrigerated temperature, leading to the crystallization of creatine monohydrate.[1][2][3][4]1. Prepare a less concentrated solution if it needs to be refrigerated. 2. If a higher concentration is necessary, use the solution immediately after preparation and do not store it at low temperatures.
Clumping of solid this compound powder. Exposure of the solid powder to moisture or high humidity.[8][11]1. Ensure the container is always tightly sealed after use. 2. Store the container in a desiccator or a controlled low-humidity environment. 3. Before use, you can gently break up clumps with a clean, dry spatula.
Variability in experimental results. Inconsistent age or storage conditions of prepared this compound solutions.1. Standardize the preparation of your this compound solutions, ensuring they are made fresh for each experiment under identical conditions. 2. Document the time between solution preparation and experimental use.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at Various Temperatures

TemperatureTimeDegradationKey ObservationReference
Room Temperature (25°C)45 days~90% degradationSignificant degradation of creatine.[1][2][3][4][7]
Refrigerated (4°C)45 days~80% degradationDegradation is slowed but still significant. Crystallization of creatine monohydrate may occur.[1][2][3][4][7]
Elevated (40°C)28 days770 ppm creatinine formed (from tricreatine citrate)Accelerated degradation.[5]

Table 2: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature Cool (Room temperature or below)To minimize any potential long-term degradation and physical changes.[8][9]
Humidity Dry (Low relative humidity)To prevent moisture absorption and clumping.[8][9]
Light Dark (In an opaque container)To protect from potential light-induced degradation.[9]
Container AirtightTo prevent exposure to atmospheric moisture and oxygen.[8][9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of Creatine and Creatinine

This protocol is adapted from established methods for the analysis of creatine and its degradation product, creatinine.

1. Objective: To determine the concentration of creatine and creatinine in a sample to assess the stability of this compound.

2. Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: 0.045 M ammonium sulfate in water

  • Creatine and creatinine analytical standards

  • 4-(2-Aminoethyl)benzene sulfonamide (as an internal standard, IS)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Standard Preparation:

  • Prepare stock solutions of creatine, creatinine, and the internal standard in deionized water.

  • Create a series of calibration standards by diluting the stock solutions to cover a concentration range of 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine.

4. Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • If the sample is a pre-made solution, dilute it to fall within the calibration range.

  • Add the internal standard to all samples and standards.

  • Filter the samples through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: Betabasic C-18 (250 x 4.6 mm)

  • Mobile Phase: 0.045 M ammonium sulfate in water

  • Flow Rate: 0.75 mL/min

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

  • Run Time: Approximately 7 minutes

6. Data Analysis:

  • Identify the peaks for creatine, creatinine, and the internal standard based on their retention times.

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of creatine and creatinine in the samples from the calibration curves.

Visualizations

cluster_solid Solid State cluster_solution Aqueous Solution Dicreatine_Citrate_Solid This compound (Solid) Stable Highly Stable Dicreatine_Citrate_Solid->Stable Cool, Dry, Dark Conditions Dicreatine_Citrate_Solution This compound (in Water) Dissociation Dissociation Dicreatine_Citrate_Solution->Dissociation Creatine Creatine Dissociation->Creatine Citric_Acid Citric Acid Dissociation->Citric_Acid Creatinine Creatinine (Degradation Product) Creatine->Creatinine Intramolecular Cyclization (Accelerated by Heat & Low pH) Crystallization Crystallization (at low temp) Creatine->Crystallization Creatine_Monohydrate Creatine Monohydrate Crystals Crystallization->Creatine_Monohydrate

Caption: Degradation pathway of this compound.

Start Start Stability Study Prepare_Samples Prepare this compound Samples (Solid or Solution) Start->Prepare_Samples Set_Conditions Store samples under defined conditions (Temp, Humidity) Prepare_Samples->Set_Conditions Time_Points Collect samples at pre-defined time intervals (T=0, T=1, T=2...) Set_Conditions->Time_Points Analysis Analyze samples using validated HPLC method Time_Points->Analysis Quantify Quantify Creatine and Creatinine Analysis->Quantify Evaluate Evaluate degradation and calculate shelf-life Quantify->Evaluate End End of Study Evaluate->End

Caption: Experimental workflow for a stability study.

Problem Unexpected Experimental Results? Check_Solution Was the solution freshly prepared? Problem->Check_Solution Yes_Fresh Yes Check_Solution->Yes_Fresh Yes No_Stored No Check_Solution->No_Stored No Check_Storage How was it stored? No_Stored->Check_Storage Room_Temp Room Temperature Check_Storage->Room_Temp Refrigerated Refrigerated Check_Storage->Refrigerated Degradation High probability of degradation to creatinine. Room_Temp->Degradation Crystals Are there visible crystals? Refrigerated->Crystals Yes_Crystals Yes Crystals->Yes_Crystals No_Crystals No Crystals->No_Crystals Crystallization Crystallization of creatine monohydrate due to low solubility at 4°C. Yes_Crystals->Crystallization Possible_Degradation Degradation is possible, but slower. Analyze for creatinine. No_Crystals->Possible_Degradation

References

Technical Support Center: Dicreatine Citrate Dissociation & Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the low solubility of dicreatine citrate dissociation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it behave in an aqueous solution?

A1: this compound is a salt composed of two creatine molecules and one citric acid molecule.[1] In an aqueous solution, it dissociates into its constituent parts: creatine and citric acid.[2][3][4] This dissociation is a key factor influencing the overall solubility of the compound in experimental settings.

Q2: Why am I observing precipitation in my this compound solution?

A2: Precipitation in a this compound solution is often due to the low solubility of one of its dissociation products, creatine. After dissociation, if the concentration of free creatine exceeds its solubility limit under the given experimental conditions (e.g., temperature, pH), it can crystallize out of the solution, typically as creatine monohydrate.[2][3][5][6]

Q3: How does pH affect the solubility of this compound and its dissociation products?

A3: The pH of the solution significantly impacts the solubility of creatine. Lowering the pH generally increases the solubility of creatine.[7][8][9] Since citric acid is an acid, this compound solutions are naturally acidic, which enhances the solubility of the released creatine compared to creatine monohydrate in neutral water.[7][10] However, changes in the buffer system or the addition of other components can alter the pH and consequently affect solubility. A saturated solution of tricreatine citrate, a related salt, results in a pH of 3.2.[7]

Q4: Can temperature be used to improve the solubility of my solution?

A4: Yes, increasing the temperature is an effective method to enhance the solubility of both creatine and citric acid.[7][8][11][12][13] For instance, the solubility of creatine in water increases almost linearly with temperature.[7][8] However, it is crucial to be aware that prolonged exposure to high temperatures, especially at low pH, can accelerate the degradation of creatine to creatinine.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in the solution upon standing, especially at low temperatures. The concentration of dissociated creatine has exceeded its solubility limit at the storage temperature. Creatine monohydrate is crystallizing out of the solution.[2][5][15]1. Increase Temperature: Gently warm the solution to redissolve the precipitate. For storage, consider maintaining a slightly elevated temperature if compatible with the stability of other components. 2. Adjust Concentration: If possible, prepare a more dilute solution to ensure the creatine concentration remains below its saturation point at the intended storage temperature.[2][16] 3. pH Adjustment: Carefully lower the pH of the solution to increase creatine solubility. This should be done with caution to avoid unwanted side reactions.[7][8]
Inconsistent solubility between different batches of this compound. Variations in the crystal structure or particle size of the raw material can lead to differences in dissolution rates and apparent solubility.[8][17]1. Particle Size Reduction: If you have the capability, micronizing the this compound powder can increase its surface area and improve the rate of dissolution.[8][17] 2. Standardize Dissolution Protocol: Ensure a consistent and vigorous stirring or agitation method is used for a standardized period to maximize dissolution.[8] 3. Supplier Qualification: If possible, work with a supplier that provides consistent particle size and crystal form.
Solution pH changes over time, affecting other components in the formulation. Upon dissociation, the release of citric acid will lower the pH. Over time, degradation of creatine to creatinine can also lead to a slight increase in pH.[5][6]1. Use a Buffer: Employ a suitable buffer system to maintain a stable pH throughout the experiment. Citric acid itself can act as a buffering agent, particularly in the pH range of 2 to 8.[18] 2. Monitor pH: Regularly monitor the pH of the solution and adjust as necessary with appropriate acidic or basic solutions.
Degradation of creatine to creatinine is observed. Creatine can degrade to creatinine, especially under conditions of low pH and elevated temperature.[14]1. Optimize Temperature and pH: Avoid unnecessarily high temperatures and highly acidic conditions for prolonged periods. 2. Fresh Preparations: Prepare solutions fresh whenever possible to minimize the duration of exposure to conditions that promote degradation.

Data Presentation

Table 1: Solubility of Creatine in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
46[7][8][11]
2014[7][8][11][12][13]
5034[7][8][11]
6045[7][8][12][13]

Table 2: Solubility of Citric Acid in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
101174[18]
201477.6 (as g/100mL)[19]
301809[18]
803825[18]

Table 3: Comparison of Creatine Compound Solubility at 20°C

CompoundSolubility (g/L)Resulting pH of Saturated Solution
Creatine Monohydrate14[7][8]~7[7][8]
Creatine Citrate29[7][8]~3-4[8]
Tricreatine Citrate29[10]3.2[7][10]

Experimental Protocols

Protocol 1: Determination of this compound Dissolution and Crystallization Onset

Objective: To determine the dissolution behavior of this compound in an aqueous solution and identify the conditions leading to the crystallization of its dissociation products.

Materials:

  • This compound

  • Deionized water

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath

  • pH meter

  • Analytical balance

  • Microscope

Methodology:

  • Prepare a series of this compound solutions in deionized water at various concentrations (e.g., 10 g/L, 20 g/L, 30 g/L).

  • For each concentration, place the solution in a beaker with a magnetic stir bar and place it in the temperature-controlled water bath set to a specific temperature (e.g., 25°C).

  • Stir the solutions at a constant rate (e.g., 200 rpm) for a set period (e.g., 60 minutes) to ensure complete dissolution.

  • Measure and record the initial pH of each solution.

  • Turn off the stirrer and allow the solutions to stand undisturbed in the water bath.

  • Visually inspect the solutions for any signs of precipitation at regular intervals (e.g., every 30 minutes for the first 4 hours, then every hour).

  • If precipitation is observed, take a small sample of the precipitate and examine it under a microscope to observe the crystal morphology.

  • Repeat the experiment at different temperatures (e.g., 4°C, 40°C) to assess the effect of temperature on solubility and crystallization.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Creatine and Creatinine

Objective: To quantify the concentration of creatine and its degradation product, creatinine, in a this compound solution over time.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase (e.g., a mixture of phosphate buffer and methanol)

  • Creatine and creatinine analytical standards

  • Syringe filters (0.45 µm)

Methodology:

  • Prepare a stock solution of this compound in the desired solvent.

  • Incubate the solution under the desired experimental conditions (e.g., specific temperature and pH).

  • At various time points, withdraw an aliquot of the solution.

  • Filter the aliquot through a 0.45 µm syringe filter to remove any particulate matter.

  • Prepare a series of calibration standards of known concentrations for both creatine and creatinine.

  • Inject the filtered sample and the calibration standards into the HPLC system.

  • Run the analysis using an appropriate method (e.g., isocratic elution on a C18 column with UV detection at a suitable wavelength, typically around 210 nm).

  • Quantify the concentration of creatine and creatinine in the sample by comparing the peak areas to the calibration curves.

Visualizations

Dissociation_and_Precipitation cluster_solution Aqueous Solution Dicreatine_Citrate This compound Dissociated_Creatine Dissociated Creatine Dicreatine_Citrate->Dissociated_Creatine Dissociation Citric_Acid Citric Acid Dicreatine_Citrate->Citric_Acid Dissociation Precipitate Creatine Monohydrate Precipitate Dissociated_Creatine->Precipitate Exceeds Solubility Limit

Caption: Dissociation of this compound and Precipitation Pathway.

Troubleshooting_Workflow start Precipitate Observed in This compound Solution check_temp Is the solution at a low temperature? start->check_temp increase_temp Action: Increase Temperature to Redissolve check_temp->increase_temp Yes check_conc Is the concentration high? check_temp->check_conc No end Solution Stabilized increase_temp->end reduce_conc Action: Prepare a More Dilute Solution check_conc->reduce_conc Yes check_ph Is the pH neutral or high? check_conc->check_ph No reduce_conc->end lower_ph Action: Carefully Lower pH check_ph->lower_ph Yes check_ph->end No lower_ph->end

Caption: Troubleshooting Workflow for this compound Precipitation.

References

Validation & Comparative

Dicreatine Citrate vs. Creatine Monohydrate: A Comparative Guide to Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dicreatine citrate and creatine monohydrate, focusing on their roles in cellular bioenergetics. The information presented is supported by available experimental data to assist in research and development applications.

Introduction to Creatine and Cellular Energy

Creatine is a naturally occurring nitrogenous organic acid crucial for energy homeostasis in cells with high and fluctuating energy demands, such as those in skeletal muscle and the brain[1][2]. Its primary role is within the phosphocreatine (PCr) system, which acts as a temporal and spatial energy buffer[2]. The enzyme creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by adenosine triphosphate (ATP) to form phosphocreatine and adenosine diphosphate (ADP)[1][3]. During periods of high energy demand, PCr rapidly donates its phosphate group to ADP to regenerate ATP, the primary energy currency of the cell[3][4][5]. This process is vital for maintaining ATP levels required for cellular processes, including muscle contraction[3][4]. Creatine enters cells via a specific Na+/Cl−-dependent creatine transporter (CRT or SLC6A8)[1][4].

Chemical and Physical Properties

Creatine monohydrate (CM) is the most studied and widely used form of creatine[6][7]. It consists of a creatine molecule bound to a single water molecule, containing approximately 87.9% creatine by weight[8][9]. In contrast, creatine citrate is a salt formed by binding creatine to citric acid[6][10]. The term "this compound" implies a 2:1 molar ratio of creatine to citrate, though "tricreatine citrate" (3:1 ratio) is also described in the literature[8]. For the purpose of this guide, we will refer to the citrate-bound form generally as creatine citrate. Due to the addition of the citrate molecule, the percentage of creatine by weight in creatine citrate is lower than in creatine monohydrate[9][10].

The primary physiochemical distinction between these two forms is their water solubility. Creatine citrate exhibits significantly higher water solubility compared to creatine monohydrate. This is attributed to the acidic nature of citric acid, which lowers the pH of the solution and thereby increases the solubility of creatine[8][9].

PropertyCreatine Monohydrate (CM)Creatine Citrate (CC)
Creatine Content (% by weight) ~87.9%[8][9]~66% (Tricreatine Citrate)[8]
Solubility in Water (at 20°C) ~14 g/L[8][9]~29 g/L (Tricreatine Citrate)[8][9]
pH of Saturated Solution ~7.0[8]~3.2 (Tricreatine Citrate)[8][9]

Table 1: Comparison of Physicochemical Properties.

Cellular Bioenergetics: A Comparative Analysis

Despite the significant difference in solubility, current scientific evidence does not indicate that creatine citrate offers superior performance or bioenergetic benefits compared to creatine monohydrate[10]. The enhanced solubility of creatine citrate has not been shown to translate into greater bioavailability or improved physiological outcomes[6][10][11]. Creatine monohydrate is reported to be nearly 100% bioavailable[9].

ATP Resynthesis: The fundamental role of any creatine supplement is to increase intramuscular stores of phosphocreatine, thereby enhancing the capacity for rapid ATP regeneration during high-intensity activities[3][12]. Studies on creatine monohydrate have consistently demonstrated its efficacy in increasing muscle PCr levels, which leads to enhanced anaerobic ATP synthesis[12][13]. For instance, supplementation with creatine monohydrate has been shown to increase resting muscle PCr concentration and significantly boost the rate of ATP synthesis from PCr hydrolysis during maximal exercise[12][13]. While creatine citrate is expected to contribute to the same mechanism, there is a lack of direct experimental data demonstrating its superiority over the monohydrate form in this regard.

ParameterEffect of Creatine Monohydrate Supplementation
Resting Muscle PCr Concentration ▲ 11.5% ± 4.6% increase[12][13]
PCr Degradation during Exercise ▲ 65.0% ± 4.2% increase[12][13]
ATP Synthesis Rate (via PCr) ▲ Increased from 0.64 to 0.86 mmol/kg ww/sec[12][13]
Total Anaerobic ATP Synthesis Rate ▲ Increased from 0.97 to 1.33 mmol/kg ww/sec[12][13]

Table 2: Documented Effects of Creatine Monohydrate on Bioenergetic Parameters during Maximal Exercise. Data from a study involving 14 days of supplementation.[12][13]

Experimental Protocols

Quantification of Intramuscular Creatine: A common and critical procedure in evaluating the efficacy of creatine supplementation is the direct measurement of creatine and phosphocreatine concentrations in muscle tissue.

Protocol: Muscle Biopsy and Analysis

  • Sample Collection: A muscle biopsy is obtained from a relevant muscle group (e.g., vastus lateralis) under local anesthesia. The sample is immediately frozen in liquid nitrogen and stored at -80°C until analysis[14][15].

  • Homogenization: A small portion of the frozen tissue (10-20 mg) is weighed and homogenized on ice in a cold buffer (e.g., perchloric acid or a neutral pH assay buffer) to extract metabolites and precipitate proteins[14].

  • Extraction & Neutralization: The homogenate is centrifuged, and the supernatant containing the metabolites is collected. If an acid extraction was used, the supernatant is neutralized.

  • Quantification: The concentration of creatine, phosphocreatine, and ATP in the extract is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or enzymatic assays coupled with spectrophotometry or fluorometry[14]. For in vivo, non-invasive measurements, ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) can be used to determine the relative concentrations of PCr, Pi (inorganic phosphate), and ATP[12][16].

Diagram: Experimental Workflow for Muscle Creatine Analysis

G cluster_protocol Protocol: Intramuscular Creatine Quantification A 1. Muscle Biopsy (e.g., Vastus Lateralis) B 2. Rapid Freezing (Liquid Nitrogen) A->B C 3. Tissue Homogenization (Cold Perchloric Acid Buffer) B->C D 4. Centrifugation & Supernatant Extraction C->D E 5. Neutralization of Extract D->E F 6. Analytical Quantification (HPLC or ³¹P-MRS) E->F G 7. Data Analysis (Creatine, PCr, ATP levels) F->G

Caption: Workflow for muscle biopsy and creatine analysis.

The Creatine Kinase Phosphocreatine (CK/PCr) System

The CK/PCr system is the cornerstone of creatine's role in cellular bioenergetics. It acts as an intricate energy shuttle, connecting sites of ATP production (mitochondria and glycolysis) with sites of ATP consumption (e.g., ATPases for muscle contraction or ion pumping)[2][17]. Mitochondrial creatine kinase (mtCK) utilizes newly synthesized ATP from oxidative phosphorylation to produce PCr. This PCr then diffuses through the cytosol to locations of high energy demand, where cytosolic CK isoforms regenerate ATP locally[2][17].

Diagram: The Creatine Kinase Energy Shuttle

CK_System cluster_mito Mitochondria cluster_cyto Cytosol cluster_atpase Site of ATP Consumption Mito_ATP ATP Production (Oxidative Phosphorylation) mtCK mtCK Mito_ATP->mtCK ATP PCr Phosphocreatine (PCr) mtCK->PCr PCr (Shuttle) cCK cCK PCr->cCK PCr Cr Creatine (Cr) Cr->mtCK Cr ATPase Myofibrillar ATPase (Muscle Contraction) ATPase->cCK ADP cCK->Cr Cr cCK->ATPase ATP

Caption: The phosphocreatine circuit for energy transport.

Conclusion

Creatine monohydrate remains the "gold standard" for creatine supplementation due to the extensive body of research supporting its efficacy and safety[6][10]. While this compound offers superior water solubility, this characteristic has not been demonstrated to confer any significant advantages in terms of bioavailability, muscle creatine uptake, or enhancement of cellular bioenergetics when compared to creatine monohydrate[10]. Furthermore, creatine citrate contains a lower percentage of creatine by weight, necessitating larger doses to achieve an equivalent amount of creatine, which can impact cost-effectiveness[10]. For research and development focused on modulating cellular bioenergetics, creatine monohydrate provides a reliable and well-documented profile. Future research directly comparing the two forms using robust methodologies, such as stable isotope tracers or ³¹P-MRS, would be necessary to definitively conclude if the physiochemical differences result in any subtle, yet significant, bioenergetic consequences.

References

A Comparative In Vivo Analysis of Dicreatine Citrate and Creatine Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of dicreatine citrate and creatine pyruvate, focusing on their effects on exercise performance and bioavailability. The information is supported by experimental data from peer-reviewed studies to assist researchers and professionals in the fields of sports nutrition, pharmacology, and drug development in making informed decisions.

Performance Enhancement: A Head-to-Head Comparison

A key in vivo study directly compared the effects of creatine pyruvate and creatine citrate on high-intensity exercise performance. The study found that both forms of creatine led to significant improvements in mean power compared to a placebo. However, creatine pyruvate demonstrated more sustained benefits throughout the exercise protocol.[1]

Specifically, while both supplements increased force during the initial intervals of the exercise, the effects of creatine citrate diminished over time. In contrast, creatine pyruvate supplementation resulted in a significant increase in force throughout all intervals.[1] Furthermore, only creatine pyruvate was shown to significantly increase relaxation velocity, a factor that can contribute to improved performance in intermittent high-intensity activities.[1]

The superior sustained performance with creatine pyruvate may be attributed to the potential for enhanced aerobic metabolism, as evidenced by a significant increase in oxygen consumption during rest periods, an effect not observed with creatine citrate or placebo.[1]

Quantitative Performance Data
Performance MetricCreatine Pyruvate (Cr-Pyr)Creatine Citrate (Cr-Cit)Placebo
Mean Power Significantly Increased (p < 0.001)[1]Significantly Increased (p < 0.01)[1]No Significant Increase[1]
Force Significantly Increased Across All Intervals (p < 0.001)[1]Increased in Early Intervals (p < 0.01), Non-Significant in Later Intervals[1]No Significant Change
Contraction Velocity Significantly Increased (p < 0.001)[1]Significantly Increased (p < 0.01)[1]No Significant Change
Relaxation Velocity Significantly Increased (p < 0.01)[1]No Significant ImprovementNo Significant Change
Oxygen Consumption (Rest) Significantly Increased (p < 0.05)[1]No Significant ImprovementNo Significant Improvement

Bioavailability and Pharmacokinetics

A study by Jäger et al. (2007) investigated the plasma creatine concentrations after oral ingestion of isomolar amounts of creatine monohydrate, tri-creatine citrate, and creatine pyruvate. The results indicated that creatine pyruvate led to significantly higher mean peak plasma concentrations and a larger area under the curve (AUC) compared to both creatine monohydrate and tri-creatine citrate.[2][3] This suggests that creatine pyruvate may be more readily absorbed into the bloodstream.

However, the study also noted that since the absorption of creatine monohydrate is already near 100%, the observed differences in plasma kinetics are unlikely to have a significant impact on muscle creatine elevation during a typical loading phase.[2][3]

Pharmacokinetic Parameters of Creatine Forms
ParameterCreatine Pyruvate (CrPyr)Tri-Creatine Citrate (CrC)Creatine Monohydrate (CrM)
Mean Peak Concentration (Cmax) Significantly higher than CrM and CrC[2][3]Not significantly different from CrM[2][3]Baseline
Area Under the Curve (AUC) Significantly higher than CrM and CrC[2][3]Not significantly different from CrM[2][3]Baseline

Experimental Protocols

Performance Study (Jäger et al., 2008)
  • Design: A double-blind, placebo-controlled, randomized study.

  • Subjects: Healthy young athletes.

  • Supplementation: 28 days of daily supplementation with either 5g of creatine pyruvate, 5g of creatine citrate, or a placebo.

  • Exercise Protocol: Intermittent handgrip exercise of maximal intensity. Subjects performed ten 15-second exercise intervals, each followed by a 45-second rest period.

  • Measurements: Mean power, force, contraction velocity, relaxation velocity, and oxygen consumption were measured before and after the supplementation period.

Bioavailability Study (Jäger et al., 2007)
  • Design: A balanced cross-over study.

  • Subjects: Six healthy subjects (three female and three male).

  • Supplementation: A single dose of isomolar amounts of creatine (4.4 g) in the form of creatine monohydrate, tri-creatine citrate, or creatine pyruvate.

  • Measurements: Plasma creatine concentrations were measured over an eight-hour period following ingestion to determine pharmacokinetic parameters such as Cmax and AUC.

Signaling Pathways and Cellular Mechanisms

Creatine supplementation, in general, is known to influence several signaling pathways that are crucial for muscle growth and energy metabolism. The primary mechanism involves the increase of intramuscular phosphocreatine stores, which act as a rapid energy reserve for ATP regeneration.

The ergogenic effects of creatine are also mediated through the activation of satellite cells and the modulation of key signaling pathways involved in muscle protein synthesis, such as the Akt/mTOR pathway. Additionally, creatine supplementation can lead to cell swelling, which acts as an anabolic signal and can stimulate the MAPK pathway.

The pyruvate and citrate moieties of these creatine compounds also play integral roles in cellular energy metabolism. Pyruvate is a key product of glycolysis and a crucial substrate for the tricarboxylic acid (TCA) cycle in the mitochondria. Citrate is an important intermediate in the TCA cycle. The enhanced aerobic metabolism observed with creatine pyruvate supplementation may be linked to the direct provision of pyruvate to the muscle cells.

Experimental_Workflow cluster_screening Subject Screening & Baseline cluster_supplementation Supplementation Phase (28 Days) cluster_post_testing Post-Supplementation Testing cluster_analysis Data Analysis Healthy Athletes Healthy Athletes Baseline Performance Test Baseline Performance Test Healthy Athletes->Baseline Performance Test Randomization Randomization Baseline Performance Test->Randomization Group A (Creatine Pyruvate) Group A (Creatine Pyruvate) Randomization->Group A (Creatine Pyruvate) Group B (this compound) Group B (this compound) Randomization->Group B (this compound) Group C (Placebo) Group C (Placebo) Randomization->Group C (Placebo) Post-Performance Test Post-Performance Test Group A (Creatine Pyruvate)->Post-Performance Test Group B (this compound)->Post-Performance Test Group C (Placebo)->Post-Performance Test Comparative Analysis of Performance Metrics Comparative Analysis of Performance Metrics Post-Performance Test->Comparative Analysis of Performance Metrics

Caption: Experimental workflow for the comparative in vivo performance study.

Signaling_Pathways cluster_creatine Creatine Supplementation cluster_cellular Cellular Mechanisms cluster_signaling Signaling Pathways cluster_outcomes Physiological Outcomes Creatine Pyruvate Creatine Pyruvate Increased Phosphocreatine Increased Phosphocreatine Creatine Pyruvate->Increased Phosphocreatine Cell Swelling Cell Swelling Creatine Pyruvate->Cell Swelling This compound This compound This compound->Increased Phosphocreatine This compound->Cell Swelling Akt/mTOR Pathway Akt/mTOR Pathway Increased Phosphocreatine->Akt/mTOR Pathway Enhanced Performance Enhanced Performance Increased Phosphocreatine->Enhanced Performance MAPK Pathway MAPK Pathway Cell Swelling->MAPK Pathway Muscle Protein Synthesis Muscle Protein Synthesis Akt/mTOR Pathway->Muscle Protein Synthesis MAPK Pathway->Muscle Protein Synthesis Muscle Protein Synthesis->Enhanced Performance

Caption: Key signaling pathways influenced by creatine supplementation.

References

A Comparative Guide to the Validation of HPLC Quantification of Dicreatine Citrate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds in biological matrices is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of dicreatine citrate in plasma, supported by experimental data and protocols.

This compound is a salt composed of two creatine molecules and one citric acid molecule.[1][2] In an aqueous environment such as plasma, it is expected to dissociate into creatine and citrate ions. Therefore, the validation of an analytical method for this compound in plasma focuses on the accurate measurement of the creatine moiety. This guide will detail a validated HPLC-UV method for creatine, which is applicable for the quantification of this compound, and compare it with alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Creatine Quantification

HPLC is a robust and widely used technique for the quantification of creatine in plasma due to its high specificity and sensitivity.[3][4] A common approach involves reversed-phase chromatography with UV detection.

Experimental Protocol: HPLC-UV Method

This protocol is adapted from established and validated methods for creatine quantification in human plasma.[3][4]

1. Materials and Reagents:

  • Creatine monohydrate (reference standard)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 50 mM potassium phosphate monobasic solution and adjust the pH to 4.0 with orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve creatine monohydrate in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic elution with 50 mM potassium phosphate buffer (pH 4.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Workflow for HPLC Quantification of this compound (as Creatine) in Plasma

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) acetonitrile Add Acetonitrile (400 µL) (Protein Precipitation) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial injection Inject into HPLC hplc_vial->injection separation C18 Reversed-Phase Separation injection->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_area Measure Peak Area chromatogram->peak_area calibration_curve Compare to Calibration Curve peak_area->calibration_curve quantification Quantify Creatine Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound (as creatine) in plasma using HPLC.

Method Validation Parameters

Bioanalytical method validation is performed according to FDA guidelines to ensure the reliability of the results.[5][6][7][8][9] Key validation parameters for the HPLC method are summarized below.

Table 1: Performance Characteristics of the HPLC-UV Method for Creatine in Plasma

Validation ParameterTypical PerformanceReference(s)
Linearity Range5 - 100 µg/mL[3][4]
Lower Limit of Quantification (LLOQ)5 µg/mL[3][4]
Accuracy (% Recovery)88 - 112%[3]
Precision (% RSD)< 6%[3][4]
SpecificityNo interference from endogenous plasma components[3]

Comparison with Alternative Quantification Methods

While HPLC is a gold standard, other methods can also be employed for creatine quantification. The choice of method often depends on the specific requirements of the study, such as throughput, cost, and the need for structural confirmation.

Table 2: Comparison of Analytical Methods for Creatine Quantification in Plasma

FeatureHPLC-UVEnzymatic AssayGC-MS
Principle Chromatographic separation followed by UV detection.Enzyme-catalyzed reaction producing a detectable signal.Gas chromatographic separation followed by mass spectrometric detection.[10]
Specificity HighModerate to High (can be susceptible to interference).[11]Very High
Sensitivity Good (µg/mL range).[3]Good (can be very sensitive).Excellent (can detect very low concentrations).[10]
Throughput ModerateHighLow to Moderate
Cost per Sample ModerateLowHigh
Instrumentation Standard HPLC system.Plate reader or spectrophotometer.GC-MS system.
Sample Prep Protein precipitation required.[4]Often minimal, can sometimes be direct.Derivatization is typically required.[12]
Primary Use Quantitative analysis in research and clinical labs.High-throughput screening, routine clinical chemistry.Definitive identification and quantification, metabolic studies.[13]

Logical Relationship for Method Selection

G cluster_methods Method Selection start Analytical Need hplc HPLC-UV start->hplc High Specificity Quantitative Analysis enzymatic Enzymatic Assay start->enzymatic High Throughput Screening gcms GC-MS start->gcms Definitive Identification Metabolic Studies

Caption: Decision tree for selecting an appropriate analytical method for creatine quantification.

Conclusion

The validation of an HPLC-UV method for the quantification of this compound in plasma is effectively achieved by measuring its dissociated creatine component. The described HPLC method offers excellent accuracy, precision, and specificity for this purpose.[3][4] While alternative methods like enzymatic assays and GC-MS are available, the choice of the most suitable technique depends on the specific analytical requirements of the study.[14][15] For robust, quantitative bioanalysis in a research or drug development setting, the validated HPLC-UV method remains a highly reliable and recommended approach.

References

Lacking Direct Comparative Data, a Theoretical Framework Suggests Potential Advantages for Dicreatine Citrate in Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

A direct experimental comparison of the effects of dicreatine citrate versus creatine monohydrate on mitochondrial respiration is not available in the current scientific literature. However, an analysis of the independent roles of creatine and citrate in cellular bioenergetics allows for a theoretical comparison, suggesting that this compound may offer synergistic benefits for mitochondrial function.

Creatine monohydrate is the most extensively studied form of creatine, and its positive impact on cellular energy metabolism, particularly in tissues with high energy demands like muscle and brain, is well-documented.[1] The primary mechanism of action for creatine is its role in the phosphocreatine (PCr) shuttle, which facilitates the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).[1][2] This process is intimately linked with mitochondrial respiration.

The Role of Creatine in Mitochondrial Respiration

Mitochondria are the primary sites of ATP production through oxidative phosphorylation. The creatine kinase (CK) system, with mitochondrial creatine kinase (mtCK) being a key component, plays a crucial role in regulating mitochondrial respiration.[2][3] Creatine stimulates mitochondrial respiration by accepting a phosphate group from ATP produced during oxidative phosphorylation, thereby generating phosphocreatine and ADP within the mitochondrial intermembrane space.[2][3] This localized increase in ADP concentration is a potent stimulator of oxidative phosphorylation, effectively coupling ATP production to cellular energy demands.

Conversely, phosphocreatine can decrease the sensitivity of mitochondrial respiration to ADP, which is a key regulatory mechanism.[2] During periods of high energy demand, the breakdown of phosphocreatine to creatine and ATP at cytosolic sites of energy utilization (e.g., myofibrils) increases the cytosolic creatine concentration. This creatine then diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle and ensuring a continuous supply of ATP.

Studies have shown that creatine supplementation can lead to enhanced mitochondrial biogenesis and improved respiratory capacity.[4][5] Furthermore, creatine has been observed to have protective effects on mitochondria by stabilizing mitochondrial membranes and mitigating the production of reactive oxygen species (ROS).[4]

The Potential Influence of the Citrate Moiety

Citrate, the conjugate base of citric acid, is a central molecule in cellular metabolism, most notably as a key intermediate in the tricarboxylic acid (TCA) cycle within the mitochondria.[6] The TCA cycle is fundamental to cellular respiration, generating NADH and FADH2, which are the primary electron donors for the electron transport chain, driving ATP synthesis.

Beyond its role in the TCA cycle, citrate can be transported out of the mitochondria into the cytosol, where it serves as a precursor for the synthesis of fatty acids and cholesterol. Cytosolic citrate also acts as an allosteric regulator of key enzymes in glycolysis, such as phosphofructokinase. By being a direct substrate for the TCA cycle, the citrate component of this compound could potentially enhance mitochondrial respiration by increasing the pool of TCA cycle intermediates, a process known as anaplerosis.

Some research suggests that dietary citrate can improve mitochondrial function and alleviate age-related mitochondrial dysfunction.[7] It has been shown to activate AMPK-related pathways, which are involved in regulating cellular energy homeostasis and promoting mitochondrial biogenesis.[7]

A Comparative Overview

While creatine monohydrate's effects on mitochondrial respiration are well-established through the phosphocreatine shuttle, the potential advantages of this compound remain theoretical due to a lack of direct comparative studies. The primary theoretical advantage of this compound lies in the dual contribution of both creatine and citrate to mitochondrial bioenergetics. The citrate component could potentially enhance the effects of creatine by providing a direct substrate for the TCA cycle, thereby boosting the overall capacity for oxidative phosphorylation. Additionally, creatine citrate is reported to have higher water solubility than creatine monohydrate, which could potentially lead to better absorption.[8]

Quantitative Data on the Effects of Creatine on Mitochondrial Respiration

The following table summarizes quantitative data from studies investigating the effects of creatine on mitochondrial respiration. It is important to note that these studies primarily used creatine monohydrate.

ParameterOrganism/TissueExperimental ConditionResultReference
Submaximal ADP-stimulated respiration (V̇submax)Human vastus lateralis muscle fibersAddition of saturating creatine (in vitro)55% increase[2]
Resting Respiration (V̇0)Human vastus lateralis muscle fibersAfter creatine supplementation (in vivo)17% decrease[2]
Maximum Performance (Aerobic)Patients with mitochondrial encephalomyopathiesCreatine supplementation (0.08-0.35 g/kg/day)4% - 30% increase[9]

Experimental Protocols

A common method for assessing mitochondrial respiration is through high-resolution respirometry, often using permeabilized muscle fibers or isolated mitochondria. This technique allows for the precise measurement of oxygen consumption rates under various substrate and inhibitor conditions.

Protocol for Measuring Mitochondrial Respiration in Permeabilized Muscle Fibers:

  • Muscle Biopsy: A small sample of muscle tissue is obtained from the subject.

  • Fiber Permeabilization: The muscle fibers are mechanically separated and treated with a mild detergent (e.g., saponin) to selectively permeabilize the sarcolemma, leaving the mitochondrial membranes intact. This allows for the controlled addition of substrates and inhibitors to the mitochondrial environment.

  • Respirometry: The permeabilized fibers are placed in a temperature-controlled chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) containing a specific respiration medium.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A series of substrates and inhibitors are sequentially added to the chamber to assess different aspects of mitochondrial function. A typical protocol might include:

    • State 2 (Leak) Respiration: Addition of complex I-linked substrates (e.g., malate, pyruvate, glutamate) to measure respiration in the absence of ADP.

    • State 3 (Oxidative Phosphorylation) Respiration: Addition of a saturating concentration of ADP to measure the maximal capacity of oxidative phosphorylation.

    • Creatine-Stimulated Respiration: In the presence of ATP, stepwise additions of creatine are made to assess the sensitivity and capacity of mitochondrial creatine kinase to stimulate respiration.[3]

    • Complex II-linked Respiration: Addition of a complex II substrate (e.g., succinate) after inhibiting complex I (e.g., with rotenone).

    • Electron Transport System (ETS) Capacity: Addition of an uncoupler (e.g., FCCP) to measure the maximal capacity of the ETS, independent of ATP synthase.

    • Residual Oxygen Consumption: Addition of inhibitors of the electron transport chain (e.g., antimycin A) to measure non-mitochondrial oxygen consumption.

  • Data Analysis: The oxygen consumption rates are recorded in real-time and normalized to the amount of tissue. This allows for the calculation of various parameters, including respiratory control ratios, substrate control ratios, and the flux control ratios of different components of the respiratory system.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Mitochondrial Respiration Measurement cluster_analysis Data Analysis biopsy Muscle Biopsy permeabilization Fiber Permeabilization biopsy->permeabilization respirometry High-Resolution Respirometry permeabilization->respirometry Permeabilized Fibers suit SUIT Protocol respirometry->suit data_acquisition Real-time O2 Consumption suit->data_acquisition Oxygen Flux Data normalization Normalization to Tissue Mass data_acquisition->normalization calculation Calculation of Respiratory Parameters normalization->calculation

Caption: Experimental workflow for assessing mitochondrial respiration.

phosphocreatine_shuttle cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol matrix Matrix etc_atp_synthase ETC ATP Synthase matrix->etc_atp_synthase:f0 NADH, FADH2 ims Intermembrane Space ims->etc_atp_synthase:f1 ADP mtck mtCK ims->mtck ATP ims->mtck Creatine cytosol_cr Creatine ims->cytosol_cr cytosol_pcr Phosphocreatine ims->cytosol_pcr etc_atp_synthase:f1->ims ATP mtck->ims ADP mtck->ims Phosphocreatine atp_utilization ATP Utilization (e.g., Myofibrils) atp_utilization->atp_utilization ATP -> ADP atp_utilization->cytosol_cr cytosol_cr->ims cytosol_pcr->ims cytosol_pcr->atp_utilization

Caption: The Phosphocreatine Shuttle and Mitochondrial Respiration.

References

A Comparative Analysis of the Bioavailability of Various Creatine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine stands as one of the most researched and widely utilized dietary supplements for enhancing anaerobic exercise capacity, strength, and muscle mass.[1] The benchmark for creatine supplementation has long been creatine monohydrate, lauded for its extensive scientific backing and high bioavailability.[2] However, the market has seen the emergence of various creatine salts, each purported to offer advantages over the monohydrate form, such as enhanced solubility, stability, and ultimately, superior bioavailability. This guide provides an objective comparison of the bioavailability of several common creatine salts, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

Quantitative Bioavailability Data

The following tables summarize key pharmacokinetic and muscle accumulation data from comparative studies on different creatine salts.

Table 1: Pharmacokinetic Parameters of Creatine Salts in Plasma

Creatine SaltDosePeak Plasma Concentration (Cmax)Time to Peak (Tmax) (hours)Area Under the Curve (AUC)Study
Creatine Monohydrate 71 mg/kg102.1 ± 11.2 mg/L1.9 ± 0.88-Persky et al. (2003)[3]
Creatine Monohydrate 4.4 g0.82 ± 0.16 mM1.5 ± 0.62.50 ± 0.44 mM·hJäger et al. (2007)
Creatine Citrate 4.4 g (isomolar)0.83 ± 0.16 mM1.3 ± 0.52.45 ± 0.49 mM·hJäger et al. (2007)
Creatine Pyruvate 4.4 g (isomolar)0.96 ± 0.19 mM1.4 ± 0.52.85 ± 0.53 mM·hJäger et al. (2007)
Creatine Ethyl Ester ~20 g/day Significantly lower than Monohydrate--Spillane et al. (2009)
Buffered Creatine (Kre-Alkalyn®) 1.5 g/day Not ReportedNot ReportedNot ReportedJagim et al. (2012)
Creatine Hydrochloride -Claims of higher bioavailability not consistently supported by direct comparative human pharmacokinetic studies.[2][4]-A simulation study predicted a higher AUC compared to monohydrate.[5]Alraddadi et al. (simulation)[5]
Creatine Nitrate 3 g/day Some studies suggest faster absorption and higher peak serum levels in the short term.[6]---

*Significantly higher than Creatine Monohydrate and Creatine Citrate (p < 0.05)

Table 2: Muscle Creatine and Serum Creatinine Levels

Creatine SaltDosing ProtocolChange in Muscle Creatine ContentSerum Creatinine LevelsStudy
Creatine Monohydrate 20g/day for 5 days, then 5g/day for 42 daysSignificantly increasedNormal physiological increaseSpillane et al. (2009)
Creatine Ethyl Ester 20g/day for 5 days, then 5g/day for 42 daysSignificantly increased (but less than monohydrate)Significantly higher than monohydrate and placebo groupsSpillane et al. (2009)
Creatine Monohydrate 20g/day for 7 days, then 5g/day for 21 days11.2 ± 4.3 mmol/kg DWNormal physiological increaseJagim et al. (2012)
Buffered Creatine (Kre-Alkalyn®) 1.5 g/day for 28 days-1.1 ± 4.3 mmol/kg DW (no significant change)Normal physiological increaseJagim et al. (2012)

Experimental Protocols

Protocol 1: Comparative Pharmacokinetics of Creatine Monohydrate, Citrate, and Pyruvate (Adapted from Jäger et al., 2007)
  • Study Design: A balanced cross-over design was employed.

  • Participants: Six healthy subjects (three female and three male).

  • Supplementation: Each participant ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of creatine monohydrate (CrM), tri-creatine citrate (CrC), or creatine pyruvate (CrPyr).

  • Blood Sampling: Plasma concentrations of creatine were determined over an eight-hour period following ingestion.

  • Analysis: Plasma concentration curves were subjected to pharmacokinetic analysis to determine Cmax, Tmax, and AUC. Data were analyzed by repeated measures ANOVA.

Protocol 2: Efficacy of Creatine Ethyl Ester vs. Creatine Monohydrate (Adapted from Spillane et al., 2009)
  • Study Design: A double-blind, placebo-controlled trial.

  • Participants: Thirty non-resistance-trained males were randomly assigned to one of three groups: Creatine Monohydrate (CRT), Creatine Ethyl Ester (CEE), or a maltodextrose placebo (PLA).

  • Supplementation: A loading phase of 0.30 g/kg of fat-free body mass (approximately 20 g/day ) for five days, followed by a maintenance phase of 0.075 g/kg of fat-free mass (approximately 5 g/day ) for 42 days.

  • Measurements: Serum creatine and creatinine levels were assessed at baseline and on days 6, 27, and 48. Muscle biopsies were taken to determine total muscle creatine content.

  • Analysis: Statistical analysis was performed to compare changes in serum and muscle creatine levels between the groups.

Protocol 3: Efficacy of Buffered Creatine vs. Creatine Monohydrate (Adapted from Jagim et al., 2012)
  • Study Design: A double-blind, randomized, placebo-controlled trial.

  • Participants: Resistance-trained males.

  • Supplementation: Participants were assigned to one of four groups: 1) Placebo, 2) Creatine Monohydrate (20g/day for 7 days, then 5g/day for 21 days), 3) Buffered Creatine (manufacturer's recommended dose of 1.5g/day for 28 days), or 4) Buffered Creatine with a loading phase equivalent to the monohydrate group.

  • Measurements: Muscle biopsies were taken to assess muscle creatine content. Blood samples were collected to monitor serum creatinine and other safety markers.

  • Analysis: Changes in muscle creatine content and other performance measures were compared between the groups.

Signaling Pathways and Experimental Workflows

Creatine Uptake and Anabolic Signaling

The uptake of creatine into muscle cells is a regulated process primarily mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8.[7] This process can be influenced by various signaling pathways, notably those involving insulin and the Akt/mTOR cascade, which also play a crucial role in muscle protein synthesis and hypertrophy.[8][9]

Creatine_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Akt Akt Insulin_Receptor->Akt Activates mTOR mTOR Akt->mTOR Activates SLC6A8 SLC6A8 Transporter Akt->SLC6A8 May enhance activity p70S6K p70S6K mTOR->p70S6K Phosphorylates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes Creatine Creatine Creatine->SLC6A8 Binds to Muscle_Cell Muscle Cell SLC6A8->Muscle_Cell Transports into

Caption: Simplified signaling pathway of creatine uptake and its interaction with anabolic pathways.

Experimental Workflow for a Creatine Bioavailability Study

The following diagram illustrates a typical workflow for a clinical trial designed to compare the bioavailability of different creatine formulations.

Bioavailability_Workflow Recruitment Participant Recruitment (e.g., healthy, trained individuals) Screening Screening & Baseline Measurements (Blood samples, muscle biopsy) Recruitment->Screening Randomization Randomization (Double-blind, placebo-controlled) Screening->Randomization GroupA Group A (Creatine Monohydrate) Randomization->GroupA GroupB Group B (Creatine Salt) Randomization->GroupB Placebo Group C (Placebo) Randomization->Placebo Supplementation Supplementation Period (Loading & Maintenance Phases) GroupA->Supplementation GroupB->Supplementation Placebo->Supplementation Data_Collection Data Collection (Blood draws, muscle biopsies at multiple time points) Supplementation->Data_Collection Analysis Pharmacokinetic & Muscle Content Analysis (Cmax, AUC, Muscle Cr) Data_Collection->Analysis Results Statistical Analysis & Comparison of Groups Analysis->Results

Caption: A generalized experimental workflow for a creatine bioavailability clinical trial.

Conclusion

Based on the available scientific evidence, creatine monohydrate remains the gold standard for creatine supplementation due to its well-established high bioavailability and extensive body of research demonstrating its efficacy and safety. While alternative creatine salts have been developed with claims of superior properties, these assertions are not consistently supported by robust clinical data in humans.

  • Creatine Citrate and Pyruvate: May offer slightly altered absorption kinetics, with creatine pyruvate showing a higher peak plasma concentration and AUC in one study, though the clinical significance of this is likely minimal given the near-complete absorption of creatine monohydrate.

  • Creatine Ethyl Ester: Has been shown to be unstable in the gastrointestinal tract, leading to its degradation into creatinine and resulting in lower bioavailability compared to creatine monohydrate.

  • Buffered Creatine (Kre-Alkalyn®): Studies have not demonstrated superior efficacy in increasing muscle creatine content or improving performance compared to creatine monohydrate at equivalent doses.

  • Creatine Hydrochloride and Creatine Nitrate: While purported to have higher solubility, which may be advantageous for formulation, there is a lack of conclusive evidence from direct, comparative human pharmacokinetic studies to support claims of superior bioavailability over creatine monohydrate.

For researchers and drug development professionals, creatine monohydrate serves as the most reliable and well-characterized form of creatine for clinical and experimental use. Further well-controlled, independent clinical trials are necessary to substantiate the claims of enhanced bioavailability and efficacy for newer creatine salts.

References

A Comparative Analysis of Creatine Citrate and Placebo on Athletic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance-enhancing effects of creatine citrate supplementation against a placebo, supported by experimental data from peer-reviewed studies. The following sections detail the quantitative outcomes, experimental methodologies, and relevant physiological pathways.

Quantitative Data Summary

The following table summarizes the key performance changes observed in clinical trials comparing creatine citrate to a placebo.

Performance MetricCreatine Citrate GroupPlacebo GroupStudy
Mean Power (Intermittent Handgrip Exercise) Significant increase (p < 0.01)No significant changeJäger et al. (2008)[1][2][3][4]
Force (Intermittent Handgrip Exercise - First 2 Intervals) Significant increase (p < 0.01)No significant changeJäger et al. (2008)[2][3][4]
Force (Intermittent Handgrip Exercise - Later Intervals) No significant improvementNo significant changeJäger et al. (2008)[2][3][4]
Ventilatory Threshold (VT) 16% improvement10% improvementGraef et al. (2009)[5][6]
Maximal Oxygen Consumption (VO2PEAK) Significant improvement (similar to placebo)Significant improvementGraef et al. (2009)[5]
Time-to-Exhaustion at VO2PEAK Significant improvement (similar to placebo)Significant improvementGraef et al. (2009)[5]
Total Work Done (TWD) No significant changeNo significant changeGraef et al. (2009)[5][6]

Experimental Protocols

Jäger et al. (2008): Effects on High-Intensity Intermittent Exercise
  • Study Design: A double-blind, placebo-controlled, randomized study was conducted to assess the impact of oral creatine citrate and creatine pyruvate supplementation on exercise performance.[1][2][3][4]

  • Participants: Healthy young athletes were recruited for the study. The creatine citrate group consisted of 16 participants.[2][4]

  • Supplementation Protocol: Participants ingested 5 grams per day of either creatine citrate, creatine pyruvate, or a placebo for 28 days.[2][4]

  • Performance Testing: The primary outcome was performance during intermittent handgrip exercise of maximal intensity. This consisted of ten 15-second exercise intervals, each followed by a 45-second rest period.[2][4] Performance was evaluated before (pre-test) and after (post-test) the 28-day supplementation period.[2][4]

Graef et al. (2009): Effects on Cardiorespiratory Fitness
  • Study Design: A randomized controlled trial was implemented to determine the effects of high-intensity interval training (HIIT) combined with creatine supplementation on cardiorespiratory fitness and endurance performance.[5]

  • Participants: Forty-three recreationally active college-aged men were randomly assigned to one of three groups: creatine citrate (n=16), placebo (n=17), or a control group (n=10).[5]

  • Supplementation and Training Protocol: The creatine and placebo groups participated in four weeks of HIIT. The creatine group received 10 grams of creatine citrate per day for five days a week over the four-week period.[5]

  • Performance Testing: Pre- and post-training assessments included a graded exercise test to determine maximal oxygen consumption (VO2PEAK), time-to-exhaustion at VO2PEAK (VO2PEAKTTE), and ventilatory threshold (VT).[5] A time to exhaustion ride at 110% of the maximum workload from the graded exercise test was used to calculate total work done (TWD).[5]

Visualizations: Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical experimental workflow for a supplementation study and the key signaling pathways influenced by creatine.

G cluster_0 Recruitment & Screening cluster_1 Baseline Testing cluster_2 Randomization & Supplementation cluster_3 Post-Testing & Analysis Participant_Pool Participant Pool Inclusion_Exclusion Inclusion/Exclusion Criteria Participant_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Performance Baseline Performance Metrics Informed_Consent->Baseline_Performance Body_Composition Body Composition Baseline_Performance->Body_Composition Randomization Randomization Body_Composition->Randomization Group_A Group A: Creatine Citrate Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Supplementation_Period Supplementation Period Group_A->Supplementation_Period Group_B->Supplementation_Period Post_Performance Post-Intervention Performance Metrics Supplementation_Period->Post_Performance Data_Analysis Statistical Analysis Post_Performance->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A typical experimental workflow for a randomized controlled trial.

G cluster_0 Creatine Supplementation cluster_1 Cellular Effects cluster_2 Signaling Pathways cluster_3 Physiological Outcomes Creatine Creatine Intake PCr Increased Muscle Phosphocreatine (PCr) Creatine->PCr Cell_Swelling Cell Swelling (Osmotic Effect) Creatine->Cell_Swelling ATP Enhanced ATP Regeneration PCr->ATP Performance Improved High-Intensity Performance ATP->Performance mTOR mTOR Pathway Activation Cell_Swelling->mTOR IGF1 IGF-1 Signaling Cell_Swelling->IGF1 Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Satellite_Cells Satellite Cell Activation IGF1->Satellite_Cells Muscle_Hypertrophy Muscle Hypertrophy Satellite_Cells->Muscle_Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Muscle_Hypertrophy->Performance

Caption: Key signaling pathways influenced by creatine supplementation.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Creatine and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of creatine and its various salt forms is paramount for ensuring product quality, stability, and efficacy. The selection of an appropriate analytical method is a critical decision that influences data reliability. This guide provides an objective comparison of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic/Colorimetric Assays—supported by experimental data and procedural outlines for cross-validation.

Cross-validation is the process of verifying that a new or alternative analytical procedure provides results that are equivalent to an established reference method. This is crucial when transferring methods between laboratories, updating instrumentation, or developing more efficient analytical protocols. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines (such as ICH Q2(R2)) that outline the essential validation parameters to ensure an analytical procedure is fit for its intended purpose.[1][2][3][4]

Comparative Performance of Analytical Methods

The choice of analytical method often depends on the required sensitivity, specificity, throughput, and the nature of the sample matrix. Below is a summary of key performance characteristics for the most common methods used for creatine and creatinine analysis. Creatinine, the cyclic anhydride of creatine, is a critical related substance and often measured simultaneously.[5]

Performance Metric HPLC-UV LC-MS/MS Enzymatic/Colorimetric Assay
Linearity Range 1-100 µg/mL (Creatine)[6] 2-100 µg/mL (Creatinine)[6][7]0.5-200 µg/mL 1-2000 ng/mL[8]Serum: Up to 65 mg/dL (Creatinine)[9] Urine: Up to 260 mg/dL (Creatinine)[9]
Precision (Repeatability - Intra-assay CV) 1.0-4.6% (Creatine)[6][9] 1.7-4.4% (Creatinine)[6][9]< 3%[8]< 1.5% (Creatinine)[9]
Precision (Reproducibility - Inter-assay CV) 2.2-4.7% (Creatine)[6][9] 2.3-5.4% (Creatinine)[6][9]< 3%[8]< 2.7% (Creatinine)[9]
Accuracy (Recovery) 95.3-102.4% (Creatine)[9] 95.2-102.4% (Creatinine)[9]96.2-102.8%[10]99.1-99.2% (using NIST standards)[9][11]
Limit of Quantification (LOQ) ~2 µg/mL (Creatinine)[6]0.5 µg/mL[10] 0.99 ng/mL[8]~0.1 mg/dL (Serum)[9]
Specificity High; can separate from related impurities.[12]Very High; reduces interferences from matrix components.[13][14]Moderate; can be subject to interference from other substances in the matrix.[14]
Throughput Moderate; run times typically 5-15 minutes per sample.[6][15]High; run times can be as short as 1.5 minutes.[13]Very High; suitable for 96-well plate format.[16]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for each major technique.

This method is widely used for its robustness and ability to separate creatine from its precursor and degradation products, such as creatinine.[12]

  • Instrumentation : Agilent 1100 HPLC system or equivalent with a variable wavelength UV detector.[11]

  • Column : Strong cation exchange (SCX) column (e.g., Allsphere SCX 5 μm, 4.6x250 mm) or a C18 column with polar end-capping.[5][11]

  • Mobile Phase : Isocratic elution with 40 mM potassium citrate, pH 5.5, + 1% methanol.[11] Alternatively, 10 mmol/L sodium dihydrogen phosphate solution at pH 10.5 can be used.[17]

  • Flow Rate : 1.0 mL/min.[11][12]

  • Detection : UV at 210 nm or 220 nm.[12][17]

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in the mobile phase to a target concentration.

    • For biological matrices like serum, perform protein precipitation by adding five volumes of 1.25% zinc sulfate or acetonitrile.[11][18]

    • Vortex and centrifuge the mixture.

    • Inject 50 µL of the supernatant onto the column.[11]

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies where matrix effects can be significant.[13][14]

  • Instrumentation : LC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : Raptor HILIC-Si (2.7 μm, 50 mm × 2.1 mm) or Gemini® C6-Phenyl column.[10][13]

  • Mobile Phase :

    • Isocratic : 80% acetonitrile in water.[13]

    • Gradient : A gradient elution using 0.1% formic acid in water (A) and methanol (B) can also be employed.[10][14]

  • Flow Rate : 0.3 mL/min.[14]

  • Detection : MS/MS detection in positive ion mode. Transitions for creatine (m/z 132.0 > 90.0/44.0) and creatinine (m/z 113.8 > 85.8/44.0) are monitored.[14]

  • Sample Preparation :

    • Plasma/Serum : Mix a 50 µL aliquot with 950 µL of acetonitrile for protein precipitation.[13]

    • Urine : Perform a simple "dilute-and-shoot" method by mixing a 50 µL aliquot with 950 µL of acetonitrile, followed by further dilution of the supernatant.[13]

    • Vortex and centrifuge the samples before injection.

This high-throughput method is based on a chemical reaction that produces a colored product. While simple and fast, it can be prone to interferences.[14] The Jaffe reaction is specific to creatinine, while other enzymatic kits are available for creatine.[16][19]

  • Principle (Creatinine - Jaffe Reaction) : An alkaline picrate solution reacts with creatinine to form a complex orange-red compound.[20]

  • Reagents :

    • 10% Sodium Hydroxide (w/v).

    • Saturated Picric Acid solution.

    • Alkaline Picrate Solution: Mix 5 volumes of saturated picric acid with 1 volume of 10% NaOH.[20]

  • Procedure :

    • For urine samples, dilute with water (e.g., 1:20 ratio) and filter.[20]

    • Add 1 mL of alkaline picrate solution to 2 mL of the diluted sample.

    • Allow the color to develop for 20 minutes at room temperature.

    • Prepare standards using a known concentration of creatinine.

    • Measure the absorbance at 520 nm against a blank.[20]

  • Principle (Creatine - Enzymatic) : Creatine is converted to sarcosine by creatinase. Sarcosine is then oxidized to produce hydrogen peroxide, which reacts with a probe to generate color or fluorescence.[19] The assay is typically performed in a 96-well plate format following the kit manufacturer's instructions.

Visualizing Workflows and Pathways

To clarify the relationships between different stages of analysis and validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow start_end start_end process process decision decision output output start Start: Define Analytical Target Profile (ATP) dev Develop Analytical Procedure start->dev pre_val Perform Pre-Validation (Robustness, System Suitability) dev->pre_val protocol Write Validation Protocol pre_val->protocol execute Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) protocol->execute data Collect & Analyze Data execute->data pass Do Results Meet Acceptance Criteria? data->pass report Generate Validation Report pass->report Yes revise Revise Method or Acceptance Criteria pass->revise No implement Implement for Routine Use report->implement end End: Lifecycle Management implement->end revise->dev

Caption: General workflow for analytical method validation.

Cross_Validation_Logic cluster_0 Reference Method cluster_1 Alternative Method method method process process comparison comparison result result method_A Validated Reference Method (e.g., HPLC) analyze_A Analyze Samples with Reference Method method_A->analyze_A method_B New/Alternative Method (e.g., LC-MS/MS) analyze_B Analyze Samples with Alternative Method method_B->analyze_B samples Select Representative Samples (n ≥ 10 covering the range) samples->analyze_A samples->analyze_B compare Statistical Comparison of Results (e.g., Bland-Altman, t-test) analyze_A->compare analyze_B->compare conclusion Conclusion on Equivalence compare->conclusion

Caption: Logical workflow for a cross-validation study.

Enzymatic_Creatine_Assay substrate substrate product product enzyme enzyme reaction reaction detection detection creatine Creatine sarcosine Sarcosine creatine->sarcosine  + Urea creatinase Creatinase creatinase->sarcosine h2o2 Hydrogen Peroxide (H₂O₂) sarcosine->h2o2  + Glycine + Formaldehyde sarcosine_oxidase Sarcosine Oxidase sarcosine_oxidase->h2o2 signal Detectable Signal (Color/Fluorescence) h2o2->signal probe Colorimetric/Fluorometric Probe probe->signal peroxidase Peroxidase peroxidase->signal

Caption: Reaction pathway for enzymatic creatine determination.

References

A Comparative Analysis of Dicreatine Citrate and Tricreatine Citrate on Ergogenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance-enhancing capabilities of dicreatine citrate and tricreatine citrate, supported by available experimental data for researchers, scientists, and drug development professionals.

The pursuit of enhanced athletic performance has led to the development of various forms of creatine, each claiming superior efficacy. Among these, this compound and tricreatine citrate have emerged as alternatives to the more extensively studied creatine monohydrate. This guide provides a comparative evaluation of the ergogenic effects of these two creatine salts, drawing upon the limited, yet insightful, scientific literature currently available. Due to a lack of direct head-to-head clinical trials, this comparison synthesizes findings from separate studies to offer a comprehensive overview.

Quantitative Data Comparison

The available research on this compound and tricreatine citrate has investigated different aspects of athletic performance. The following table summarizes the key quantitative findings from these studies. It is important to note that the experimental designs and performance metrics are not directly comparable, highlighting a significant gap in the current literature.

FeatureThis compoundTricreatine Citrate
Study Focus Aerobic PerformanceHigh-Intensity Intermittent Exercise
Primary Outcome No significant effect on VO2max, critical velocity, or time to exhaustion.[1]Significant increase in mean power and force during intermittent handgrip exercise.[2][3]
Key Quantitative Finding No statistically significant improvement in aerobic running performance metrics.[1]- Significant increase in mean power over 10 intervals (p < 0.01). - Significant increase in force during the first two intervals (p < 0.01).[2][3]
Dosage 20 g/day for 5 days.[1]5 g/day for 28 days.[2][3]
Other Notable Effects Higher water solubility than creatine monohydrate.[4]Effect on force decreased over subsequent intervals.[2][3]

Experimental Protocols

This compound and Aerobic Performance

A study investigating the effects of this compound on aerobic running performance utilized a randomized, placebo-controlled, double-blind design.[1]

  • Participants: Twenty-seven healthy men and twenty-eight healthy women participated in the study.

  • Supplementation Protocol: Participants were randomly assigned to either a creatine group (n=27) or a placebo group (n=28). The creatine group ingested 20 grams of this compound per day, administered in four equal doses, for five consecutive days. The placebo group received a substance identical in appearance and taste.

  • Performance Testing: Aerobic power, measured by maximal oxygen consumption (VO2max), was assessed using open-circuit spirometry during a graded exercise test on a treadmill. To determine critical velocity (CV), participants performed four high-speed runs to exhaustion at 90%, 100%, 105%, and 110% of their peak velocity. The distances achieved were plotted against the time to exhaustion, and linear regression was used to calculate the slope (CV), which is an indicator of aerobic performance. All performance tests were conducted before and after the five-day supplementation period.

Tricreatine Citrate and High-Intensity Intermittent Exercise

The ergogenic potential of tricreatine citrate was examined in a study focusing on high-intensity intermittent exercise, employing a randomized, placebo-controlled, double-blind methodology.[2][3]

  • Participants: The study involved healthy young athletes.

  • Supplementation Protocol: Subjects were randomly assigned to one of three groups: tricreatine citrate (Cr-Cit; 5 g/day , n=16), creatine pyruvate (Cr-Pyr; 5 g/day , n=16), or placebo (5 g/day , n=17). The supplementation period lasted for 28 days.

  • Performance Testing: The primary performance measure was intermittent handgrip exercise of maximal intensity. This test was performed before (pre-test) and after (post-test) the 28-day supplementation period. The exercise protocol consisted of ten 15-second intervals of maximal handgrip contractions, with each interval followed by a 45-second rest period. Mean power and force were the key parameters measured.

Signaling Pathways and Experimental Workflow

Creatine's ergogenic effects are believed to be mediated, in part, through the activation of specific signaling pathways that promote muscle protein synthesis and hypertrophy. One of the key pathways implicated is the Akt/mTOR pathway.

Akt_mTOR_Pathway Creatine and the Akt/mTOR Signaling Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell Growth_Factors Growth Factors (e.g., IGF-1) Receptor Receptor Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits Creatine Creatine Supplementation Creatine->Akt Potentiates Activation

Caption: The Akt/mTOR signaling pathway, which is crucial for muscle protein synthesis. Creatine supplementation is thought to enhance the activation of this pathway, contributing to its anabolic effects.[5]

The evaluation of ergogenic aids typically follows a structured experimental workflow to ensure the validity and reliability of the findings.

Experimental_Workflow Experimental Workflow for Ergogenic Aid Assessment Recruitment Participant Recruitment (Defined Population) Baseline Baseline Testing (Pre-Supplementation) Recruitment->Baseline Randomization Randomization (Double-Blind, Placebo-Controlled) Baseline->Randomization Supplementation Supplementation Period (Creatine or Placebo) Randomization->Supplementation Post_Testing Post-Supplementation Testing Supplementation->Post_Testing Analysis Data Analysis (Statistical Comparison) Post_Testing->Analysis Conclusion Conclusion (Ergogenic Effect Evaluation) Analysis->Conclusion

Caption: A typical experimental workflow for assessing the ergogenic effects of a supplement like creatine.

Conclusion

A significant limitation in this comparative analysis is the absence of studies directly comparing the two compounds. Furthermore, the existing studies have employed different exercise modalities and supplementation protocols, making direct comparisons challenging. Future research should aim to conduct head-to-head clinical trials investigating the effects of this compound and tricreatine citrate on a range of performance measures, including strength, power, and endurance, using standardized protocols. Such studies are essential to provide a clearer understanding of the relative efficacy of these creatine salts for the scientific and athletic communities.

References

A Comparative Pharmacokinetic Profile: Dicreatine Citrate Versus Creatine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Creatine monohydrate has long been the gold standard in creatine supplementation, backed by extensive research on its safety and efficacy.[1][2][3] However, alternative formulations such as dicreatine citrate have emerged with claims of enhanced solubility and potentially improved bioavailability.[4] This guide provides a comprehensive comparison of the available pharmacokinetic data for this compound and creatine monohydrate, intended to inform researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic Data

Direct comparative pharmacokinetic studies on this compound are notably scarce in peer-reviewed literature. Much of the available data is extrapolated from studies on similar compounds like tri-creatine citrate or from in-silico modeling. The following table summarizes the available quantitative data to facilitate a comparative overview.

Pharmacokinetic ParameterCreatine Monohydrate (CM)Dicreatine/Tricreatine Citrate (CC)Key Findings & Citations
Creatine Content by Weight ~87.9%Di-creatine citrate: ~57.7% Tri-creatine citrate: ~67.2%Creatine monohydrate offers a higher concentration of creatine per gram compared to citrate forms.[2]
Aqueous Solubility LowerHigherCreatine citrate's bond with citric acid enhances its solubility in water.[1][4][5]
Peak Plasma Concentration (Cmax) Baseline established in numerous studiesNo significant difference observed between tri-creatine citrate and creatine monohydrate in one human study.[6][7]A study on isomolar doses of tri-creatine citrate and creatine monohydrate found no statistically significant difference in their Cmax.[6][7]
Area Under the Curve (AUC) Baseline establishedNo significant difference between tri-creatine citrate and creatine monohydrate in one human study.[6][7] An in-silico model predicted a 24.4% increase in plasma AUC for creatine citrate over monohydrate.[8][9]While a human study on tri-creatine citrate showed no significant difference in AUC[6][7], a computational model suggests creatine citrate may have a higher plasma AUC[8][9]. This discrepancy highlights the need for further clinical research.
Bioavailability Considered high, with intestinal absorption close to 100% in some studies.[6] However, other research suggests oral bioavailability may be incomplete and dose-dependent.[8][9]Theoretically proposed to be higher due to increased solubility, but direct evidence is lacking.[1][4][10] One study suggested that effervescent creatine citrate may be a less efficient form for whole-body creatine retention than creatine monohydrate.[11]Despite claims, there is no conclusive evidence that the higher solubility of creatine citrate translates to superior bioavailability or performance benefits over creatine monohydrate.[4][12]

Experimental Protocols

The following is a summary of the methodology from a key study comparing plasma creatine concentrations following the ingestion of creatine monohydrate and tri-creatine citrate.

Study Design: A balanced, cross-over study involving six healthy subjects (three male, three female) was conducted. Each participant ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of creatine monohydrate, tri-creatine citrate, and creatine pyruvate on separate occasions.[6][7]

Dosing and Administration: Subjects consumed 4.4 g of creatine in their assigned form.[6][7]

Blood Sampling and Analysis: Plasma creatine concentrations were measured over an eight-hour period following ingestion. The resulting concentration curves were subjected to pharmacokinetic analysis to determine parameters such as Cmax and AUC.[6][7]

Key Outcome Measures: The primary endpoints were the peak plasma concentration (Cmax) and the total area under the plasma concentration-time curve (AUC) for creatine.[6][7]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of different creatine formulations.

G cluster_0 Phase 1: Subject Recruitment & Baseline cluster_1 Phase 2: Dosing & Sampling (Cross-Over Design) cluster_2 Phase 3: Analysis & Reporting A Subject Screening & Enrollment B Baseline Measurements A->B C Group 1: Administer Creatine Monohydrate B->C D Group 2: Administer this compound B->D E Serial Blood Sampling (0-8 hours) C->E D->E F Washout Period E->F G Group 1: Administer this compound F->G H Group 2: Administer Creatine Monohydrate F->H I Serial Blood Sampling (0-8 hours) G->I H->I J Plasma Creatine Analysis (LC-MS/MS) I->J K Pharmacokinetic Modeling (Cmax, Tmax, AUC) J->K L Statistical Comparison K->L M Publish Findings L->M

Caption: Workflow of a comparative pharmacokinetic study.

Signaling Pathways and Absorption

Creatine is actively absorbed from the gastrointestinal tract, and its distribution throughout the body is mediated by creatine transporters.[13] The primary mechanism of creatine uptake into tissues is via a sodium-dependent creatine transporter (CreaT). While the different chemical forms of creatine, such as monohydrate and citrate, may influence solubility, the ultimate uptake into target cells is governed by the activity of these transporters. There is currently no direct evidence to suggest that this compound interacts with or modulates creatine signaling pathways differently than creatine monohydrate.

The following diagram illustrates the general pathway of creatine absorption and cellular uptake.

G cluster_0 Gastrointestinal Tract cluster_1 Bloodstream cluster_2 Target Tissue (e.g., Muscle Cell) A Oral Ingestion (CM or CC) B Dissolution & Absorption A->B C Plasma Creatine B->C Active Transport D Creatine Transporter (CreaT) C->D Binding E Intracellular Creatine D->E

Caption: Creatine absorption and cellular uptake pathway.

Conclusion

While this compound offers superior aqueous solubility compared to creatine monohydrate, the current body of scientific evidence does not conclusively demonstrate a superior pharmacokinetic profile in terms of absorption, bioavailability, or plasma creatine concentrations.[4][6][7] Creatine monohydrate remains the most extensively studied form of creatine, with a well-established safety and efficacy profile.[1][2][3] The theoretical benefits of creatine citrate's increased solubility have not been consistently translated into measurable pharmacokinetic advantages in human studies. Further direct, head-to-head clinical trials are necessary to fully elucidate the pharmacokinetic profile of this compound and to substantiate any claims of its superiority over creatine monohydrate. Researchers and developers should consider the higher creatine content per gram and the robust scientific backing of creatine monohydrate when selecting a creatine form for their applications.

References

Safety Operating Guide

Navigating the Disposal of Dicreatine Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of dicreatine citrate, ensuring compliance and minimizing risk.

This compound, like all laboratory chemicals, requires a careful and informed approach to its disposal. Adherence to established protocols is paramount to protect both laboratory personnel and the environment. The primary methods for disposal involve treatment at a licensed chemical destruction facility or controlled incineration.[1][2] It is crucial to prevent the entry of this compound into drainage systems or waterways.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards and necessary safety measures. When handling this compound for disposal, personnel should always wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[2] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or aerosols.[2]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound from a laboratory setting:

  • Waste Identification and Segregation : Clearly label a dedicated waste container for this compound. Avoid mixing it with other chemical wastes to prevent unforeseen reactions.[3][4] Solid and liquid wastes should be kept separate.[4]

  • Container Selection and Labeling : Use a compatible, leak-proof container for waste accumulation.[3][4] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3]

  • Accumulation in a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation.[5][6] The SAA must be inspected weekly for any signs of leakage.[5]

  • Arrange for Professional Disposal : Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1][2] These companies are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.

  • Record Keeping : Maintain accurate records of the amount of this compound waste generated and the date of its disposal. This documentation is essential for regulatory compliance.

Parameter Guideline Source
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][2]
Environmental Precautions Do not allow the product to enter drains or sewer systems. Discharge into the environment must be avoided.[1][2]
Personal Protective Equipment Wear protective gloves, eye protection, and face protection.[2]
Handling Environment Use in a well-ventilated place. Avoid the formation of dust and aerosols.[2]
Waste Container Use a suitable, closed container that is clearly labeled.[3][4]
Storage Store in a designated Satellite Accumulation Area (SAA).[5][6]

Disposal Workflow

A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B C Step 3: Accumulation in Satellite Accumulation Area (SAA) B->C D Step 4: Contact Licensed Waste Disposal Service C->D E Step 5: Record Keeping D->E F Proper Disposal: Incineration or Chemical Destruction D->F

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling Dicreatine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Dicreatine citrate. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Situation Required PPE Standards/Specifications
Routine Handling (e.g., weighing, transferring)Eye Protection, Lab Coat, Gloves, Respiratory ProtectionTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US)[1], impervious clothing[1], chemically resistant gloves (e.g., nitrile), and a particle respirator for nuisance exposures.
Risk of Splashing Face Shield, Lab Coat, GlovesIn addition to standard PPE, a face shield should be worn to provide a higher level of protection.
Accidental Spill Cleanup Full-face Respirator, Chemical Resistant Suit, Gloves, BootsA full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, impervious clothing/suit, heavy-duty gloves, and chemical-resistant boots.
Firefighting Self-Contained Breathing Apparatus (SCBA), Full Protective GearMSHA/NIOSH approved or equivalent SCBA and full protective gear should be worn.[1]

Operational Procedures for Safe Handling

Following these step-by-step procedures is critical for minimizing exposure and maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1] This can be a fume hood or a designated area with appropriate exhaust ventilation.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

2. Handling the Compound:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation and inhalation of dust and aerosols.[1]

  • Wear the appropriate PPE as detailed in Table 1. Gloves must be inspected for integrity before use.[1]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up or in an area accessible only to authorized personnel.

Spill Management and Disposal Plan

Immediate and proper cleanup of a this compound spill is necessary to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate personnel from the immediate spill area. Keep people away from and upwind of the spill.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE for spill cleanup as specified in Table 1.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Carefully sweep or scoop up the spilled material. Avoid creating dust. Place the material into a suitable, sealed, and clearly labeled container for disposal.[4]

  • Decontamination: Clean the spill area with a suitable agent and ensure it is dry before resuming work.

  • Waste Disposal: Dispose of the contained waste according to regulations.

Disposal Plan:

  • Regulatory Assessment: Before disposal, consult local, state, and federal regulations to ensure complete and accurate classification and disposal.[4] The waste generator is responsible for determining if a discarded chemical is classified as hazardous.[4]

  • Containerization: If possible, leave the chemical in its original container. Otherwise, place the material into a suitable, sealed, and clearly labeled waste container.[4] Do not mix with other waste.

  • Disposal Route: The recommended method for disposal is to use a licensed disposal company.[1][4] Alternatively, disposal may occur via a licensed landfill or incineration facility.[4]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill_response Spill Response prep_1 Assess Risks & Review SDS prep_2 Ensure Engineering Controls (Ventilation, Eyewash) prep_1->prep_2 prep_3 Select & Inspect PPE prep_2->prep_3 handling_1 Don Appropriate PPE prep_3->handling_1 handling_2 Weigh & Transfer Compound (Avoid Dust) handling_1->handling_2 handling_3 Perform Experiment handling_2->handling_3 spill Spill Occurs? handling_3->spill handling_4 Doff & Dispose of PPE post_1 Store in Tightly Closed Container handling_4->post_1 post_2 Decontaminate Work Area post_1->post_2 post_3 Segregate & Label Waste post_2->post_3 post_4 Dispose via Licensed Contractor post_3->post_4 spill->handling_4 No spill_1 Evacuate & Ventilate Area spill->spill_1 Yes spill_2 Don Spill-Specific PPE spill_1->spill_2 spill_3 Contain & Clean Up Spill spill_2->spill_3 spill_4 Package & Label Spill Waste spill_3->spill_4 spill_4->post_3

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.